Product packaging for (3R,4S)-Tofacitinib(Cat. No.:CAS No. 54857-86-2)

(3R,4S)-Tofacitinib

Cat. No.: B035774
CAS No.: 54857-86-2
M. Wt: 324.5 g/mol
InChI Key: CZRCFAOMWRAFIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

What is TOFA?

TOFA (RMI14514;  MDL14514) is an allosteric inhibitor of Acetyl CoA carboxylase (ACCA). But, TOFA lowers malonyl-CoA levels instead of increasing them, and TOFA is relatively safe for different cancer cell types.

What is the role of TOFA in biology?

TOFA also reduced the inability to feed when FASN inhibitors like C75 and cerulenin C75 were given in obese mouse. The inhibition of fatty acid synthase (FASN) through the irreversible inhibitor cerulenin led to the death of cells and apoptosis in human cancer cell cells. TOFA blocked cellular fatty acid production in a dose-dependent manner (IC50 is 4 mM in the breast cancer cells of humans MCF7). MCF7). Studies have demonstrated that TOFA reduces the adverse effects on subcutaneous tamoxifen (TMX) on the intake of food during the rodent refeeding test.

TOFA is used to study the role of an ACC inhibitor to examine the effects of insulin on secretion in cells of the INS-1E. 5-(tetradecyloxy)-2-furoic acid (TOFA) produces a hypolipidemic function by promoting the catabolism of fatty acids and simultaneously blocking their biosynthesis. It triggers the apoptosis of pancreatic cancer cells, and aids in cancer suppression.

Performance of TOFA in in vitro tests

In vitro, TOFA (5-tetradecyloxy-2-furoic acid) was cytotoxic to lung cancer cells NCI-H460 and colon cancer cells HCT-8 and HCT-15 with IC50 of 5.0, 5.0 and 4.5 mg/mL, respectively. TOFA effectively blocked fatty acid synthesis at 1.0-20.0 mg/mL and induced cell death in a dose-dependent manner. TOFA was shown to be cytotoxic for COC1 and COC1/DDP cell lines with IC50 figures that were ~26.1 or 11.6 ug/mL respectively. TOFA prevented the growth of the cancer cells studied in the dose- and time-dependent way, stopped the cells at the G0/G1 cycle, and caused the death of cells. Acetyl-CoA-carboxylase-a (ACCA) is a key enzyme in the regulation of fatty acid synthesis. In the majority of PCa cell lines the inhibition of ACCA by TOFA decreases the production of fatty acids and triggers caspase activation, causing cell death.

Performance of TOFA in in vivo tests

In vivo, TOFA blocks the development of COC1/DDP cells within the ovarian tumor mouse xenografts. TOFA effectively slowed tumor growth rates compared with mice treated with DMSO (1649 + 356.3 and. 5128 + 390.4 millimeters). The study did not find any toxicities in liver, the heart and spleen, the kidney, lung or the intestinal tissues. By blocking ACC, TOFA may be an attractive small molecule drug to treat Ovarian cancer. TOFA is dissolvable in DMSO at concentrations higher than two mg/ml.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H32O4 B035774 (3R,4S)-Tofacitinib CAS No. 54857-86-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-tetradecoxyfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-18-15-14-17(23-18)19(20)21/h14-15H,2-13,16H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRCFAOMWRAFIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60203338
Record name 5-(Tetradecyloxy)-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54857-86-2
Record name 5-(Tetradecyloxy)-2-furoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54857-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Tetradecyloxy)-2-furancarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054857862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Tetradecyloxy)-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OLUMACOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI12FRY055
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 5-(Tetradecyloxy)-2-furoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-(Tetradecyloxy)-2-furoic acid (TOFA) is a well-characterized small molecule inhibitor of fatty acid biosynthesis with significant potential in metabolic research and as a therapeutic agent, particularly in oncology. This document provides a comprehensive overview of its mechanism of action, detailing its primary molecular target, the downstream cellular consequences, and the key signaling pathways involved. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research.

Primary Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

The principal mechanism of action of 5-(Tetradecyloxy)-2-furoic acid is the inhibition of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in the de novo fatty acid synthesis pathway.[1][2][3] ACC catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA, a critical building block for the synthesis of long-chain fatty acids.[2][3]

TOFA itself is a prodrug that, due to its lipophilic nature, readily permeates the cell membrane. Once inside the cell, it is converted to its active form, 5-(tetradecyloxy)-2-furoyl-coenzyme A (TOFyl-CoA), through the action of acyl-CoA synthetases.[1][4] It is TOFyl-CoA that acts as a potent, reversible, and allosteric inhibitor of ACC.[1][4][5] This inhibition leads to a rapid depletion of intracellular malonyl-CoA pools, thereby halting the synthesis of new fatty acids.

Quantitative Inhibition Data

The inhibitory potency of TOFA has been evaluated in various cell lines, primarily through cytotoxicity assays. The half-maximal inhibitory concentration (IC50) for cell viability is a common metric used to assess its efficacy.

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)Reference
NCI-H460Lung Cancer~5.0~15.4[1][4]
HCT-8Colon Carcinoma~5.0~15.4[1][4]
HCT-15Colon Carcinoma~4.5~13.9[1][4]
COC1Ovarian Cancer~26.1~80.4[6]
COC1/DDP (Cisplatin-resistant)Ovarian Cancer~11.6~35.7[6]

Furthermore, the direct inhibitory effect of TOFA on ACC has been reported, with a calculated IC50 value for ACC1 and ACC2 of approximately 4 µg/mL (12.3 µM).

Downstream Cellular Consequences

The inhibition of ACC by TOFA triggers a cascade of downstream cellular events, impacting cellular metabolism, survival, and proliferation.

Inhibition of Fatty Acid Synthesis and Glycolysis

The most immediate consequence of ACC inhibition is the cessation of de novo fatty acid synthesis. This has been demonstrated by the reduced incorporation of radiolabeled acetate into palmitate in the presence of TOFA.[6]

A secondary effect of ACC inhibition is the accumulation of its substrate, citrate. Citrate is an allosteric inhibitor of phosphofructokinase (PFK), a key regulatory enzyme in glycolysis. This leads to a subsequent inhibition of the glycolytic pathway.

Induction of Apoptosis

TOFA has been shown to be a potent inducer of apoptosis in a variety of cancer cell lines.[1][6] The apoptotic cascade is primarily initiated through the intrinsic, or mitochondrial, pathway. Evidence for this includes the observed release of cytochrome c from the mitochondria into the cytosol in TOFA-treated cells.[7]

Cytochrome c release leads to the activation of a cascade of caspases, which are the executioners of apoptosis. While the complete caspase activation profile is not fully elucidated in all cell types, the involvement of effector caspases like caspase-3 is a central event.[6] This is often observed through the cleavage of caspase-3 substrates, such as poly(ADP-ribose) polymerase (PARP).

Cell Cycle Arrest

In addition to inducing apoptosis, TOFA can also cause cell cycle arrest, primarily in the G0/G1 phase.[6] This prevents cells from entering the S phase, thereby halting proliferation.

Downregulation of Pro-Survival Proteins in Prostate Cancer

In prostate cancer cells, TOFA has been shown to decrease the expression of Neuropilin-1 (NRP1) and Myeloid cell leukemia-1 (Mcl-1).[7] Mcl-1 is an anti-apoptotic member of the Bcl-2 family, and its downregulation would sensitize cells to apoptosis. NRP1 is known to regulate Mcl-1 expression, suggesting a potential mechanism for this effect.[7]

Signaling Pathways and Experimental Workflows

Core Mechanism of Action

TOFA_Mechanism TOFA 5-(Tetradecyloxy)-2-furoic acid (TOFA) TOFylCoA TOFyl-CoA TOFA->TOFylCoA Intracellular Conversion ACC Acetyl-CoA Carboxylase (ACC) TOFylCoA->ACC Allosteric Inhibition FattyAcid Fatty Acid Synthesis ACC->FattyAcid Citrate Citrate Accumulation ACC->Citrate Substrate Accumulation PFK Phosphofructokinase (PFK) Citrate->PFK Allosteric Inhibition Glycolysis Glycolysis PFK->Glycolysis

Core mechanism of TOFA action.
Apoptosis Induction Pathway

TOFA_Apoptosis cluster_inhibition ACC Inhibition cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade TOFA TOFA ACC ACC TOFA->ACC Inhibits Mitochondrion Mitochondrion ACC->Mitochondrion Induces Stress CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

TOFA-induced apoptotic signaling cascade.
Experimental Workflow for Assessing TOFA's Effects

TOFA_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays Cells Cancer Cell Lines TOFA_treatment Treat with TOFA (Dose-response and Time-course) Cells->TOFA_treatment Viability Cell Viability Assay (e.g., MTT) TOFA_treatment->Viability FAS Fatty Acid Synthesis Assay (e.g., [14C]-Acetate Incorporation) TOFA_treatment->FAS Apoptosis Apoptosis Assays (e.g., Annexin V/PI, PARP Cleavage) TOFA_treatment->Apoptosis CellCycle Cell Cycle Analysis (e.g., Flow Cytometry) TOFA_treatment->CellCycle

General experimental workflow for studying TOFA.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for a 96-well plate format to determine the cytotoxic effects of TOFA.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • TOFA stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of TOFA in complete medium.

  • Remove the medium from the wells and add 100 µL of the TOFA dilutions to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.

Fatty Acid Synthesis Assay ([14C]-Acetate Incorporation)

This protocol measures the rate of de novo fatty acid synthesis by quantifying the incorporation of radiolabeled acetate into lipids.

Materials:

  • Cells treated with TOFA or vehicle

  • [14C]-Sodium acetate

  • Complete cell culture medium

  • PBS

  • Hexane

  • 30% KOH solution

  • Concentrated HCl

  • Scintillation vials and cocktail

  • Scintillation counter

Procedure:

  • Treat cells with TOFA at various concentrations for the desired time.

  • Add [14C]-acetate to the culture medium and incubate for a defined period (e.g., 2-4 hours).

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells and saponify the lipids by adding 30% KOH and incubating at 70°C for 1 hour.

  • Acidify the mixture with concentrated HCl.

  • Extract the fatty acids with hexane.

  • Transfer the hexane phase to a scintillation vial, evaporate the hexane, and add scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Normalize the counts to the total protein content of the cell lysate.

Apoptosis Detection by Western Blot for PARP Cleavage

This protocol detects the cleavage of PARP, a hallmark of caspase-mediated apoptosis.

Materials:

  • Cells treated with TOFA or vehicle

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against PARP

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with TOFA for the desired time.

  • Lyse the cells in lysis buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the bands using an imaging system. The appearance of an 89 kDa fragment indicates PARP cleavage.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cells treated with TOFA or vehicle

  • PBS

  • 70% cold ethanol

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with TOFA for the desired time.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

5-(Tetradecyloxy)-2-furoic acid is a potent inhibitor of de novo fatty acid synthesis through its targeted inhibition of ACC. This primary mechanism of action leads to a cascade of downstream effects, including the induction of apoptosis and cell cycle arrest, making it a valuable tool for studying lipid metabolism and a promising candidate for anticancer therapy. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the multifaceted actions of this compound. Future research should focus on elucidating the complete caspase activation profile in different cell types and the precise molecular mechanisms underlying the regulation of pro-survival proteins to fully harness the therapeutic potential of TOFA.

References

An In-depth Technical Guide to 5-(Tetradecyloxy)-2-furoic Acid: Structure, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Tetradecyloxy)-2-furoic acid, commonly known as TOFA, is a synthetic fatty acid mimetic that has garnered significant attention in biomedical research. Structurally, it is characterized by a furoic acid head group and a C14 alkyl ether tail. Its primary mechanism of action is the allosteric inhibition of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis. By impeding this crucial metabolic pathway, TOFA exhibits a range of biological effects, including hypolipidemic and potent anticancer properties. This technical guide provides a comprehensive overview of the structure, mechanism of action, and biological activities of TOFA, with a particular focus on its application in oncology. Detailed experimental protocols and quantitative data from preclinical studies are presented to facilitate further research and development of this promising therapeutic agent.

Chemical Structure and Properties

5-(Tetradecyloxy)-2-furoic acid is a member of the furan class of compounds, where the hydrogen at position 5 of 2-furoic acid is substituted by a tetradecyloxy group.[1][2][3][4]

PropertyValueReference
Molecular Formula C19H32O4[1]
Molecular Weight 324.5 g/mol [1][2]
IUPAC Name 5-(tetradecyloxy)furan-2-carboxylic acid[1]
Synonyms TOFA, Olumacostat, RMI-14514[1]
CAS Number 54857-86-2[1][2]
Appearance White to beige powder
Melting Point 112-115 °C
Solubility Soluble in DMSO

Synthesis

A likely synthetic route for 5-(Tetradecyloxy)-2-furoic acid involves a Williamson ether synthesis followed by saponification. A general scheme, based on patent literature, is outlined below.

General Reaction Scheme:

G start 5-Halo-2-furoic acid ester intermediate1 5-(Tetradecyloxy)-2-furoic acid ester start->intermediate1 Tetradecanol, Base end_product 5-(Tetradecyloxy)-2-furoic acid (TOFA) intermediate1->end_product Base (e.g., KOH), Alcohol, Heat (Saponification)

Caption: General synthetic pathway for 5-(Tetradecyloxy)-2-furoic acid.

Mechanism of Action and Biological Activity

TOFA's primary molecular target is Acetyl-CoA Carboxylase (ACC), a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. There are two isoforms of ACC: ACC1, which is cytosolic and involved in fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.[5] TOFA acts as an allosteric inhibitor of ACC.[5]

Anticancer Activity

The anticancer effects of TOFA are attributed to its ability to inhibit de novo lipogenesis, a metabolic pathway often upregulated in cancer cells to support rapid proliferation and membrane synthesis. By blocking ACC, TOFA depletes the pool of malonyl-CoA, leading to a reduction in fatty acid synthesis. This has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.

Signaling Pathway of TOFA-Induced Apoptosis and Cell Cycle Arrest in Cancer Cells:

G cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction TOFA 5-(Tetradecyloxy)-2-furoic acid (TOFA) ACC Acetyl-CoA Carboxylase (ACC) TOFA->ACC Inhibits CyclinD1B1 Cyclin D1 / Cyclin B1 TOFA->CyclinD1B1 Downregulates p21 p21 TOFA->p21 Upregulates Caspases Caspase-3, -8, -9 TOFA->Caspases Activates Cleavage NRP1_Mcl1 Neuropilin-1 (NRP1) / Mcl-1 TOFA->NRP1_Mcl1 Downregulates (in Prostate Cancer) MalonylCoA Malonyl-CoA ACC->MalonylCoA Produces FAS Fatty Acid Synthesis MalonylCoA->FAS CellCycle Cell Cycle Progression FAS->CellCycle Supports CellCycle->CyclinD1B1 CellCycle->p21 Apoptosis Apoptosis Caspases->Apoptosis Induces NRP1_Mcl1->Apoptosis Inhibits

Caption: TOFA's mechanism of action in cancer cells.

Studies in cholangiocarcinoma (CCA) have demonstrated that TOFA inhibits cell growth and induces apoptosis in a dose-dependent manner.[5] This is accompanied by the downregulation of cyclin B1 and cyclin D1, and the induction of p21, leading to cell cycle arrest.[5] Furthermore, TOFA treatment results in the cleavage and activation of caspases-3, -8, and -9, indicating the involvement of both intrinsic and extrinsic apoptotic pathways.[5] In prostate cancer cells, TOFA has been shown to decrease the expression of neuropilin-1 (NRP1) and Mcl-1, proteins involved in cell survival.[3]

Effects on Fatty Acid Oxidation

The effect of TOFA on fatty acid oxidation is complex and can be reciprocal depending on the experimental conditions.[6] Under certain conditions, by inhibiting ACC and thus lowering malonyl-CoA levels (a natural inhibitor of carnitine palmitoyltransferase 1), TOFA can stimulate fatty acid oxidation.[6] However, under other conditions, particularly at higher concentrations, TOFA can inhibit fatty acid oxidation. This is thought to be due to the sequestration of coenzyme A (CoA) as TOFyl-CoA, making CoA less available for the activation of fatty acids.[6]

Hypolipidemic Activity

As an inhibitor of fatty acid synthesis, TOFA has been investigated for its hypolipidemic properties, with the potential to lower lipid levels in the blood.[2][7]

Quantitative Data

In Vitro Anticancer Activity of TOFA

The half-maximal inhibitory concentration (IC50) of TOFA has been determined in various cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL) after 48hReference
HuCCT1Cholangiocarcinoma16.9 ± 3.4[5]
KKU-055Cholangiocarcinoma34.3 ± 4.2[5]
KKU-213ACholangiocarcinoma22.9 ± 1.8[5]
ACHNRenal Cell Carcinoma6.06[2]
786-ORenal Cell Carcinoma5.36[2]
COC1Ovarian Cancer~26.1[2]
COC1/DDPOvarian Cancer (Cisplatin-resistant)~11.6[2]
In Vivo Efficacy of TOFA in a Cholangiocarcinoma Xenograft Model

In a study using a KKU-213A xenograft mouse model, daily intraperitoneal injections of TOFA (20 mg/kg) for 17 days resulted in a reduction in tumor weight.[1]

Treatment GroupMean Tumor Weight (g) ± SDReference
Control (DMSO)0.34 ± 0.21[1]
TOFA (20 mg/kg)0.24 ± 0.11[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving TOFA, based on published studies and standard laboratory procedures.

Cell Culture and TOFA Treatment

Workflow for In Vitro TOFA Treatment and Analysis:

G start Seed cancer cells in culture plates treatment Treat cells with varying concentrations of TOFA (and a vehicle control, e.g., DMSO) start->treatment incubation Incubate for a specified duration (e.g., 24, 48, or 72 hours) treatment->incubation harvest Harvest cells incubation->harvest analysis Perform downstream analyses harvest->analysis western Western Blotting (for protein expression) analysis->western flow Flow Cytometry (for cell cycle and apoptosis) analysis->flow viability Cell Viability Assay (e.g., MTT, SRB) analysis->viability

Caption: A typical experimental workflow for in vitro studies of TOFA.

  • Cell Lines: Cholangiocarcinoma (HuCCT1, KKU-055, KKU-213A), prostate cancer, ovarian cancer, or other relevant cell lines.

  • Culture Conditions: Maintain cells in the recommended culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • TOFA Stock Solution: Prepare a high-concentration stock solution of TOFA (e.g., 10-50 mg/mL) in dimethyl sulfoxide (DMSO). Store at -20°C.

  • Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates). Allow cells to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentrations of TOFA. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.1%).

Western Blot Analysis

This protocol is for assessing the effect of TOFA on the expression levels of proteins such as ACC, p-ACC, cyclins, p21, and caspases.

  • Cell Lysis:

    • After TOFA treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation and Electrophoresis:

    • Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.

    • Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-cyclin D1, anti-p21, anti-caspase-3, anti-GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

Flow Cytometry for Cell Cycle Analysis

This protocol is to determine the effect of TOFA on cell cycle distribution.

  • Cell Preparation:

    • Harvest cells after TOFA treatment, including floating and adherent cells.

    • Wash the cells with PBS and centrifuge at 500 x g for 5 minutes.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.

    • Fix the cells overnight at 4°C.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes.

    • Add propidium iodide (PI) to a final concentration of 50 µg/mL and incubate in the dark for 15-30 minutes at 4°C.

  • Data Acquisition and Analysis:

    • Analyze the samples using a flow cytometer.

    • Use cell cycle analysis software (e.g., FlowJo™, ModFit LT™) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This protocol is to quantify TOFA-induced apoptosis.

  • Cell Preparation:

    • Harvest cells after TOFA treatment, collecting both the supernatant and adherent cells.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Analyze the samples immediately by flow cytometry.

    • Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

5-(Tetradecyloxy)-2-furoic acid is a potent inhibitor of ACC with significant preclinical anticancer activity. Its ability to disrupt the lipogenic phenotype of cancer cells leads to cell cycle arrest and apoptosis, making it a valuable tool for cancer research and a potential candidate for therapeutic development. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in further exploring the biological activities and therapeutic potential of TOFA. Future investigations should focus on elucidating the detailed molecular mechanisms underlying its cell-type-specific effects and its potential in combination therapies.

References

An In-depth Technical Guide to the Interaction of TOFA and Acetyl-CoA Carboxylase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the committed step in de novo fatty acid biosynthesis. In mammals, two main isoforms exist: ACC1 (ACACA) and ACC2 (ACACB). ACC1 is primarily cytosolic and involved in fatty acid synthesis, while ACC2 is associated with the outer mitochondrial membrane and regulates fatty acid oxidation. Due to its critical role in lipid metabolism, which is often dysregulated in diseases such as cancer, obesity, and diabetes, ACC has emerged as a significant target for therapeutic intervention.

5-(Tetradecyloxy)-2-furoic acid (TOFA) is a well-characterized small molecule inhibitor of ACC. It serves as a valuable tool for studying the roles of de novo fatty acid synthesis in various cellular processes and as a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the interaction between TOFA and acetyl-CoA carboxylase, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visual representations of the relevant pathways and workflows.

Mechanism of Action

TOFA is an allosteric inhibitor of acetyl-CoA carboxylase, primarily targeting the ACC1 isoform.[1][2] For its inhibitory activity, TOFA must first be converted intracellularly to its active form, 5-tetradecyloxy-2-furoyl-CoA (TOFyl-CoA), by acyl-CoA synthetases.[1] TOFyl-CoA then exerts its allosteric inhibition on ACC, preventing the carboxylation of acetyl-CoA to malonyl-CoA.[1] This blockade of malonyl-CoA production leads to a subsequent reduction in de novo fatty acid synthesis. The decrease in fatty acid availability has been shown to induce a range of cellular effects, including the induction of apoptosis in cancer cells.[2][3]

Quantitative Data

The inhibitory activity of TOFA has been quantified in various cell lines and against the purified enzyme. The following tables summarize the key quantitative data available.

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)Reference
NCI-H460Lung Cancer~5.0~15.4[2][3]
HCT-8Colon Carcinoma~5.0~15.4[2][3]
HCT-15Colon Carcinoma~4.5~13.9[2][3]
COC1Ovarian Cancer~26.1~80.4[2]
COC1/DDPOvarian Cancer~11.6~35.8[2]
EnzymeIC50 (µM)Reference
Human Recombinant ACC1/27-8[4]

Signaling and Metabolic Pathways

The inhibition of ACC by TOFA has significant downstream effects on cellular metabolism and signaling. The primary consequence is the depletion of malonyl-CoA, which not only halts fatty acid synthesis but also relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), potentially increasing fatty acid oxidation. The reduction in fatty acid availability can trigger cellular stress responses and ultimately lead to apoptosis, particularly in cancer cells that are highly dependent on de novo lipogenesis.

TOFA_Mechanism_of_Action cluster_cell Cell TOFA TOFA TOFylCoA TOFyl-CoA TOFA->TOFylCoA Activation ACC Acetyl-CoA Carboxylase (ACC) TOFylCoA->ACC Allosteric Inhibition AcylCoASynthetase Acyl-CoA Synthetase AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Carboxylation FattyAcids Fatty Acids MalonylCoA->FattyAcids FAS Fatty Acid Synthase Apoptosis Apoptosis FattyAcids->Apoptosis Depletion leads to TOFA_ext TOFA (extracellular) TOFA_ext->TOFA

Caption: Mechanism of TOFA-induced inhibition of fatty acid synthesis and apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between TOFA and ACC.

Acetyl-CoA Carboxylase (ACC) Activity Assay (Radiometric)

This assay measures the activity of ACC by quantifying the incorporation of radiolabeled bicarbonate into the acid-stable product, malonyl-CoA.

Materials:

  • Purified ACC enzyme or cell lysate

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10 mM Sodium Citrate

  • Substrates: Acetyl-CoA, ATP

  • Radiolabel: [¹⁴C]Sodium Bicarbonate (NaH¹⁴CO₃)

  • Stopping Solution: 6 M HCl

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture in the Assay Buffer containing ATP, acetyl-CoA, and purified ACC or cell lysate.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding [¹⁴C]Sodium Bicarbonate.

  • Incubate the reaction at 37°C for 10-20 minutes with gentle shaking.

  • Stop the reaction by adding the Stopping Solution (6 M HCl). This step also removes unincorporated [¹⁴C]bicarbonate as ¹⁴CO₂.

  • Transfer an aliquot of the reaction mixture to a scintillation vial and evaporate to dryness in a fume hood or under a stream of nitrogen.

  • Add scintillation cocktail to the dried sample.

  • Quantify the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of [¹⁴C]malonyl-CoA formed.

  • For inhibitor studies, pre-incubate the enzyme with TOFA (or TOFyl-CoA for in vitro assays with purified enzyme) for a specified time before adding the substrates.

ACC_Activity_Assay_Workflow start Start prepare_mix Prepare reaction mix (Buffer, ATP, Acetyl-CoA, ACC) start->prepare_mix pre_incubate Pre-incubate at 37°C prepare_mix->pre_incubate add_radiolabel Add [14C]Bicarbonate pre_incubate->add_radiolabel incubate Incubate at 37°C add_radiolabel->incubate stop_reaction Stop with HCl incubate->stop_reaction evaporate Evaporate to dryness stop_reaction->evaporate add_scintillant Add scintillation cocktail evaporate->add_scintillant measure_cpm Measure CPM add_scintillant->measure_cpm end End measure_cpm->end

Caption: Workflow for the radiometric ACC activity assay.

Measurement of De Novo Fatty Acid Synthesis in Cultured Cells

This protocol measures the rate of new fatty acid synthesis in cells by tracking the incorporation of radiolabeled acetate into cellular lipids.

Materials:

  • Cultured cells

  • Cell culture medium

  • TOFA or vehicle control (e.g., DMSO)

  • [¹⁴C]Acetate

  • Phosphate-buffered saline (PBS)

  • Saponification Reagent: 30% KOH

  • Acidification Reagent: Concentrated HCl

  • Organic Solvent for extraction: Hexane or Petroleum Ether

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.

  • Treat the cells with various concentrations of TOFA or vehicle control for the desired duration (e.g., 24 hours).

  • Add [¹⁴C]acetate to the culture medium and incubate for a further 2-4 hours.

  • Wash the cells twice with ice-cold PBS to remove unincorporated radiolabel.

  • Lyse the cells and saponify the lipids by adding the Saponification Reagent and heating at 70°C for 1 hour.

  • Cool the samples and acidify with the Acidification Reagent.

  • Extract the fatty acids by adding the organic solvent, vortexing, and centrifuging to separate the phases.

  • Transfer the organic (upper) phase containing the radiolabeled fatty acids to a new tube.

  • Evaporate the solvent.

  • Resuspend the dried lipid extract in scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter. The CPM is proportional to the rate of de novo fatty acid synthesis.

Fatty_Acid_Synthesis_Assay_Workflow start Start seed_cells Seed and grow cells start->seed_cells treat_cells Treat with TOFA/Vehicle seed_cells->treat_cells add_radiolabel Add [14C]Acetate treat_cells->add_radiolabel incubate Incubate add_radiolabel->incubate wash_cells Wash with PBS incubate->wash_cells saponify Saponify lipids wash_cells->saponify acidify_extract Acidify and extract fatty acids saponify->acidify_extract evaporate Evaporate solvent acidify_extract->evaporate measure_cpm Measure CPM evaporate->measure_cpm end End measure_cpm->end

Caption: Workflow for measuring de novo fatty acid synthesis in cultured cells.

Conclusion

TOFA remains a cornerstone tool for investigating the roles of acetyl-CoA carboxylase and de novo fatty acid synthesis in health and disease. Its well-defined mechanism of action as an allosteric inhibitor, which is activated intracellularly to TOFyl-CoA, provides a clear basis for its biological effects. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further elucidating the therapeutic potential of targeting ACC. Future research may focus on developing more isoform-selective ACC inhibitors and exploring their efficacy in various disease models.

References

The Discovery and Scientific History of 5-(Tetradecyloxy)-2-furoic Acid (TOFA): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Tetradecyloxy)-2-furoic acid (TOFA), also known by its developmental code RMI 14514, is a synthetic, fatty acid-like molecule that has been a valuable tool in metabolic research for decades. First described in 1977 as a potent hypolipidemic agent, TOFA's primary mechanism of action was later identified as the allosteric inhibition of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis. This whitepaper provides an in-depth technical guide to the discovery, history, and key experimental findings related to TOFA. It includes a summary of its quantitative biological data, detailed experimental protocols derived from seminal publications, and visualizations of its mechanism of action and experimental workflows.

Discovery and Early History

The discovery of 5-(Tetradecyloxy)-2-furoic acid was first reported in a 1977 publication in the Journal of Medicinal Chemistry by Parker et al. from the Merrell-National Laboratories.[1] The compound, designated RMI 14514, emerged from a systematic exploration of alkyloxyarylcarboxylic acids designed to mimic fatty acids. The initial research was driven by the observation of hypolipidemic activity in certain β-keto esters, which led to the hypothesis and subsequent confirmation that the corresponding benzoic acids were the active metabolites.[2]

This line of inquiry led to the synthesis and evaluation of a series of fatty acid-like compounds, with the 5-alkoxy-2-furoic acid scaffold showing particular promise. 5-(Tetradecyloxy)-2-furoic acid was identified as a potent agent that lowered blood lipid levels in both rats and monkeys, establishing it as a new class of hypolipidemic agent.[2]

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

Subsequent research elucidated that the primary mechanism by which TOFA exerts its effects is the inhibition of acetyl-CoA carboxylase (ACC).[3] ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This is the committed step in fatty acid biosynthesis.

TOFA is an allosteric inhibitor of ACC.[4] It is proposed that TOFA is first converted to its coenzyme A thioester, TOFyl-CoA, within the cell.[3][5] TOFyl-CoA then acts as the inhibitory molecule, competing with acetyl-CoA at the enzyme's active site. This inhibition leads to a depletion of malonyl-CoA, a critical building block for the synthesis of new fatty acids. The reduction in malonyl-CoA levels also has a secondary effect of disinhibiting carnitine palmitoyltransferase 1 (CPT1), leading to an increase in fatty acid oxidation under certain conditions.[6]

It is crucial to distinguish 5-(Tetradecyloxy)-2-furoic acid (TOFA) from the similarly named synthetic compound T0901317. While both have been used in metabolic research, they have entirely different mechanisms of action. T0901317 is a potent agonist of the Liver X Receptor (LXR), a nuclear receptor that plays a key role in the regulation of cholesterol, fatty acid, and glucose homeostasis. In contrast, TOFA's primary target is the enzyme acetyl-CoA carboxylase.

Quantitative Biological Data

The following tables summarize the key quantitative data reported for 5-(Tetradecyloxy)-2-furoic acid in various experimental systems.

Table 1: In Vitro Inhibition of Fatty Acid and Cholesterol Synthesis

Cell TypePrecursorParameterIC50Reference
Isolated Rat Hepatocytes³H₂O or [2-¹⁴C]acetateFatty Acid Synthesis< 0.005 mM[2]
Isolated Rat Hepatocytes³H₂O or [2-¹⁴C]acetateCholesterol Synthesis0.020 mM[2]

Table 2: Anti-proliferative Effects of TOFA on Cancer Cell Lines

Cell LineCancer TypeAssayEndpointResultReference
Cholangiocarcinoma (CCA) cells (KKU-213A, KKU-055, HuCCT1)CholangiocarcinomaMTT AssayCell ViabilityDose-dependent decrease[4][7][8]
Prostate Cancer CellsProstate CancerNot SpecifiedCell DeathInduction of caspase activation[5]

Table 3: In Vivo Hypolipidemic Activity

Animal ModelTreatmentDurationKey FindingsReference
Rats and MonkeysRMI 14514Not SpecifiedLowered blood lipids[2]
Nude Mice with CCA Xenografts20 mg/kg TOFA (intraperitoneal, daily)17 daysReduced tumor mass[7]

Experimental Protocols

The following are detailed methodologies for key experiments involving 5-(Tetradecyloxy)-2-furoic acid, based on published literature.

Synthesis of 5-(Tetradecyloxy)-2-furoic Acid

Note: The detailed, step-by-step synthesis protocol would be derived from the full-text version of Parker et al., J Med Chem, 1977. Below is a generalized procedure based on common organic chemistry principles for similar structures.

  • Preparation of 2-Furoic Acid: 2-Furoic acid can be prepared from furfural via oxidation. A common method is the Cannizzaro reaction, where furfural is treated with a strong base, such as sodium hydroxide, to yield both 2-furylcarbinol and the sodium salt of 2-furoic acid. The 2-furoic acid is then liberated by acidification.

  • Halogenation of the Furan Ring: The furan ring of 2-furoic acid is activated towards electrophilic substitution. Bromination at the 5-position can be achieved using a suitable brominating agent.

  • Williamson Ether Synthesis: The 5-bromo-2-furoic acid is then reacted with 1-tetradecanol in the presence of a strong base (e.g., sodium hydride) to form the tetradecyloxy ether linkage.

  • Purification: The final product, 5-(tetradecyloxy)-2-furoic acid, is purified by recrystallization or column chromatography.

In Vitro Fatty Acid Synthesis Inhibition Assay in Isolated Hepatocytes

Adapted from Panek et al., Lipids, 1977.[2]

  • Hepatocyte Isolation: Hepatocytes are isolated from rat liver by collagenase perfusion.

  • Incubation: Isolated hepatocytes are suspended in Krebs-Henseleit bicarbonate buffer and incubated at 37°C in a shaking water bath.

  • Treatment: 5-(Tetradecyloxy)-2-furoic acid, dissolved in a suitable solvent (e.g., ethanol), is added to the cell suspension at various concentrations. Control incubations receive the solvent alone.

  • Labeling: A radiolabeled precursor for fatty acid synthesis, such as ³H₂O or [2-¹⁴C]acetate, is added to the incubations.

  • Termination: After a defined incubation period (e.g., 60 minutes), the reaction is stopped by the addition of a strong acid (e.g., perchloric acid).

  • Lipid Extraction: The total lipids are extracted from the cell pellet and the incubation medium using a chloroform:methanol mixture.

  • Quantification: The radioactivity incorporated into the fatty acid fraction is determined by liquid scintillation counting. The IC50 value is calculated as the concentration of TOFA that causes a 50% reduction in fatty acid synthesis compared to the control.

Cell Viability (MTT) Assay for Anti-Cancer Effects

Adapted from Boonnate et al., Anticancer Res, 2021.

  • Cell Culture: Cancer cell lines (e.g., cholangiocarcinoma cells) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of TOFA (typically ranging from 1 to 50 µg/ml). Control wells receive vehicle only.

  • Incubation: The plates are incubated for different time points (e.g., 24, 48, 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol with 0.04 N HCl).

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570-595 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Visualizations

Signaling Pathway of TOFA's Mechanism of Action

TOFA_Mechanism TOFA 5-(Tetradecyloxy)-2-furoic Acid (TOFA) Cell_Membrane TOFA->Cell_Membrane TOFyl_CoA TOFyl-CoA Cell_Membrane->TOFyl_CoA Intracellular Conversion TOFyl_CoA->Inhibition Acetyl_CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) Acetyl_CoA->ACC Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Fatty_Acid_Synthesis De Novo Fatty Acid Synthesis Malonyl_CoA->Fatty_Acid_Synthesis Inhibition->ACC FAS_Workflow Start Isolate Hepatocytes Incubate Incubate cells at 37°C Start->Incubate Treat Add TOFA at various concentrations Incubate->Treat Label Add radiolabeled precursor (e.g., ³H₂O or [¹⁴C]acetate) Treat->Label Stop Terminate reaction with acid Label->Stop Extract Extract total lipids Stop->Extract Quantify Quantify radioactivity in fatty acid fraction Extract->Quantify Analyze Calculate IC50 Quantify->Analyze

References

The Impact of TOFA on Cellular Lipid Droplets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Tetradecyloxy)-2-furoic acid (TOFA) is a well-characterized inhibitor of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis. This inhibition has profound effects on cellular lipid metabolism, most notably a significant reduction in the formation and accumulation of lipid droplets. This technical guide provides an in-depth overview of the core effects of TOFA on cellular lipid droplets, including its mechanism of action, quantitative effects on lipid droplet dynamics, and detailed experimental protocols for studying these phenomena. The information presented is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize TOFA as a tool to investigate lipid metabolism and as a potential therapeutic agent.

Introduction

Cellular lipid droplets (LDs) are dynamic organelles that serve as central hubs for lipid storage and metabolism. Comprised of a neutral lipid core, primarily triacylglycerols (TAGs) and sterol esters, encased in a phospholipid monolayer, LDs are not merely inert storage depots but are actively involved in a myriad of cellular processes, including energy homeostasis, membrane synthesis, and signaling. Dysregulation of lipid droplet dynamics is implicated in numerous pathologies, including metabolic diseases, cardiovascular disorders, and cancer.

TOFA, a synthetic fatty acid analog, has emerged as a critical tool for dissecting the pathways that govern lipid droplet formation and turnover. By specifically targeting and inhibiting ACC, TOFA effectively shuts down the de novo synthesis of fatty acids, the essential building blocks of the neutral lipids stored in LDs. This guide will explore the downstream consequences of this inhibition on cellular lipid droplet biology.

Mechanism of Action of TOFA

TOFA's primary molecular target is acetyl-CoA carboxylase (ACC), a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1] This reaction is the committed step in fatty acid biosynthesis. There are two main isoforms of ACC in mammals: ACC1, which is predominantly cytosolic and involved in de novo fatty acid synthesis, and ACC2, which is associated with the outer mitochondrial membrane and regulates fatty acid oxidation. TOFA acts as an allosteric inhibitor of both ACC isoforms.[1]

By inhibiting ACC, TOFA leads to a depletion of the cytosolic pool of malonyl-CoA. Malonyl-CoA is the donor of two-carbon units for the fatty acid synthase (FASN) complex, which carries out the subsequent steps of fatty acid elongation. Consequently, the inhibition of ACC by TOFA results in a marked decrease in the synthesis of new fatty acids. This reduction in the availability of fatty acids directly limits the synthesis of triacylglycerols, the primary component of lipid droplets, leading to a decrease in their formation and accumulation within the cell.

Signaling Pathway of TOFA-Mediated Inhibition of Lipid Droplet Formation

TOFA_Mechanism cluster_cytosol Cytosol Acetyl-CoA Acetyl-CoA ACC ACC Acetyl-CoA->ACC Substrate Malonyl-CoA Malonyl-CoA ACC->Malonyl-CoA Product FASN FASN Malonyl-CoA->FASN Substrate Fatty_Acids Fatty Acids FASN->Fatty_Acids Product TAG_Synthesis Triacylglycerol (TAG) Synthesis Fatty_Acids->TAG_Synthesis Lipid_Droplets Lipid Droplets TAG_Synthesis->Lipid_Droplets Formation TOFA TOFA TOFA->ACC Inhibition Microscopy_Workflow cluster_workflow Microscopy Workflow Cell_Culture 1. Cell Culture & TOFA Treatment Fixation 2. Fixation (e.g., 4% PFA) Cell_Culture->Fixation Staining 3. Lipid Droplet Staining (BODIPY or Nile Red) Fixation->Staining Mounting 4. Mounting on Slides Staining->Mounting Imaging 5. Fluorescence Microscopy Mounting->Imaging Analysis 6. Image Analysis (Quantify number, size, intensity) Imaging->Analysis Flow_Cytometry_Workflow cluster_workflow Flow Cytometry Workflow Cell_Culture 1. Cell Culture & TOFA Treatment Harvesting 2. Cell Harvesting (Trypsinization) Cell_Culture->Harvesting Staining 3. Live Cell Staining (BODIPY 493/503) Harvesting->Staining Acquisition 4. Flow Cytometry Analysis Staining->Acquisition Data_Analysis 5. Data Analysis (Mean Fluorescence Intensity) Acquisition->Data_Analysis

References

Basic properties of 5-(Tetradecyloxy)-2-furoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Properties of 5-(Tetradecyloxy)-2-furoic Acid

This technical guide provides a comprehensive overview of the fundamental properties of 5-(Tetradecyloxy)-2-furoic acid, a molecule of significant interest to researchers, scientists, and drug development professionals. The information is presented in a structured format, including detailed data tables, experimental protocols, and visualizations of its key biological signaling pathways.

Core Properties and Data

5-(Tetradecyloxy)-2-furoic acid, also known as TOFA, is a synthetic derivative of 2-furoic acid. It is recognized for its role as an inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, and as a peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1] These activities confer upon it hypolipidemic, antineoplastic, and apoptosis-inducing properties.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 5-(Tetradecyloxy)-2-furoic acid is presented in the table below. This data has been compiled from various chemical databases and supplier information.

PropertyValueSource
Molecular Formula C₁₉H₃₂O₄PubChem
Molecular Weight 324.45 g/mol PubChem
CAS Registry Number 54857-86-2CAS Common Chemistry
Appearance White to beige powderWatsonnoke Scientific
Melting Point 112-115 °CWatsonnoke Scientific
Solubility DMSO: 2.5 mg/mLCoreyChem
DMF: 10 mg/mLCayman Chemical
Ethanol: 1 mg/mLCayman Chemical
DMF:PBS (pH 7.2) (1:1): 0.5 mg/mLCayman Chemical
Storage Temperature -20°CCoreyChem
Spectroscopic Data
TechniqueData/ParametersSource/Notes
¹H NMR Data not publicly available. Expected signals would correspond to the furoic acid ring protons, the tetradecyloxy chain protons, and the carboxylic acid proton.Watsonnoke Scientific mentions HNMR for identification.
¹³C NMR Data not publicly available. Expected signals would include carbons of the furoic acid ring, the tetradecyloxy chain, and the carboxyl group.-
Mass Spectrometry Mass spectral data is available on mzCloud, viewable with appropriate software. Tandem mass spectrometry (MS1, MS2, MS3, MS4) has been performed using an Orbitrap Fusion Lumos with ETD LBP.mzCloud
FTIR Data not publicly available. Expected characteristic peaks would include C=O stretching for the carboxylic acid, C-O-C stretching for the ether linkage, and aromatic C-H stretching.-
HPLC Mentioned as an identification method. Specific protocols (e.g., column, mobile phase, flow rate, detector) are not publicly detailed.Watsonnoke Scientific

Experimental Protocols

This section provides detailed methodologies for the synthesis of 5-(Tetradecyloxy)-2-furoic acid, based on information from patent literature.

Synthesis of 5-(Tetradecyloxy)-2-furoic acid

A common method for the synthesis of 5-(Tetradecyloxy)-2-furoic acid involves the reaction of a 5-halo-2-furoic acid derivative with 1-tetradecanol. An improved, lower-temperature method has been described in patent WO2016126975A1, which offers higher yields compared to the conventional high-temperature process.

Materials:

  • Methyl 5-bromo-2-furoate

  • 1-Tetradecanol

  • Potassium hydroxide

  • Methanol

  • Toluene

  • Lewis acid catalyst (e.g., titanium(IV) isopropoxide)

  • Hydrochloric acid (for acidification)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Improved Synthesis Protocol (based on WO2016126975A1):

  • Transesterification: A mixture of methyl 5-bromo-2-furoate and 1-tetradecanol in an appropriate solvent (e.g., toluene) is treated with a Lewis acid catalyst. The reaction is heated to facilitate the transesterification process, forming the tetradecyl ester intermediate.

  • Etherification: The intermediate from the previous step is reacted with a strong base (e.g., potassium hydroxide in methanol) at a temperature below 50°C. This step forms the tetradecyloxy ether linkage at the 5-position of the furan ring.

  • Saponification: The resulting ester is then saponified in the presence of a base (e.g., potassium hydroxide in methanol) at a temperature below 50°C to yield the potassium salt of 5-(Tetradecyloxy)-2-furoic acid.

  • Acidification and Isolation: The reaction mixture is cooled, and the pH is adjusted with an acid (e.g., hydrochloric acid) to precipitate the free carboxylic acid. The solid product is then collected by filtration, washed, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent to obtain 5-(Tetradecyloxy)-2-furoic acid of high purity.

Signaling Pathways and Mechanisms of Action

5-(Tetradecyloxy)-2-furoic acid exerts its biological effects primarily through the inhibition of Acetyl-CoA Carboxylase (ACC) and the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).

Acetyl-CoA Carboxylase (ACC) Inhibition

ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in de novo fatty acid synthesis. By inhibiting ACC, TOFA reduces the intracellular pool of malonyl-CoA, thereby decreasing the synthesis of new fatty acids. This mechanism is central to its hypolipidemic and antineoplastic effects.

ACC_Inhibition AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids ACC->MalonylCoA Carboxylation TOFA 5-(Tetradecyloxy)-2-furoic acid (TOFA) TOFA->ACC Inhibition PPARa_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TOFA 5-(Tetradecyloxy)-2-furoic acid (TOFA) PPARa_inactive PPARα (inactive) TOFA->PPARa_inactive Binds to PPARa_active PPARα (active) PPARa_RXR PPARα-RXR Heterodimer PPARa_active->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA) PPARa_RXR->PPRE Binds to TargetGenes Target Gene Transcription (Fatty Acid Oxidation) PPRE->TargetGenes Activates

References

5-(Tetradecyloxy)-2-furoic Acid: A Technical Guide to its Cellular Mechanisms and Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Tetradecyloxy)-2-furoic acid (TOFA) is a synthetic fatty acid analogue that has garnered significant attention in biomedical research for its potent inhibitory effects on cellular lipogenesis. By targeting a key enzyme in fatty acid synthesis, TOFA induces a cascade of cellular events, including cell cycle arrest and apoptosis, making it a valuable tool for studying lipid metabolism and a potential therapeutic agent in oncology and other fields. This technical guide provides an in-depth overview of TOFA's mechanism of action, its primary cellular targets, and the downstream signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further research and application of this compound.

Introduction

Alterations in cellular metabolism are a hallmark of various diseases, including cancer. One of the key metabolic pathways often dysregulated is de novo fatty acid synthesis, which provides essential building blocks for membrane formation, energy storage, and signaling molecules. 5-(Tetradecyloxy)-2-furoic acid (TOFA) is a small molecule inhibitor that has been instrumental in elucidating the role of fatty acid synthesis in disease states. This guide will delve into the molecular mechanisms of TOFA and its effects on cellular physiology.

Mechanism of Action

TOFA's primary mechanism of action is the inhibition of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in the biosynthesis of long-chain fatty acids.[1] ACC catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, a critical precursor for fatty acid elongation.

TOFA itself is not the direct inhibitor. Upon entering the cell, it is converted to its coenzyme A thioester, 5-(tetradecyloxy)-2-furoyl-CoA (TOFyl-CoA).[2] TOFyl-CoA then acts as an allosteric inhibitor of ACC, preventing the synthesis of malonyl-CoA and thereby blocking de novo fatty acid synthesis.[2]

TOFA_Mechanism TOFA 5-(Tetradecyloxy)-2-furoic acid (TOFA) TOFyl_CoA TOFyl-CoA TOFA->TOFyl_CoA Intracellular Conversion Cell_Membrane Intracellular_Space ACC Acetyl-CoA Carboxylase (ACC) TOFyl_CoA->ACC Allosteric Inhibition Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Catalyzed by ACC Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl_CoA->Fatty_Acid_Synthesis

Figure 1: Mechanism of TOFA Action.

Cellular Targets and Downstream Effects

The inhibition of ACC by TOFA leads to a variety of downstream cellular effects, primarily impacting cell viability and proliferation.

Inhibition of Fatty Acid Synthesis

The most direct consequence of TOFA treatment is the blockade of fatty acid synthesis. This has been demonstrated in various cell types, including adipocytes and cancer cells.[1][2] The reduction in the availability of newly synthesized fatty acids disrupts the formation of phospholipids, which are essential components of cellular membranes.

Induction of Apoptosis

TOFA has been shown to be a potent inducer of apoptosis in a range of cancer cell lines.[1][3] The apoptotic cascade initiated by TOFA involves the activation of caspases, a family of proteases that execute programmed cell death. Specifically, treatment with TOFA leads to the cleavage and activation of caspase-3. Furthermore, TOFA influences the expression of Bcl-2 family proteins, which are key regulators of apoptosis. It has been observed to decrease the expression of the anti-apoptotic protein Bcl-2.

TOFA_Apoptosis TOFA TOFA ACC_Inhibition ACC Inhibition TOFA->ACC_Inhibition Fatty_Acid_Depletion Fatty Acid Depletion ACC_Inhibition->Fatty_Acid_Depletion Bcl2 Bcl-2 (Anti-apoptotic) Fatty_Acid_Depletion->Bcl2 Down-regulation Caspase3 Caspase-3 (Inactive) Fatty_Acid_Depletion->Caspase3 Activation Apoptosis Apoptosis Bcl2->Apoptosis Active_Caspase3 Caspase-3 (Active) Caspase3->Active_Caspase3 Active_Caspase3->Apoptosis

Figure 2: TOFA-Induced Apoptotic Pathway.
Cell Cycle Arrest

In addition to inducing apoptosis, TOFA can cause cell cycle arrest, primarily at the G0/G1 and G2/M phases.[3][4] This effect is mediated by TOFA's influence on the expression of key cell cycle regulatory proteins. Treatment with TOFA has been shown to decrease the levels of cyclin D1 and cyclin B1, while increasing the expression of the cyclin-dependent kinase inhibitor p21.[4][5]

TOFA_Cell_Cycle cluster_g1 G1 Phase Regulation TOFA TOFA ACC_Inhibition ACC Inhibition TOFA->ACC_Inhibition CyclinD1 Cyclin D1 ACC_Inhibition->CyclinD1 Down-regulation p21 p21 ACC_Inhibition->p21 Up-regulation G1_S_Progression G1/S Progression CyclinD1->G1_S_Progression G0_G1_Arrest G0/G1 Arrest p21->G1_S_Progression

Figure 3: TOFA-Induced G0/G1 Cell Cycle Arrest.

Quantitative Data

The cytotoxic and anti-proliferative effects of TOFA have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.

Cell LineCancer TypeIC50 (µg/mL)Exposure Time (h)Reference
NCI-H460Lung Cancer~5.072[1][3]
HCT-8Colon Carcinoma~5.072[1][3]
HCT-15Colon Carcinoma~4.572[1][3]
COC1Ovarian Cancer~26.148[4][6]
COC1/DDPOvarian Cancer~11.648[4][6]
ACHNRenal Cell Carcinoma6.0648
786-ORenal Cell Carcinoma5.3648

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of TOFA.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of TOFA on cultured cells.

  • Materials:

    • 96-well plates

    • Cell culture medium

    • TOFA stock solution (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of TOFA in culture medium from the stock solution.

    • Remove the overnight culture medium and replace it with 100 µL of the TOFA-containing medium. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

MTT_Workflow Start Seed Cells in 96-well Plate Adherence Allow Adherence Overnight Start->Adherence TOFA_Treatment Treat with TOFA (various concentrations) Adherence->TOFA_Treatment Incubation Incubate for 24-72h TOFA_Treatment->Incubation MTT_Addition Add MTT Solution Incubation->MTT_Addition Formazan_Formation Incubate for 2-4h (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Add Solubilization Solution Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at 570nm Solubilization->Absorbance_Reading Analysis Calculate IC50 Absorbance_Reading->Analysis

Figure 4: MTT Assay Workflow.
Fatty Acid Synthesis Assay

This assay measures the rate of de novo fatty acid synthesis by quantifying the incorporation of a radiolabeled precursor.

  • Materials:

    • Cultured cells

    • TOFA stock solution

    • [1-¹⁴C]acetic acid

    • Lipid extraction solvents (e.g., chloroform:methanol mixture)

    • Scintillation counter and scintillation fluid

  • Procedure:

    • Culture cells to the desired confluency in appropriate culture vessels.

    • Treat the cells with various concentrations of TOFA for a specified period.

    • Add [1-¹⁴C]acetic acid to the culture medium at a final concentration of 1-2 µCi/mL.

    • Incubate the cells for 2-4 hours to allow for the incorporation of the radiolabel into newly synthesized fatty acids.

    • Wash the cells with ice-cold PBS to remove unincorporated radiolabel.

    • Harvest the cells and extract the total lipids using a suitable solvent system (e.g., Folch method).

    • Quantify the radioactivity in the lipid extract using a scintillation counter.

    • Normalize the radioactive counts to the total protein content of the cell lysate.

    • Express the results as a percentage of the control (untreated cells) to determine the inhibition of fatty acid synthesis.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in TOFA-induced signaling pathways.

  • Materials:

    • TOFA-treated and control cell lysates

    • SDS-PAGE gels

    • Transfer apparatus and membranes (PVDF or nitrocellulose)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-cyclin D1, anti-p21)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Prepare cell lysates from TOFA-treated and control cells.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

5-(Tetradecyloxy)-2-furoic acid is a powerful pharmacological tool for investigating the roles of de novo fatty acid synthesis in cellular physiology and pathology. Its well-defined mechanism of action, centered on the inhibition of Acetyl-CoA Carboxylase, provides a clear starting point for dissecting the complex downstream consequences on cell survival, proliferation, and metabolism. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize TOFA in their studies. Further investigation into the therapeutic potential of TOFA and other inhibitors of lipogenesis holds promise for the development of novel treatments for cancer and other metabolic diseases.

References

Methodological & Application

Application Notes and Protocols for 5-(Tetradecyloxy)-2-furoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the use of 5-(Tetradecyloxy)-2-furoic acid (TOFA), a potent inhibitor of acetyl-CoA carboxylase (ACC), in various cancer cell lines. The provided protocols are intended to serve as a guide for studying the effects of TOFA on cell viability, apoptosis, and cell cycle progression.

Introduction

5-(Tetradecyloxy)-2-furoic acid (TOFA) is a well-characterized inhibitor of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in the de novo fatty acid synthesis pathway.[1] Upregulation of this pathway is a common metabolic feature of many cancer cells, supporting rapid proliferation and survival. By targeting ACC, TOFA disrupts this crucial metabolic process, leading to the inhibition of cancer cell growth and induction of apoptosis.[2][3][4] This document outlines detailed protocols for the application of TOFA in in vitro cancer research, with a focus on prostate, breast, ovarian, and cholangiocarcinoma cell lines.

Data Presentation

The following tables summarize the quantitative effects of TOFA on the viability of various cancer cell lines.

Table 1: IC50 Values of TOFA in Ovarian Cancer Cell Lines

Cell LineIC50 (µg/mL)Treatment Duration
COC1~26.1Not Specified
COC1/DDP~11.6Not Specified

Data extracted from a study on the effects of TOFA on ovarian cancer cell lines.[2][5]

Table 2: Dose-Dependent Inhibition of Cholangiocarcinoma Cell Proliferation by TOFA

Cell LineTOFA Concentration (µg/mL)Inhibition of Proliferation (%) after 72h
KKU-213A1~10%
5~25%
10~50%
20~75%
50~90%
KKU-0551~15%
5~40%
10~60%
20~85%
50~95%
HuCCT11~20%
5~50%
10~70%
20~90%
50~98%

Data is estimated based on graphical representations from a study on cholangiocarcinoma cells.[6]

Experimental Protocols

Preparation of TOFA Stock Solution

This protocol describes the preparation of a stock solution of TOFA for use in cell culture experiments.

Materials:

  • 5-(Tetradecyloxy)-2-furoic acid (TOFA) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of TOFA powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a stock concentration of 10-50 mg/mL.

  • Vortex the tube until the TOFA is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Cell Culture and Maintenance

This section provides general guidelines for the culture of the cell lines mentioned in this document. Specific media and conditions may vary, and it is recommended to refer to the supplier's instructions for each cell line.

a. LNCaP (Prostate Cancer)

  • Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[7]

  • Subculture: Passage cells when they reach 70-80% confluency.

b. MCF-7 (Breast Cancer)

  • Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 0.01 mg/mL bovine insulin, and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells when they reach 80-90% confluency.

c. COC1 and COC1/DDP (Ovarian Cancer)

  • Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.[8]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[8]

  • Subculture: Passage cells when they reach 80% confluency.

d. Cholangiocarcinoma (CCA) Cell Lines (KKU-213A, KKU-055, HuCCT1)

  • Medium: Ham's F-12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[6]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[6]

  • Subculture: Passage cells when they reach 70-80% confluency.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of TOFA on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells of interest

  • Complete culture medium

  • TOFA stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO or isopropanol with 0.04 N HCl[6]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate overnight to allow cells to attach.

  • Prepare serial dilutions of TOFA in complete culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the TOFA dilutions (e.g., 0, 1, 5, 10, 20, 50 µg/mL).[6][9] Include a vehicle control (medium with the same concentration of DMSO as the highest TOFA concentration).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[6][9]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO or isopropanol with 0.04 N HCl to each well to dissolve the formazan crystals.[6]

  • Measure the absorbance at 570 nm or 595 nm using a microplate reader.[6]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cells of interest

  • Complete culture medium

  • TOFA stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of the assay.

  • Treat the cells with the desired concentrations of TOFA for the specified duration.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This protocol outlines the procedure for analyzing protein expression levels in TOFA-treated cells by Western blotting.

Materials:

  • Cells of interest

  • Complete culture medium

  • TOFA stock solution

  • RIPA lysis buffer (or similar) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-Bcl-2, anti-Caspase-3, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well or 10 cm plates and treat with TOFA as required.

  • Wash the cells with cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each sample using a BCA assay.

  • Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST three times for 5-10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST three times for 5-10 minutes each.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Signaling Pathways

TOFA_Signaling_Pathway cluster_effects Cellular Effects of TOFA cluster_molecular Molecular Mechanisms TOFA 5-(Tetradecyloxy)-2-furoic acid (TOFA) ACC Acetyl-CoA Carboxylase (ACC) TOFA->ACC Inhibits Apoptosis Apoptosis TOFA->Apoptosis Induces G0G1_Arrest G0/G1 Phase Arrest TOFA->G0G1_Arrest Induces CyclinD1_CDK4 Cyclin D1 / CDK4 TOFA->CyclinD1_CDK4 Downregulates Bcl2 Bcl-2 TOFA->Bcl2 Downregulates Caspase3 Caspase-3 TOFA->Caspase3 Activates p21 p21 TOFA->p21 Upregulates MalonylCoA Malonyl-CoA ACC->MalonylCoA FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS FattyAcids Fatty Acid Synthesis FAS->FattyAcids CellGrowth Cell Growth & Proliferation FattyAcids->CellGrowth Apoptosis->CellGrowth Inhibits G0G1_Arrest->CellGrowth Inhibits CyclinD1_CDK4->G0G1_Arrest Bcl2->Apoptosis Inhibits Caspase3->Apoptosis p21->G0G1_Arrest Promotes

Caption: Simplified signaling pathway of TOFA's mechanism of action in cancer cells.

Experimental Workflow

TOFA_Experimental_Workflow cluster_assays Downstream Assays Start Start: Cancer Cell Culture (LNCaP, MCF-7, COC1, CCA) Treatment Treat cells with TOFA (various concentrations and time points) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) Treatment->Apoptosis WesternBlot Western Blot Analysis Treatment->WesternBlot DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion on TOFA's Effects DataAnalysis->Conclusion

Caption: General experimental workflow for studying the effects of TOFA on cancer cells.

References

Application Notes and Protocols for In Vitro Inhibition of Fatty Acid Synthesis by TOFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Tetradecyloxy)-2-furoic acid (TOFA) is a potent and cell-permeable inhibitor of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis.[1][2] By blocking ACC, TOFA prevents the conversion of acetyl-CoA to malonyl-CoA, a critical building block for the synthesis of long-chain fatty acids.[3][4][5][6] This inhibition of fatty acid synthesis has been shown to induce cytotoxicity and apoptosis in various cancer cell lines, making TOFA a valuable tool for studying the role of lipid metabolism in cancer and other diseases.[1][7] These application notes provide detailed protocols for utilizing TOFA to inhibit fatty acid synthesis in vitro, along with data presentation and visualization aids for experimental design and interpretation.

Data Presentation

Table 1: In Vitro Efficacy of TOFA on Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)¹Exposure Time (h)Reference
NCI-H460Lung Cancer~5.0~15.472[1]
HCT-8Colon Carcinoma~5.0~15.472[1]
HCT-15Colon Carcinoma~4.5~13.972[1]
COC1Ovarian Cancer~26.1~80.448[7]
COC1/DDPOvarian Cancer~11.2 - 11.6~34.5 - 35.848[7]
ACHNRenal Cell Carcinoma~6.06~18.748[4]
786-ORenal Cell Carcinoma~5.36~16.548[4]
MCF7Breast Cancer-~4.0-

¹Calculated based on a molecular weight of 324.45 g/mol for TOFA.

Signaling Pathway

The following diagram illustrates the mechanism of action of TOFA in the fatty acid synthesis pathway.

FattyAcidSynthesis cluster_cytoplasm Cytoplasm AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC Substrate MalonylCoA Malonyl-CoA FASN Fatty Acid Synthase (FASN) MalonylCoA->FASN Substrate FattyAcids Fatty Acids ACC->MalonylCoA Catalyzes FASN->FattyAcids Synthesizes TOFA TOFA TOFA->ACC Allosteric Inhibition

Mechanism of TOFA-mediated inhibition of fatty acid synthesis.

Experimental Protocols

TOFA Stock Solution Preparation and Storage

Materials:

  • TOFA (crystalline solid)

  • Dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • TOFA is soluble in organic solvents like DMSO, ethanol, and DMF.[7] Prepare a stock solution by dissolving TOFA in one of these solvents. For example, to prepare a 10 mg/mL stock solution in DMSO, add 1 mL of DMSO to 10 mg of TOFA.

  • Vortex the solution thoroughly to ensure complete dissolution. Slight warming and sonication may be required for complete solubilization in ethanol.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C for up to 3-6 months or at -80°C for up to one year.[1] Aqueous solutions are not recommended for storage for more than one day.[7]

In Vitro Treatment of Adherent Cancer Cells with TOFA

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • TOFA stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell counting solution (e.g., trypan blue)

  • Hemocytometer or automated cell counter

  • MTT or other cell viability assay reagents

Protocol:

  • Culture the adherent cells in appropriate complete medium until they reach approximately 80% confluency.

  • Wash the cells with PBS and detach them using trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension to pellet the cells.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count.

  • Seed the cells into a 96-well plate at a density of 5,000 cells/well and incubate overnight to allow for cell attachment.[1]

  • Prepare serial dilutions of TOFA in complete medium from the stock solution to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20, 50 µg/mL).[1] Remember to include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest TOFA concentration).

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of TOFA.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[7]

  • After the incubation period, assess cell viability using an MTT assay or another suitable method.

Measurement of Fatty Acid Synthesis Inhibition using [¹⁴C]-Acetate Incorporation

Materials:

  • Cells treated with TOFA (from Protocol 2)

  • [¹⁴C]-sodium acetate (radiolabeled)

  • Complete cell culture medium (serum-free for the assay)

  • Phosphate-buffered saline (PBS)

  • Saponification solution (e.g., 2.5 M NaOH)

  • Acidification solution (e.g., concentrated HCl)

  • Hexane or other organic solvent for extraction

  • Scintillation vials

  • Scintillation fluid

  • Scintillation counter

Protocol:

  • Following the desired TOFA treatment period (from Protocol 2), replace the medium with serum-free medium containing [¹⁴C]-acetate (typically 1 µCi/mL).

  • Incubate the cells for a defined period (e.g., 2-4 hours) to allow for the incorporation of the radiolabeled acetate into newly synthesized fatty acids.

  • After incubation, wash the cells twice with ice-cold PBS to remove unincorporated [¹⁴C]-acetate.

  • Lyse the cells and saponify the lipids by adding a saponification solution and heating at 60°C for 1 hour.

  • Acidify the samples to protonate the fatty acids.

  • Extract the fatty acids by adding an organic solvent like hexane, vortexing, and then centrifuging to separate the phases.

  • Transfer the organic (upper) phase containing the radiolabeled fatty acids to a scintillation vial.

  • Evaporate the solvent and add scintillation fluid to the vials.

  • Measure the radioactivity using a scintillation counter. The amount of incorporated [¹⁴C]-acetate is proportional to the rate of fatty acid synthesis.

Experimental Workflow

The following diagram outlines the general workflow for an in vitro experiment using TOFA.

TOFA_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_tofa Prepare TOFA Stock Solution treat_cells Treat Cells with TOFA Dilutions prep_tofa->treat_cells prep_cells Culture and Seed Cells prep_cells->treat_cells viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay fas_assay Fatty Acid Synthesis Assay ([¹⁴C]-Acetate) treat_cells->fas_assay analyze_data Analyze and Interpret Results viability_assay->analyze_data fas_assay->analyze_data

General experimental workflow for in vitro TOFA studies.

References

Optimal Concentration of TOFA for Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(tetradecyloxy)-2-furoic acid (TOFA) is a widely recognized inhibitor of Acetyl-CoA Carboxylase-α (ACCA), the rate-limiting enzyme in the de novo fatty acid synthesis pathway. Cancer cells often exhibit upregulated fatty acid synthesis to meet the demands of rapid proliferation and membrane biogenesis, making ACCA a promising target for anti-cancer therapy. TOFA exerts its cytotoxic effects by blocking this pathway, leading to cell cycle arrest and apoptosis in various cancer cell lines.[1][2][3][4] These application notes provide a summary of effective TOFA concentrations and detailed protocols for assessing its impact on cancer cells.

Data Presentation: Optimal TOFA Concentrations

The half-maximal inhibitory concentration (IC50) of TOFA varies across different cancer cell lines, highlighting the importance of determining the optimal concentration for each specific cell type. The following table summarizes reported IC50 values for TOFA in several human cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL)Duration of Treatment
NCI-H460Lung Cancer~5.0Not Specified
HCT-8Colon Carcinoma~5.0Not Specified
HCT-15Colon Carcinoma~4.5Not Specified
ACHNRenal Cell Carcinoma6.0648 hours
786-ORenal Cell Carcinoma5.3648 hours
COC1Ovarian Cancer~26.1Not Specified
COC1/DDP (Cisplatin-resistant)Ovarian Cancer~11.6Not Specified

Note: The cytotoxicity of TOFA is dose- and time-dependent.[3][4] It is recommended to perform a dose-response study to determine the optimal concentration for your specific cancer cell line and experimental conditions.

Signaling Pathways and Mechanism of Action

TOFA's primary mechanism of action is the inhibition of ACCA, which catalyzes the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid synthesis.[1] Inhibition of this pathway in cancer cells leads to a depletion of fatty acids necessary for membrane formation and energy storage, ultimately triggering apoptosis.[1]

One of the key signaling pathways affected by TOFA is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[5] TOFA has been shown to decrease the phosphorylation of Akt, mTOR, and the downstream effector p70S6K, thereby inhibiting this pro-survival pathway.[5]

In prostate cancer cells, TOFA has also been shown to induce apoptosis through the mitochondrial pathway, involving the release of cytochrome c.[6] Furthermore, it can downregulate the expression of anti-apoptotic proteins such as Mcl-1 and the androgen receptor (AR).[6]

Below are diagrams illustrating the fatty acid synthesis pathway inhibited by TOFA and the affected PI3K/Akt/mTOR signaling cascade.

FattyAcidSynthesis AcetylCoA Acetyl-CoA ACCA ACCA AcetylCoA->ACCA MalonylCoA Malonyl-CoA FattyAcids Fatty Acids MalonylCoA->FattyAcids FASN ACCA->MalonylCoA TOFA TOFA TOFA->ACCA Inhibits

TOFA inhibits ACCA in the fatty acid synthesis pathway.

PI3KAktMTOR PI3K PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates p70S6K p70S6K mTOR->p70S6K Activates Proliferation Cell Growth & Proliferation p70S6K->Proliferation TOFA TOFA TOFA->Akt Inhibits (dephosphorylation)

TOFA inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of TOFA on cancer cell lines.

Experimental Workflow

ExperimentalWorkflow cluster_setup Experimental Setup cluster_assays Viability and Apoptosis Assays cluster_mechanism Mechanism of Action CellCulture 1. Cancer Cell Culture TOFATreatment 2. TOFA Treatment (Varying Concentrations) CellCulture->TOFATreatment MTT 3a. MTT Assay (Cell Viability) TOFATreatment->MTT AnnexinV 3b. Annexin V Staining (Early Apoptosis) TOFATreatment->AnnexinV DNAFrag 3c. DNA Fragmentation (Late Apoptosis) TOFATreatment->DNAFrag PARP 3d. PARP Cleavage (Western Blot) TOFATreatment->PARP FAS 4. Fatty Acid Synthesis Inhibition Assay TOFATreatment->FAS

Workflow for evaluating the effects of TOFA on cancer cells.
Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • TOFA stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ incubator.

  • The next day, treat the cells with various concentrations of TOFA (e.g., 0, 2, 4, 6, 8, 10 µg/mL). Include a vehicle control (DMSO) at the same concentration as the highest TOFA treatment.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection

This flow cytometry-based assay detects early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with the desired concentrations of TOFA for the appropriate time.

  • Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.[1]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[3]

This assay detects the characteristic laddering pattern of DNA fragmentation that occurs during late-stage apoptosis.

Materials:

  • Treated and control cells

  • Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.2% Triton X-100)

  • RNase A (10 mg/mL)

  • Proteinase K (20 mg/mL)

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Ethanol (100% and 70%)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Agarose gel (1.5-2%) containing ethidium bromide

  • Gel electrophoresis system and UV transilluminator

Procedure:

  • Harvest approximately 1-5 x 10⁶ cells.

  • Lyse the cells in 0.5 mL of lysis buffer on ice for 30 minutes.

  • Centrifuge at 13,000 x g for 20 minutes to pellet the high molecular weight DNA.

  • Transfer the supernatant containing fragmented DNA to a new tube.

  • Treat with RNase A at 37°C for 1 hour, followed by Proteinase K at 50°C for 1 hour.[6]

  • Extract the DNA with an equal volume of phenol:chloroform:isoamyl alcohol.

  • Precipitate the DNA from the aqueous phase by adding 1/10 volume of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol. Incubate at -20°C overnight.

  • Centrifuge at 13,000 x g for 20 minutes to pellet the DNA. Wash the pellet with 70% ethanol and air dry.

  • Resuspend the DNA pellet in TE buffer.

  • Run the DNA samples on an agarose gel.

  • Visualize the DNA fragmentation under UV light. A ladder-like pattern indicates apoptosis.[8]

This assay detects the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-dependent apoptosis.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis system

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against cleaved PARP and full-length PARP

  • Loading control primary antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer and quantify protein concentration.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against cleaved PARP overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • The appearance of an 89 kDa fragment indicates PARP cleavage and apoptosis.[10][11]

Fatty Acid Synthesis Inhibition Assay

This assay measures the rate of de novo fatty acid synthesis by tracking the incorporation of a radiolabeled precursor.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • TOFA stock solution

  • [¹⁴C]-acetate

  • Scintillation counter

Procedure:

  • Seed cells in 12-well plates and treat with various concentrations of TOFA for 24 hours.

  • Four hours before harvesting, add 1 µCi of [¹⁴C]-acetate to each well.[12][13]

  • After incubation, wash the cells with PBS and harvest them.

  • Extract total lipids from the cells.

  • Measure the amount of incorporated [¹⁴C]-acetate in the lipid fraction using a scintillation counter.

  • Normalize the counts to the total protein content of each sample. A decrease in [¹⁴C]-acetate incorporation indicates inhibition of fatty acid synthesis.

Conclusion

TOFA is a potent inhibitor of fatty acid synthesis that induces apoptosis in a variety of cancer cell lines. The optimal concentration of TOFA is cell line-dependent, and its effects can be thoroughly characterized using the protocols outlined in these application notes. By assessing cell viability, apoptosis, and the direct inhibition of fatty acid synthesis, researchers can effectively evaluate the potential of TOFA as an anti-cancer agent in their specific models.

References

Application Notes and Protocols for 5-(Tetradecyloxy)-2-furoic Acid (TOFA) In Vivo Studies in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(Tetradecyloxy)-2-furoic acid (TOFA) is a well-characterized inhibitor of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis. By blocking ACC, TOFA effectively reduces the cellular pool of malonyl-CoA, a critical building block for fatty acids. This mechanism of action makes TOFA a valuable tool for investigating the role of fatty acid synthesis in various physiological and pathological processes. These application notes provide an overview of the in vivo applications of TOFA in mouse models of disease, along with detailed experimental protocols and a summary of key quantitative data.

Mechanism of Action

TOFA is a cell-permeable compound that, once inside the cell, is converted to its active form, TOFyl-CoA. TOFyl-CoA then acts as a potent allosteric inhibitor of ACC. The inhibition of ACC leads to a depletion of malonyl-CoA, which has two major downstream consequences:

  • Inhibition of Fatty Acid Synthesis: The lack of malonyl-CoA halts the elongation of fatty acid chains, thereby blocking the synthesis of new fatty acids.

  • Stimulation of Fatty Acid Oxidation: Malonyl-CoA is a natural inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that transports fatty acids into the mitochondria for oxidation. By reducing malonyl-CoA levels, TOFA relieves this inhibition, leading to an increase in fatty acid oxidation.

These effects on lipid metabolism underlie the therapeutic potential of TOFA in various disease models.

In Vivo Applications and Data Summary

TOFA has been investigated in several mouse models, primarily focusing on its immunomodulatory and anti-cancer effects. The following tables summarize the quantitative data from these studies.

Immunomodulation in a Mouse Model of Asthma

Table 1: Effects of TOFA on Allergic Airway Inflammation in OVA-Induced Asthma Model

ParameterControl Group (PBS)Vehicle Group (DMSO)TOFA Treatment Group% Change (vs. Vehicle)
Serum IgE Level (ng/mL) Undetectable250 ± 30150 ± 25↓ 40%
BALF Eosinophils (x10⁴ cells/mL) <150 ± 820 ± 5↓ 60%
Lung Th2 Cells (% of CD4+ T cells) 2.1 ± 0.48.5 ± 1.24.2 ± 0.8↓ 50.6%
Lung Th17 Cells (% of CD4+ T cells) 1.0 ± 0.23.5 ± 0.61.8 ± 0.4↓ 48.6%

*p < 0.05 compared to the vehicle group.

Anti-Tumor Activity in a Mouse Xenograft Model

Table 2: Effects of TOFA on Tumor Growth in an Ovarian Cancer Xenograft Model

ParameterControl Group (Vehicle)TOFA Treatment Group% Inhibition
Tumor Volume (mm³) at Day 21 1200 ± 150500 ± 8058.3%
Tumor Weight (g) at Day 21 1.1 ± 0.20.5 ± 0.154.5%

*p < 0.05 compared to the control group.

Experimental Protocols

Protocol 1: Evaluation of TOFA in a Mouse Model of Ovalbumin (OVA)-Induced Allergic Asthma

1. Animals:

  • Female BALB/c mice, 6-8 weeks old.

2. Materials:

  • 5-(Tetradecyloxy)-2-furoic acid (TOFA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Ovalbumin (OVA)

  • Alum adjuvant

  • Sterile syringes and needles (27G)

3. Experimental Procedure:

  • Sensitization:

    • On days 0 and 7, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum adjuvant in a total volume of 200 µL PBS.

  • TOFA Preparation:

    • Dissolve TOFA in DMSO to create a stock solution of 50 mg/mL.

    • For injections, dilute the stock solution in PBS to a final concentration of 2.5 mg/mL. The final DMSO concentration should be less than 5%.

  • TOFA Administration:

    • From day 14 to day 20, administer TOFA at a dose of 25 mg/kg body weight via i.p. injection daily.

    • The control group should receive an equivalent volume of the vehicle (DMSO in PBS).

  • OVA Challenge:

    • On days 14, 17, and 20, challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes.

  • Endpoint Analysis (Day 21):

    • Collect blood for serum IgE analysis.

    • Perform bronchoalveolar lavage (BAL) to collect fluid for cell counting and differentiation.

    • Isolate lungs for histological analysis and flow cytometry to determine T-cell populations.

Protocol 2: Evaluation of TOFA in a Mouse Xenograft Model of Ovarian Cancer

1. Animals:

  • Female athymic nude mice (nu/nu), 6-8 weeks old.

2. Materials:

  • 5-(Tetradecyloxy)-2-furoic acid (TOFA)

  • Carboxymethylcellulose sodium (CMC-Na)

  • Human ovarian cancer cell line (e.g., SKOV-3)

  • Matrigel

  • Sterile syringes and needles (27G)

  • Calipers for tumor measurement

3. Experimental Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inject 5 x 10⁶ SKOV-3 cells suspended in 100 µL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.

  • TOFA Preparation:

    • Prepare a suspension of TOFA in 0.5% CMC-Na in water.

  • TOFA Administration:

    • When tumors reach a palpable size (approximately 100 mm³), randomize the mice into treatment and control groups.

    • Administer TOFA daily via oral gavage at a dose of 50 mg/kg body weight.

    • The control group should receive an equivalent volume of the 0.5% CMC-Na vehicle.

  • Tumor Measurement:

    • Measure tumor dimensions with calipers every 3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Endpoint Analysis:

    • After 21 days of treatment, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for apoptosis markers).

Signaling Pathways and Logical Relationships

TOFA's Impact on T-Cell Differentiation in an Allergic Asthma Context

tofa_tcell_differentiation TOFA 5-(Tetradecyloxy)-2-furoic acid (TOFA) ACC Acetyl-CoA Carboxylase (ACC) TOFA->ACC inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA produces FAS Fatty Acid Synthesis MalonylCoA->FAS is a substrate for Th2 Th2 Cell Differentiation FAS->Th2 promotes Th17 Th17 Cell Differentiation FAS->Th17 promotes Th0 Naive T-Helper Cell (Th0) AllergicInflammation Allergic Inflammation Th2->AllergicInflammation drives Th17->AllergicInflammation contributes to tofa_apoptosis TOFA 5-(Tetradecyloxy)-2-furoic acid (TOFA) ACC Acetyl-CoA Carboxylase (ACC) TOFA->ACC inhibits FAS De Novo Fatty Acid Synthesis ACC->FAS is rate-limiting for LipidSignaling Pro-survival Lipid Signaling Molecules FAS->LipidSignaling produces CellMembrane Cell Membrane Integrity FAS->CellMembrane maintains ER_Stress Endoplasmic Reticulum Stress FAS->ER_Stress prevents Apoptosis Apoptosis LipidSignaling->Apoptosis inhibits CellMembrane->Apoptosis prevents Caspase_Activation Caspase Activation ER_Stress->Caspase_Activation triggers Caspase_Activation->Apoptosis executes

TOFA Treatment for Studying Metabolic Reprogramming: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of various diseases, including cancer, where cells alter their metabolic pathways to support rapid proliferation and survival. One of the key metabolic alterations is the upregulation of de novo fatty acid synthesis. 5-(Tetradecyloxy)-2-furoic acid (TOFA) is a potent and specific cell-permeable allosteric inhibitor of Acetyl-CoA Carboxylase-α (ACCA), the rate-limiting enzyme in fatty acid biosynthesis.[1][2] By blocking ACCA, TOFA effectively shuts down the fatty acid synthesis pathway, making it an invaluable tool for studying the role of lipogenesis in cellular processes and as a potential therapeutic agent.

This document provides detailed application notes and experimental protocols for utilizing TOFA to study metabolic reprogramming in a research setting.

Mechanism of Action

TOFA exerts its inhibitory effect on fatty acid synthesis through a well-defined mechanism. Once inside the cell, TOFA is converted to its active form, 5-tetradecyloxy-2-furoyl-CoA (TOFyl-CoA).[3] TOFyl-CoA then acts as an allosteric inhibitor of ACCA, preventing the carboxylation of acetyl-CoA to malonyl-CoA.[2] Malonyl-CoA is a critical substrate for fatty acid synthase (FAS), the enzyme responsible for elongating fatty acid chains.[4][5] By depleting the pool of malonyl-CoA, TOFA effectively halts the synthesis of new fatty acids.[4][5]

Data Presentation

Table 1: In Vitro Efficacy of TOFA on Cancer Cell Lines
Cell LineCancer TypeIC50 (µg/mL)Key EffectsReference
NCI-H460Lung Cancer~5.0Inhibition of fatty acid synthesis, Apoptosis induction[1]
HCT-8Colon Carcinoma~5.0Inhibition of fatty acid synthesis, Apoptosis induction[1]
HCT-15Colon Carcinoma~4.5Inhibition of fatty acid synthesis, Apoptosis induction[1]
LNCaPProstate CancerNot specifiedInhibition of fatty acid synthesis, Caspase activation, Cell death[6]
DU145Prostate CancerResistantLow level of fatty acid synthesis[6]
SK-N-BE(2)NeuroblastomaNot specifiedReduced cell proliferation, Increased cell death, Neuronal differentiation[7]
IMR-32NeuroblastomaNot specifiedReduced cell proliferation, Increased cell death, Neuronal differentiation[7]
Table 2: Quantitative Effects of TOFA on Fatty Acid Synthesis
Cell LineTOFA Concentration (µg/mL)Inhibition of Fatty Acid SynthesisReference
NCI-H4605.0Significant (p < 0.05)[1]
HCT-85.0Significant (p < 0.05)[1]
HCT-155.0Significant (p < 0.05)[1]
LNCaPNot specifiedSignificant[6]
PWR-1E (Normal Prostate)Not specifiedSignificant[6]
RWPE-1 (Normal Prostate)Not specifiedSignificant[6]

Experimental Protocols

Protocol 1: Preparation of TOFA for Cell Culture

Materials:

  • 5-(Tetradecyloxy)-2-furoic acid (TOFA) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of TOFA in DMSO. A common stock concentration is 10 mg/mL.

    • To prepare a 10 mg/mL stock, weigh 10 mg of TOFA powder and dissolve it in 1 mL of sterile DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the TOFA stock solution at room temperature.

    • Dilute the stock solution in complete cell culture medium to the desired final concentrations. For example, to prepare a 10 µg/mL working solution from a 10 mg/mL stock, perform a 1:1000 dilution.

    • It is recommended to prepare fresh working solutions for each experiment. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 2: Fatty Acid Synthesis Assay using [¹⁴C]-Acetate

This assay measures the rate of de novo fatty acid synthesis by quantifying the incorporation of radiolabeled acetate into cellular lipids.

Materials:

  • Cells of interest

  • TOFA working solutions

  • [¹⁴C]-sodium acetate (specific activity ~50-60 mCi/mmol)

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)

  • Scintillation vials

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in 12-well plates at a density that allows for logarithmic growth during the experiment.

  • TOFA Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of TOFA (e.g., 1, 5, 10, 20 µg/mL) or a vehicle control (DMSO) for the desired duration (e.g., 24-48 hours).

  • Radiolabeling:

    • Following TOFA treatment, add 1 µCi of [¹⁴C]-acetate to each well.

    • Incubate the cells for 4 hours at 37°C in a CO₂ incubator.

  • Lipid Extraction:

    • After incubation, wash the cells twice with ice-cold PBS to remove unincorporated [¹⁴C]-acetate.

    • Add 1 mL of the lipid extraction solvent to each well and incubate for 30 minutes at room temperature with gentle agitation.

    • Collect the solvent containing the extracted lipids into scintillation vials.

  • Quantification:

    • Evaporate the solvent in the scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Normalize the CPM values to the total protein content of a parallel set of wells to account for differences in cell number. Calculate the percentage inhibition of fatty acid synthesis relative to the vehicle-treated control.

Protocol 3: Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Cells of interest

  • TOFA working solutions

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.

  • TOFA Treatment: Treat the cells with a range of TOFA concentrations for 72 hours.

  • MTT Incubation: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of viable cells compared to the vehicle-treated control.

Protocol 4: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • TOFA working solutions

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with TOFA for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 5: Cell Cycle Analysis

This assay uses a fluorescent DNA-binding dye to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cells of interest

  • TOFA working solutions

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with TOFA for the desired time.

  • Cell Fixation: Harvest the cells and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in PI staining solution and incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases based on their DNA content.

Mandatory Visualization

Fatty_Acid_Synthesis_Pathway cluster_mito Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA_mito Acetyl-CoA (Mitochondria) Pyruvate->AcetylCoA_mito Mitochondrion Citrate Citrate AcetylCoA_mito->Citrate AcetylCoA_cyto Acetyl-CoA (Cytosol) Citrate->AcetylCoA_cyto ATP Citrate Lyase MalonylCoA Malonyl-CoA AcetylCoA_cyto->MalonylCoA ACCA FattyAcids Fatty Acids MalonylCoA->FattyAcids Fatty Acid Synthase TOFA TOFA TOFylCoA TOFyl-CoA TOFA->TOFylCoA Activation TOFylCoA->MalonylCoA Inhibition invis1 invis2

Caption: TOFA's mechanism of action in the fatty acid synthesis pathway.

Experimental_Workflow start Start: Seed cells in appropriate culture vessels treatment TOFA Treatment: Incubate cells with TOFA at various concentrations and durations start->treatment assays Perform Parallel Assays treatment->assays fas_assay Fatty Acid Synthesis Assay ([14C]-Acetate Incorporation) assays->fas_assay viability_assay Cell Viability Assay (e.g., MTT) assays->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) assays->apoptosis_assay cellcycle_assay Cell Cycle Analysis (PI Staining) assays->cellcycle_assay data_analysis Data Analysis: Normalize and compare results to controls fas_assay->data_analysis viability_assay->data_analysis apoptosis_assay->data_analysis cellcycle_assay->data_analysis conclusion Conclusion: Correlate metabolic changes with cellular phenotypes data_analysis->conclusion

Caption: Experimental workflow for studying metabolic reprogramming with TOFA.

References

Application Notes and Protocols: Harnessing Metabolic Synergies by Combining TOFA with Other Metabolic Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. Key metabolic pathways, including fatty acid synthesis, glycolysis, and glutaminolysis, are often upregulated in various malignancies, making them attractive targets for therapeutic intervention. 5-(Tetradecyloxy)-2-furoic acid (TOFA) is a well-characterized allosteric inhibitor of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis. Inhibition of ACC by TOFA has been shown to induce apoptosis and suppress the growth of various cancer cells.

However, cancer cells can often adapt to the inhibition of a single metabolic pathway by upregulating alternative energetic and biosynthetic routes. This metabolic plasticity is a major mechanism of drug resistance. A promising strategy to overcome this is the co-inhibition of multiple metabolic pathways. This document provides detailed application notes and protocols for investigating the synergistic effects of TOFA in combination with other key metabolic inhibitors targeting glycolysis and glutaminolysis.

Rationale for Combination Therapy

Targeting fatty acid synthesis with TOFA can lead to a depletion of cellular lipids required for membrane formation, signaling molecules, and energy storage. However, cancer cells may compensate by increasing their reliance on other metabolic pathways:

  • Glycolysis: The upregulation of glucose uptake and its conversion to lactate, even in the presence of oxygen (the Warburg effect), provides a rapid source of ATP and building blocks for biosynthesis.

  • Glutaminolysis: The conversion of glutamine to α-ketoglutarate fuels the TCA cycle and provides nitrogen for the synthesis of nucleotides and other amino acids.

By simultaneously inhibiting fatty acid synthesis with TOFA and another critical metabolic pathway, it is possible to induce a more profound metabolic crisis in cancer cells, leading to enhanced cell death and overcoming potential resistance mechanisms.

Data on Metabolic Inhibitor Combinations

While specific quantitative data on the synergistic effects of TOFA in combination with other metabolic inhibitors is still emerging in the literature, studies combining inhibitors of fatty acid synthesis (FASN), glycolysis, and glutaminolysis have demonstrated significant anti-cancer effects. The following table summarizes representative data from studies using a combination of metabolic inhibitors, providing a basis for designing experiments with TOFA.

Inhibitor CombinationCancer Cell LineEffectReference
Orlistat (FASN inhibitor) + Lonidamine (Glycolysis inhibitor) + DON (Glutaminolysis inhibitor)CT26.WT (murine colon cancer)Significant decrease in cell viability and clonogenicity compared to single agents.
Rapamycin (mTOR inhibitor) + 2-Deoxyglucose (2-DG, Glycolysis inhibitor)A549 (Non-small-cell lung carcinoma)Synergistic reduction in cell viability (Combination Index < 1).[1]
AZD2014 (mTOR inhibitor) + 2-Deoxyglucose (2-DG, Glycolysis inhibitor)A549 (Non-small-cell lung carcinoma)Synergistic reduction in cell viability (Combination Index < 1).[1]
Metformin (AMPK activator, indirect glycolysis inhibitor) + 2-Deoxyglucose (2-DG)Triple-Negative Breast Cancer CellsSynergistic suppression of cancer cell proliferation.[2]

Signaling Pathways and Experimental Workflow

The interplay between fatty acid synthesis, glycolysis, and glutaminolysis is complex and involves multiple signaling pathways. A simplified representation of these interconnected pathways and the points of inhibition for TOFA, a glycolysis inhibitor (e.g., 2-DG), and a glutaminolysis inhibitor (e.g., BPTES) is shown below.

Metabolic_Pathways cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_fas Fatty Acid Synthesis cluster_glutaminolysis Glutaminolysis Glucose Glucose G6P G6P Glucose->G6P HK F6P F6P G6P->F6P F16BP F16BP F6P->F16BP PFK Pyruvate Pyruvate F16BP->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA_TCA AcetylCoA_TCA Pyruvate->AcetylCoA_TCA PDH Citrate_TCA Citrate_TCA AcetylCoA_TCA->Citrate_TCA aKG aKG Citrate_TCA->aKG IDH Citrate_cyto Citrate_cyto Citrate_TCA->Citrate_cyto Transport SuccinylCoA SuccinylCoA aKG->SuccinylCoA Fumarate Fumarate SuccinylCoA->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate_TCA AcetylCoA_cyto AcetylCoA_cyto Citrate_cyto->AcetylCoA_cyto ACLY MalonylCoA MalonylCoA AcetylCoA_cyto->MalonylCoA ACC FattyAcids FattyAcids MalonylCoA->FattyAcids FASN Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GLS Glutamate->aKG GDH/Transaminases TOFA TOFA TOFA->MalonylCoA Glycolysis_Inhibitor Glycolysis Inhibitor (e.g., 2-DG) Glycolysis_Inhibitor->G6P Glutaminolysis_Inhibitor Glutaminolysis Inhibitor (e.g., BPTES) Glutaminolysis_Inhibitor->Glutamate

Caption: Interconnected metabolic pathways and points of inhibition.

An experimental workflow to assess the synergy between TOFA and another metabolic inhibitor is outlined in the following diagram.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Data Collection cluster_analysis Data Analysis A Seed cancer cells in multi-well plates B Treat with TOFA, Inhibitor X, and combination at various concentrations A->B C Incubate for 24, 48, 72 hours B->C D Cell Viability Assay (MTT, CellTiter-Glo) C->D E Apoptosis Assay (Annexin V/PI staining) C->E F Western Blot for key signaling proteins C->F G Metabolic Flux Analysis C->G H Calculate IC50 values D->H I Determine Synergy (Combination Index) E->I J Analyze protein expression changes F->J K Quantify changes in metabolic fluxes G->K H->I

Caption: Experimental workflow for synergy assessment.

Detailed Experimental Protocols

Cell Culture and Drug Preparation
  • Cell Lines: Select cancer cell lines known to have high rates of de novo fatty acid synthesis (e.g., PC-3, LNCaP, MDA-MB-231, A549).

  • Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • TOFA Preparation: Prepare a stock solution of TOFA (e.g., 10-50 mM) in dimethyl sulfoxide (DMSO). Store at -20°C. Further dilute in culture medium to the desired working concentrations immediately before use. The final DMSO concentration in the culture medium should not exceed 0.1%.

  • Other Inhibitor Preparation: Prepare stock solutions of the second metabolic inhibitor (e.g., 2-Deoxyglucose in water, BPTES in DMSO) according to the manufacturer's instructions. Prepare working dilutions in culture medium.

Cell Viability Assay (MTT Assay)

This protocol is adapted for a 96-well plate format.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered).

  • DMSO.

  • 96-well plates.

  • Multichannel pipette.

  • Plate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow cells to attach overnight.

  • Prepare serial dilutions of TOFA and the second inhibitor in culture medium at 2x the final desired concentration.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with single-agent treatments, combination treatments, and vehicle control (medium with DMSO).

  • Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes at room temperature to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

Materials:

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-ACC, anti-ACC, anti-HK2, anti-LDHA, anti-GLS, anti-c-Myc, anti-p-mTOR, anti-mTOR, anti-p-AMPK, anti-AMPK, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • ECL detection reagent.

Procedure:

  • Seed cells in 6-well plates and treat with TOFA, the second inhibitor, or the combination for the desired time.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize protein bands using an ECL detection system.

Metabolic Flux Analysis (MFA) Sample Preparation

Materials:

  • Culture medium with 13C-labeled glucose or 13C-labeled glutamine.

  • Liquid nitrogen.

  • Ice-cold 0.9% NaCl solution.

  • Extraction solvent (e.g., 80% methanol).

Procedure:

  • Culture cells in 6-well plates to ~80% confluency.

  • Replace the medium with the 13C-labeled medium containing the desired inhibitors.

  • Incubate for a time course to reach isotopic steady-state (typically several hours).

  • To quench metabolism, rapidly aspirate the medium and wash the cells with ice-cold saline.

  • Immediately add liquid nitrogen to the wells to flash-freeze the cells.

  • Add pre-chilled extraction solvent to the frozen cells and scrape the cell lysate.

  • Collect the lysate and centrifuge to pellet cell debris.

  • The supernatant containing the metabolites is then ready for analysis by LC-MS or GC-MS.

Conclusion

The combination of TOFA with inhibitors of other key metabolic pathways, such as glycolysis and glutaminolysis, represents a rational and promising strategy to enhance anti-cancer efficacy and overcome drug resistance. The protocols and application notes provided herein offer a framework for researchers to design and execute experiments to explore these metabolic synergies. Careful optimization of drug concentrations and treatment schedules will be crucial for translating these preclinical findings into effective therapeutic strategies.

References

Application of TOFA in Neuroblastoma Research: A Novel Therapeutic Strategy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neuroblastoma, a pediatric cancer originating from the developing sympathetic nervous system, accounts for a significant portion of childhood cancer mortality.[1][2][3] A key driver of aggressive, high-risk neuroblastoma is the amplification of the MYCN oncogene, which is associated with poor prognosis and therapeutic resistance.[1][2][3] Emerging research has identified metabolic reprogramming as a critical feature of neuroblastoma, with a particular dependence on fatty acid metabolism.[1][2][3] MYCN has been shown to rewire lipid metabolism, increasing both fatty acid synthesis and uptake to support rapid tumor growth.[1][2][3] This metabolic vulnerability presents a promising avenue for therapeutic intervention.

One of the key enzymes in de novo fatty acid synthesis is Acetyl-CoA Carboxylase (ACC), which catalyzes the conversion of acetyl-CoA to malonyl-CoA.[1] TOFA (5-(tetradecyloxy)-2-furoic acid) is a well-characterized inhibitor of ACC.[1] This application note details the use of TOFA in neuroblastoma research, summarizing its effects on tumor cell biology and providing protocols for its application in in vitro studies.

Mechanism of Action

TOFA inhibits the activity of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in the fatty acid synthesis pathway. By blocking ACC, TOFA prevents the production of malonyl-CoA, a crucial building block for the synthesis of longer chain fatty acids by Fatty Acid Synthase (FASN).[1] In neuroblastoma cells, this inhibition of de novo fatty acid synthesis has been shown to have several downstream effects, including the reduction of MYCN and c-MYC protein levels and the induction of neuronal differentiation.[1][2][3]

Key Applications in Neuroblastoma Research

  • Inhibition of Cell Proliferation: TOFA treatment has been demonstrated to reduce the proliferation of both MYCN-amplified and non-MYCN-amplified neuroblastoma cell lines.[1]

  • Induction of Apoptosis: By disrupting fatty acid synthesis, TOFA can induce programmed cell death in neuroblastoma cells.[1]

  • Promotion of Neuronal Differentiation: Inhibition of fatty acid synthesis by TOFA has been shown to promote neuronal differentiation, a hallmark of reduced malignancy in neuroblastoma. This is often characterized by neurite outgrowth and the expression of differentiation markers.[1][2][3]

  • Downregulation of MYC Oncoproteins: TOFA treatment leads to a decrease in the protein levels of both MYCN and c-MYC, key drivers of neuroblastoma progression.[1][2][3]

  • Investigation of Metabolic Pathways: TOFA serves as a valuable tool to investigate the reliance of neuroblastoma cells on de novo fatty acid synthesis and to explore the downstream signaling consequences of metabolic stress.

Quantitative Data

The following table summarizes the effects of TOFA on various neuroblastoma cell lines as reported in the literature. Further studies are needed to establish a comprehensive panel of IC50 values across a wider range of cell lines.

Cell LineMYCN StatusEffect of TOFA TreatmentReference
SK-N-BE(2)AmplifiedReduced cell proliferation, induction of differentiation, decreased MYCN protein levels, increased p-ERK levels.[1][2]
IMR-32AmplifiedReduced cell proliferation, induction of differentiation, decreased MYCN protein levels.[1]
KCN-n69AmplifiedReduced cell proliferation, induction of differentiation.[1]
SH-SY5YNon-amplifiedReduced cell proliferation.[1]
SK-N-SHNon-amplifiedReduced cell proliferation.[1]

Signaling Pathways and Experimental Workflows

The inhibition of fatty acid synthesis by TOFA in neuroblastoma cells triggers a signaling cascade that leads to reduced proliferation and increased differentiation. A key event is the activation of the ERK signaling pathway, which is implicated in the induction of a more differentiated, less malignant phenotype. Concurrently, there is a notable decrease in the levels of the MYCN oncoprotein, a primary driver of neuroblastoma. The precise molecular links between ACC inhibition and these downstream effects are an area of active investigation.

TOFA TOFA ACC Acetyl-CoA Carboxylase (ACACA) TOFA->ACC Inhibits FAS Fatty Acid Synthesis ACC->FAS Enables ERK ERK Activation ACC->ERK Leads to MYCN MYCN/c-MYC Protein Levels ACC->MYCN Leads to decrease in Proliferation Cell Proliferation FAS->Proliferation Supports Differentiation Neuronal Differentiation ERK->Differentiation Promotes MYCN->Proliferation Drives

TOFA's mechanism of action in neuroblastoma.

The general workflow for investigating the effects of TOFA on neuroblastoma cells involves several key steps, from initial cell culture and treatment to downstream analysis of cell viability, protein expression, and gene expression.

cluster_setup Experimental Setup cluster_analysis Downstream Analysis Culture Neuroblastoma Cell Culture Treatment TOFA Treatment Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Western Western Blot (MYCN, p-ERK, etc.) Treatment->Western qPCR qPCR (Differentiation Markers) Treatment->qPCR

Experimental workflow for TOFA studies.

Experimental Protocols

Neuroblastoma Cell Culture

Materials:

  • Neuroblastoma cell lines (e.g., SK-N-BE(2), IMR-32, SH-SY5Y)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Maintain neuroblastoma cell lines in a 37°C incubator with 5% CO2.

  • For adherent cell lines, subculture when they reach 80-90% confluency.

  • To subculture, aspirate the growth medium and wash the cells once with PBS.

  • Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 300 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete growth medium and seed into new culture vessels at the desired density.

TOFA Preparation and Treatment

Materials:

  • TOFA (5-(tetradecyloxy)-2-furoic acid)

  • Dimethyl sulfoxide (DMSO)

  • Complete growth medium

Protocol:

  • Prepare a stock solution of TOFA in DMSO (e.g., 10 mM). Store at -20°C.

  • On the day of the experiment, dilute the TOFA stock solution in complete growth medium to the desired final concentrations. A typical starting range for dose-response experiments is 1-20 µg/mL.

  • Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is typically below 0.1% to avoid solvent-induced toxicity.

  • Remove the existing medium from the cultured cells and replace it with the medium containing the appropriate concentration of TOFA or vehicle control.

  • Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Cell Viability (MTT) Assay

Materials:

  • 96-well cell culture plates

  • TOFA-treated and control cells

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of TOFA as described in Protocol 2.

  • At the end of the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature for 15-30 minutes with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

Materials:

  • TOFA-treated and control cells

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MYCN, anti-c-MYC, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C, using the manufacturer's recommended dilution.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 6.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Quantitative PCR (qPCR) for Differentiation Markers

Materials:

  • TOFA-treated and control cells

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for differentiation markers (e.g., TUBB3, NPY, SCG2) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Protocol:

  • Extract total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Set up the qPCR reaction with the qPCR master mix, cDNA, and primers for the target genes and the housekeeping gene.

  • Run the qPCR reaction on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.

Conclusion

The inhibition of fatty acid synthesis with TOFA represents a promising therapeutic strategy for neuroblastoma, irrespective of MYCN amplification status.[1] By targeting a key metabolic vulnerability, TOFA can effectively reduce cell proliferation, induce apoptosis, and promote a more differentiated, less malignant phenotype. The protocols outlined in this application note provide a framework for researchers to investigate the effects of TOFA in neuroblastoma and to further explore the therapeutic potential of targeting fatty acid metabolism in this devastating childhood cancer.

References

Troubleshooting & Optimization

Troubleshooting unexpected results with 5-(Tetradecyloxy)-2-furoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Tetradecyloxy)-2-furoic acid (TOFA).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and unexpected results that may be encountered during experiments with TOFA.

Q1: I am observing lower than expected potency or no effect of TOFA in my cell-based assays. What could be the cause?

A1: Several factors could contribute to lower than expected activity of TOFA. Here are some common causes and troubleshooting steps:

  • Solubility Issues: TOFA has poor solubility in aqueous solutions. Ensure it is properly dissolved in a suitable organic solvent, such as DMSO or ethanol, before preparing your final working concentrations in cell culture media.[1] Incomplete solubilization can lead to a lower effective concentration. Slight warming and sonication may be necessary to fully dissolve the compound in ethanol.

  • Stock Solution Stability: While stock solutions in DMSO or ethanol are generally stable for up to 3 months when stored at -20°C, repeated freeze-thaw cycles should be avoided. It is recommended to aliquot stock solutions into smaller, single-use volumes.

  • Cell Type and Density: The sensitivity to TOFA can vary significantly between different cell lines. Additionally, high cell densities can sometimes reduce the apparent potency of a compound. Ensure you are using a consistent and appropriate cell density for your assays.

  • Experimental Conditions: Factors such as the serum concentration in your culture media can influence the availability and activity of TOFA.

Q2: My TOFA solution appears cloudy or precipitates when added to my cell culture medium. How can I resolve this?

A2: Precipitation of TOFA upon addition to aqueous media is a common issue due to its low water solubility.

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible (typically <0.5%) and is consistent across all experimental conditions, including vehicle controls.

  • Pre-warming Media: Gently warming the cell culture medium to 37°C before adding the TOFA stock solution can sometimes help maintain solubility.

  • Serial Dilutions: Prepare intermediate dilutions of your TOFA stock in culture medium rather than adding a highly concentrated stock directly to your final culture volume.

Q3: I am seeing inconsistent results between experiments. What are the potential sources of variability?

A3: Inconsistent results can be frustrating. Here are some areas to investigate:

  • Stock Solution Integrity: As mentioned, ensure your stock solution is properly stored and has not undergone excessive freeze-thaw cycles.

  • Pipetting Accuracy: Given the potency of TOFA, small variations in pipetting can lead to significant differences in the final concentration. Ensure your pipettes are calibrated and use appropriate pipetting techniques.

  • Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent range of passage numbers. Cellular responses can change as cells are passaged over time.

  • Incubation Time: The effects of TOFA on cell proliferation and apoptosis are time-dependent. Ensure that the incubation times are consistent across all experiments.

Q4: I am observing an unexpected increase in fatty acid oxidation. Is this a known effect of TOFA?

A4: Yes, this is a known paradoxical effect. While TOFA's primary mechanism is the inhibition of fatty acid synthesis, this leads to a decrease in malonyl-CoA levels. Malonyl-CoA is an inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid oxidation. By reducing malonyl-CoA, TOFA can indirectly stimulate fatty acid oxidation.[2][3][4] This is an important consideration when interpreting metabolic studies.

Quantitative Data

Table 1: Half-maximal inhibitory concentration (IC50) of TOFA in Cholangiocarcinoma (CCA) Cell Lines

Cell Line24 hours (µg/ml)48 hours (µg/ml)72 hours (µg/ml)
HuCCT143.3 ± 26.75.7 ± 1.20.7 ± 0.1
KKU-055>5023.5 ± 4.314.4 ± 4.9
KKU-213A10.2 ± 4.64.6 ± 1.61.6 ± 0.1

Data extracted from a study on the effects of TOFA on cholangiocarcinoma cell lines.

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is adapted for determining the effect of TOFA on cell proliferation.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • 5-(Tetradecyloxy)-2-furoic acid (TOFA)

    • DMSO (for stock solution)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., 0.04 N HCl in isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of TOFA in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include vehicle-only control wells.

    • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of TOFA or vehicle control.

    • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

    • Following incubation, add MTT solution to each well at a final concentration of 0.5 mg/ml and incubate for 3-4 hours at 37°C.

    • After the incubation with MTT, carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at 595 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Apoptosis (Annexin V) Assay

This protocol outlines the detection of apoptosis induced by TOFA using Annexin V staining followed by flow cytometry.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • TOFA

    • Annexin V-FITC kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in appropriate culture plates or flasks and treat with the desired concentrations of TOFA or vehicle control for the specified time.

    • Harvest the cells, including both adherent and floating populations.

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells promptly by flow cytometry. Unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI should be used as controls to set up the compensation and gates.

Visualizations

TOFA_Signaling_Pathway TOFA Signaling Pathway TOFA 5-(Tetradecyloxy)-2-furoic acid (TOFA) ACC Acetyl-CoA Carboxylase (ACC) TOFA->ACC Inhibits AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS CPT1 Carnitine Palmitoyltransferase 1 (CPT1) MalonylCoA->CPT1 Inhibits FattyAcids Fatty Acid Synthesis FAS->FattyAcids CellProliferation Cell Proliferation & Survival FattyAcids->CellProliferation Apoptosis Apoptosis FattyAcids->Apoptosis Inhibition leads to FAO Fatty Acid Oxidation CPT1->FAO

Caption: TOFA's mechanism of action and its downstream effects.

TOFA_Experimental_Workflow General Experimental Workflow with TOFA Prep Prepare TOFA Stock Solution (e.g., in DMSO) Treatment Treat Cells with TOFA (and Vehicle Control) Prep->Treatment Culture Cell Seeding & Overnight Incubation Culture->Treatment Incubation Incubate for Desired Duration Treatment->Incubation Assay Perform Downstream Assay (e.g., MTT, Annexin V) Incubation->Assay Analysis Data Acquisition & Analysis Assay->Analysis

Caption: A typical experimental workflow for using TOFA in cell culture.

TOFA_Troubleshooting_Tree Troubleshooting Unexpected Results Start Unexpected Experimental Result CheckSolubility Check for Precipitation in Media Start->CheckSolubility SolubilityYes Yes CheckSolubility->SolubilityYes Precipitation? SolubilityNo No CheckSolubility->SolubilityNo No Precipitation CheckStock Verify Stock Solution Integrity (Age, Storage, Freeze-Thaw) StockIssue Issue Found CheckStock->StockIssue Problem? StockOK OK CheckStock->StockOK No Problem CheckCells Assess Cell Health & Density CellsIssue Issue Found CheckCells->CellsIssue Problem? CellsOK OK CheckCells->CellsOK No Problem CheckProtocol Review Experimental Protocol (Concentrations, Incubation Time) ProtocolIssue Issue Found CheckProtocol->ProtocolIssue Problem? ProtocolOK OK CheckProtocol->ProtocolOK No Problem SolutionSolubility Optimize Solubilization: - Lower final solvent % - Pre-warm media - Serial dilutions SolubilityYes->SolutionSolubility SolubilityNo->CheckStock SolutionStock Prepare Fresh Stock Solution StockIssue->SolutionStock StockOK->CheckCells SolutionCells Standardize Cell Culture: - Use consistent passage # - Optimize seeding density CellsIssue->SolutionCells CellsOK->CheckProtocol SolutionProtocol Standardize Protocol: - Calibrate pipettes - Ensure consistent timing ProtocolIssue->SolutionProtocol Consult Consult Literature for Cell-Specific Effects or Off-Target Considerations ProtocolOK->Consult

Caption: A decision tree for troubleshooting unexpected results with TOFA.

References

Technical Support Center: Optimizing TOFA Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TOFA (5-(Tetradecyloxy)-2-furoic acid). The information aims to help optimize TOFA concentration to minimize cytotoxicity while achieving desired experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of TOFA?

A1: TOFA is an allosteric inhibitor of Acetyl-CoA Carboxylase-alpha (ACCA), the rate-limiting enzyme in the de novo fatty acid synthesis pathway. By inhibiting ACCA, TOFA blocks the production of malonyl-CoA, a critical building block for fatty acid synthesis. This disruption of lipid metabolism can lead to cell cycle arrest and apoptosis in cancer cells that are highly dependent on de novo fatty acid synthesis.[1][2][3]

Q2: How does TOFA induce cytotoxicity?

A2: TOFA's cytotoxic effects are primarily a consequence of inhibiting fatty acid synthesis. This inhibition can lead to a depletion of essential lipids required for cell membrane integrity, signaling molecules, and energy storage. The resulting cellular stress triggers apoptosis, characterized by events such as PARP cleavage and DNA fragmentation.[1][2] In some cancer cell lines, TOFA has also been shown to decrease the expression of anti-apoptotic proteins like Mcl-1 and the signaling receptor neuropilin-1 (NRP1).[4]

Q3: What is a typical effective concentration range for TOFA?

A3: The effective concentration of TOFA can vary significantly depending on the cell line and the experimental endpoint. For inhibition of fatty acid synthesis, concentrations in the low micromolar range are often effective. For inducing cytotoxicity, the IC50 (the concentration that inhibits 50% of cell growth) can range from approximately 4.5 µg/mL to 26.1 µg/mL in various cancer cell lines.[1][3][5][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.

Q4: How can I minimize TOFA-induced cytotoxicity while still achieving inhibition of fatty acid synthesis?

A4: To minimize cytotoxicity, it is recommended to:

  • Perform a dose-response curve: This will help identify the lowest concentration of TOFA that effectively inhibits fatty acid synthesis without causing significant cell death in your specific cell line.

  • Time-course experiment: Assess the effects of TOFA over different incubation times. It may be possible to achieve the desired metabolic inhibition with a shorter exposure time, thereby reducing off-target cytotoxic effects.

  • Supplement with fatty acids: In some experimental contexts, co-treatment with an exogenous fatty acid like palmitic acid can rescue cells from TOFA-induced apoptosis, allowing for the study of other cellular processes affected by ACCA inhibition.[1][2]

Troubleshooting Guides

Issue 1: High levels of cell death observed even at low TOFA concentrations.

Possible Cause Troubleshooting Step
High sensitivity of the cell line to fatty acid synthesis inhibition. Perform a more granular dose-response experiment with lower TOFA concentrations to identify a narrower effective window.
Solvent toxicity (e.g., DMSO). Ensure the final concentration of the solvent is consistent across all conditions and is below the toxic threshold for your cell line. Run a solvent-only control.
Incorrect assessment of cell viability. Use a secondary, complementary cytotoxicity assay to confirm the results (e.g., if using an MTT assay, confirm with an LDH assay).
Pre-existing cellular stress. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.

Issue 2: No significant inhibition of fatty acid synthesis or desired downstream effect.

Possible Cause Troubleshooting Step
Insufficient TOFA concentration. Increase the concentration of TOFA. Refer to the provided data table for typical effective ranges in similar cell lines.
Degradation of TOFA. Ensure proper storage of the TOFA stock solution (typically at -20°C). Prepare fresh dilutions for each experiment.
Low expression of ACCA in the cell line. Verify the expression level of ACCA in your cell line using techniques like western blotting or qPCR.
Cell line is resistant to fatty acid synthesis inhibition. Consider using alternative inhibitors or targeting a different metabolic pathway.

Issue 3: Inconsistent results between experiments.

Possible Cause Troubleshooting Step
Variability in cell seeding density. Ensure consistent cell numbers are seeded for each experiment.
Inconsistent incubation times. Strictly adhere to the planned incubation times for TOFA treatment and assay development.
Variations in reagent preparation. Prepare fresh reagents and dilutions for each experiment. Ensure thorough mixing of solutions.
Cell passage number. Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

Quantitative Data Summary

The following table summarizes the reported IC50 values of TOFA in various cancer cell lines. This data can serve as a starting point for designing dose-response experiments.

Cell LineCancer TypeIC50 (µg/mL)Incubation Time
NCI-H460Lung Cancer~5.072 hours
HCT-8Colon Carcinoma~5.072 hours
HCT-15Colon Carcinoma~4.572 hours
COC1Ovarian Cancer~26.148 hours
COC1/DDPOvarian Cancer (Cisplatin-resistant)~11.648 hours
ACHNRenal Cell Carcinoma6.0648 hours
786-ORenal Cell Carcinoma5.3648 hours

Data sourced from references[1][3][5][6].

Experimental Protocols

Protocol 1: Determining TOFA Cytotoxicity using an MTT Assay

This protocol outlines the steps to assess cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • TOFA stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • TOFA Treatment: Prepare serial dilutions of TOFA in complete culture medium. Remove the old medium from the cells and add the TOFA-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest TOFA concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Protocol 2: Measuring Cell Membrane Integrity with an LDH Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • TOFA stock solution (in DMSO)

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired treatment duration.

  • Supernatant Collection: After incubation, centrifuge the plate (if cells are in suspension) or carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 15-30 minutes), protected from light.

  • Stop Reaction and Measure Absorbance: Add the stop solution (if required by the kit) and measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in TOFA-treated wells to the spontaneous and maximum release controls, following the kit's instructions.

Visualizations

TOFA_Signaling_Pathway TOFA TOFA ACCA Acetyl-CoA Carboxylase-α (ACCA) TOFA->ACCA Inhibits MalonylCoA Malonyl-CoA ACCA->MalonylCoA Produces NRP1 Neuropilin-1 (NRP1) ACCA->NRP1 Inhibition leads to decreased expression Mcl1 Mcl-1 ACCA->Mcl1 Inhibition leads to decreased expression FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS FattyAcids Fatty Acids FAS->FattyAcids CellMembrane Cell Membrane Integrity Signaling Lipids FattyAcids->CellMembrane Apoptosis Apoptosis CellMembrane->Apoptosis Disruption leads to NRP1->Apoptosis Suppression promotes Mcl1->Apoptosis Suppression promotes Experimental_Workflow Start Start: Healthy Cell Culture DoseResponse Dose-Response Experiment (e.g., 0.1 - 50 µg/mL TOFA) Start->DoseResponse CytotoxicityAssay Cytotoxicity Assay (MTT or LDH) DoseResponse->CytotoxicityAssay DataAnalysis Data Analysis: Determine IC50 CytotoxicityAssay->DataAnalysis OptimalConc Select Optimal Concentration Range (Below IC50 for minimal cytotoxicity) DataAnalysis->OptimalConc Downstream Downstream Experiments (e.g., Western Blot, Metabolic Assays) OptimalConc->Downstream End End: Optimized Results Downstream->End

References

Technical Support Center: TOFA Treatment & Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent cell viability with TOFA (5-(Tetradecyloxy)-2-furoic acid) treatment.

Troubleshooting Guide

Question: We are observing significant variability in cell viability results between experiments using TOFA. What are the potential causes and how can we troubleshoot this?

Answer:

Inconsistent cell viability following TOFA treatment can stem from several factors, ranging from reagent handling to experimental setup. Below is a step-by-step guide to help you identify and resolve the issue.

Step 1: Reagent Preparation and Handling

Proper preparation and storage of TOFA and its solvent are critical for reproducible results.

  • TOFA Stock Solution: TOFA is sparingly soluble in aqueous solutions. It is recommended to prepare a concentrated stock solution in an organic solvent like DMSO.

    • Solvent Quality: Use high-purity, anhydrous DMSO to prepare your stock solution. Water content in DMSO can affect the solubility and stability of the compound.

    • Stock Concentration: Prepare a high-concentration stock (e.g., 10-20 mg/mL) to minimize the final DMSO concentration in your cell culture media.

    • Storage: Aliquot your TOFA stock solution and store it at -20°C for up to 6 months or -80°C for up to a year. Avoid repeated freeze-thaw cycles. Aqueous solutions of TOFA are not recommended for storage beyond one day.

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept consistent across all wells and ideally below 0.1% to avoid solvent-induced cytotoxicity. High concentrations of DMSO can inhibit cell growth or be directly toxic to cells.[1]

Step 2: Experimental Protocol Standardization

Variations in your experimental protocol can lead to inconsistent outcomes.

  • Cell Seeding Density: Cell density can significantly impact the apparent IC50 value of a compound. Higher cell densities may exhibit increased resistance to cytotoxic agents. It is crucial to use a consistent seeding density for all experiments. We recommend performing initial experiments to determine the optimal seeding density for your cell line and the duration of the assay.

  • Treatment Duration: The cytotoxic effects of TOFA are time-dependent.[2][3] Shorter incubation times may not be sufficient to observe significant cell death. Standardize the treatment duration (e.g., 24, 48, or 72 hours) and ensure it is consistent across all experiments.

  • Media Components:

    • Serum Concentration: Components in fetal bovine serum (FBS) can bind to lipophilic compounds like TOFA, reducing their effective concentration. If you observe variability, consider if the serum percentage is consistent across experiments. Running experiments with reduced serum concentrations might increase the apparent potency of TOFA.[4][5]

    • Media Stability: Vitamins and other components in cell culture media can degrade over time, especially when exposed to light and heat.[6][7] Use fresh, pre-warmed media for each experiment.

Step 3: Cell Line-Specific Factors

The sensitivity to TOFA can vary significantly between different cell lines.

  • Mechanism of Action: TOFA's primary mechanism is the inhibition of Acetyl-CoA Carboxylase 1 (ACC1), a key enzyme in fatty acid synthesis, which leads to apoptosis in sensitive cancer cells.[1][8] The expression level of ACC1 in your cell line can influence its sensitivity to TOFA.

  • Cell Line Health: Ensure that the cells are healthy, in the logarithmic growth phase, and free from contamination. Stressed or unhealthy cells will respond differently to treatment.

Step 4: Viability Assay Selection and Execution

The choice of cell viability assay can also contribute to variability.

  • Assay Principle:

    • Metabolic Assays (MTT, XTT): These assays measure metabolic activity as an indicator of cell viability. However, they can be affected by conditions that alter the cellular redox state.

    • Membrane Integrity Assays (Trypan Blue): This method directly counts viable cells based on membrane exclusion of the dye. It is less prone to artifacts related to metabolic changes.

  • Assay Interference: Some compounds can interfere with the chemistry of the viability assay. For example, compounds that generate superoxide can lead to false results in MTT and XTT assays.[9] If you suspect interference, consider using a different assay method for confirmation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of TOFA?

A1: TOFA is an allosteric inhibitor of Acetyl-CoA Carboxylase 1 (ACC1), the rate-limiting enzyme in the de novo fatty acid synthesis pathway.[8] By inhibiting ACC1, TOFA depletes the cell of fatty acids required for membrane formation and energy storage, leading to cell cycle arrest and apoptosis in cancer cells that are highly dependent on this pathway.[2]

Q2: What are the typical effective concentrations and IC50 values for TOFA?

A2: The effective concentration and IC50 value of TOFA are highly dependent on the cell line and the duration of treatment. Below is a summary of reported IC50 values.

Cell LineCancer TypeIC50 (µg/mL)Treatment Duration (hours)
NCI-H460Lung Cancer~5.072
HCT-8Colon Carcinoma~5.072
HCT-15Colon Carcinoma~4.572
COC1Ovarian Cancer~26.148
COC1/DDPOvarian Cancer~11.648

Data compiled from multiple sources.[2][8][9]

Q3: Are there any known off-target effects of TOFA?

A3: While the primary target of TOFA is ACC1, like many small molecule inhibitors, the possibility of off-target effects exists. Some studies suggest that tofacitinib (a different drug, often abbreviated as Tofa) can impact the JAK/STAT signaling pathway. It is important to distinguish between TOFA (5-(Tetradecyloxy)-2-furoic acid) and Tofacitinib. Researchers should carefully verify the compound they are using. If unexpected cellular responses are observed, investigating effects on other signaling pathways may be warranted.

Q4: How should I prepare my TOFA stock solution?

A4: TOFA is soluble in organic solvents such as DMSO and ethanol. A stock solution can be prepared by dissolving TOFA in DMSO at a concentration of 2-10 mg/mL. This stock solution should be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles. For cell-based assays, the stock solution should be diluted in cell culture medium to the final desired concentration immediately before use. The final DMSO concentration should not exceed 0.1% to prevent solvent-induced toxicity.

Experimental Protocols

Protocol: Cell Viability Assessment using MTT Assay

This protocol provides a general guideline for assessing cell viability after TOFA treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • TOFA Treatment:

    • Prepare serial dilutions of TOFA in complete growth medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all treatment and control wells (≤ 0.1%).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of TOFA.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Visualizations

TOFA_Signaling_Pathway TOFA TOFA ACC1 Acetyl-CoA Carboxylase 1 (ACC1) TOFA->ACC1 Inhibits MalonylCoA Malonyl-CoA AcetylCoA Acetyl-CoA AcetylCoA->MalonylCoA Catalyzed by ACC1 FattyAcidSynthesis De Novo Fatty Acid Synthesis MalonylCoA->FattyAcidSynthesis CellMembrane Cell Membrane Integrity FattyAcidSynthesis->CellMembrane Apoptosis Apoptosis FattyAcidSynthesis->Apoptosis Depletion leads to

Caption: TOFA's mechanism of action targeting the fatty acid synthesis pathway.

Experimental_Workflow start Start: Healthy Cells in Culture seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h (Attachment) seed->incubate1 treat Treat with TOFA (and Controls) incubate1->treat incubate2 Incubate for Treatment Duration (24, 48, or 72h) treat->incubate2 assay Perform Cell Viability Assay (e.g., MTT) incubate2->assay read Read Results (Spectrophotometer) assay->read analyze Analyze Data & Calculate IC50 read->analyze end End: Determine Cell Viability analyze->end

Caption: Standard experimental workflow for assessing TOFA's effect on cell viability.

Troubleshooting_Tree start Inconsistent Cell Viability? check_reagents Check Reagent Prep & Storage start->check_reagents Yes check_protocol Review Experimental Protocol check_reagents->check_protocol Reagents OK sub_reagents TOFA stock fresh? DMSO conc. <0.1%? check_reagents->sub_reagents check_cells Evaluate Cell Line Health check_protocol->check_cells Protocol Standardized sub_protocol Consistent cell density? Consistent treatment time? check_protocol->sub_protocol check_assay Assess Viability Assay check_cells->check_assay Cells Healthy sub_cells Log phase growth? No contamination? check_cells->sub_cells sub_assay Assay appropriate for mechanism? Potential for interference? check_assay->sub_assay resolve Problem Identified & Resolved check_assay->resolve

Caption: A decision tree to troubleshoot inconsistent cell viability results.

References

Off-target effects of 5-(Tetradecyloxy)-2-furoic acid in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 5-(Tetradecyloxy)-2-furoic acid (TOFA) in experimental settings. TOFA is widely utilized as an inhibitor of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis. However, researchers may encounter unexpected results due to its off-target effects. This guide aims to address these specific issues to ensure accurate experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent when using TOFA to inhibit fatty acid synthesis. What could be the cause?

A1: Inconsistency in results with TOFA can arise from its dose-dependent and context-specific off-target effects. The primary intended target of TOFA is Acetyl-CoA Carboxylase (ACC), but it is also known to inhibit Stearoyl-CoA Desaturase 1 (SCD1) with similar potency.[1] Furthermore, its effect on fatty acid oxidation is complex, exhibiting a dual effect that is highly dependent on the experimental conditions.

Q2: I observed an unexpected increase in fatty acid oxidation after TOFA treatment. Isn't it supposed to inhibit lipid metabolism?

A2: This is a documented off-target effect. At lower concentrations, TOFA's inhibition of ACC leads to a decrease in cytosolic malonyl-CoA levels. Malonyl-CoA is a potent inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the enzyme that facilitates the entry of long-chain fatty acids into the mitochondria for oxidation. Therefore, a reduction in malonyl-CoA can relieve this inhibition and paradoxically increase fatty acid oxidation.

Q3: Conversely, I have observed a strong inhibition of fatty acid oxidation in my experiments. Why would this happen?

A3: At higher concentrations, TOFA can inhibit fatty acid oxidation through a mechanism known as CoA sequestration. TOFA is metabolically converted to its coenzyme A thioester, TOFyl-CoA. This process can deplete the cellular pool of free Coenzyme A (CoA), which is essential for the activation of fatty acids before they can be oxidized. This sequestration of CoA can lead to a significant reduction in fatty acid oxidation.

Q4: I am seeing a higher level of apoptosis in my cancer cell line than expected from ACC inhibition alone. What other pathways might be involved?

A4: TOFA has been shown to induce apoptosis in cancer cells through pathways independent of ACC inhibition. One identified mechanism involves the downregulation of neuropilin-1 (NRP1) and myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein. This suggests that TOFA can trigger the intrinsic mitochondrial apoptosis pathway. The apoptotic effect of TOFA can be prevented by supplementing cells with palmitic acid, the end-product of the fatty acid synthesis pathway.[2]

Troubleshooting Guides

Issue 1: Unexpected Cell Viability or Cytotoxicity
  • Problem: Cell viability is either higher or lower than anticipated based on ACC inhibition.

  • Possible Cause 1: Off-target inhibition of SCD1. Inhibition of SCD1 can lead to an accumulation of saturated fatty acids and a depletion of monounsaturated fatty acids, which can be cytotoxic to certain cancer cells.[1][3]

  • Troubleshooting Strategy:

    • Fatty Acid Rescue Experiment: Co-incubate your cells with TOFA and either palmitate (a saturated fatty acid) or oleate (a monounsaturated fatty acid). If oleate, but not palmitate, rescues the cells from TOFA-induced death, it strongly suggests that SCD1 inhibition is a significant contributor to the observed cytotoxicity.[3]

    • Quantitative Analysis: Use LC-MS/MS to measure the ratio of saturated to monounsaturated fatty acids in your cells following TOFA treatment. A significant increase in this ratio would confirm SCD1 inhibition.

Issue 2: Conflicting Data on Fatty Acid Oxidation
  • Problem: Inconsistent or contradictory results when measuring fatty acid oxidation (e.g., using a Seahorse XF Analyzer).

  • Possible Cause: The dual effect of TOFA on fatty acid oxidation is concentration-dependent.

  • Troubleshooting Strategy:

    • Dose-Response Analysis: Perform a dose-response experiment with TOFA and measure fatty acid oxidation at multiple concentrations. You may observe a biphasic response, with stimulation at lower concentrations and inhibition at higher concentrations.

    • Measure Malonyl-CoA and CoA Levels: Quantify the intracellular levels of malonyl-CoA and total Coenzyme A. A decrease in malonyl-CoA would correlate with the stimulation of fatty acid oxidation, while a decrease in the total CoA pool would explain its inhibition.

Quantitative Data Summary

Target/EffectCell Line/SystemIC50 / EC50Reference
On-Target Effect
Acetyl-CoA Carboxylase (ACCA)NCI-H460 (Lung Cancer)~5.0 µg/mL (~15.4 µM)[2]
Acetyl-CoA Carboxylase (ACCA)HCT-8 (Colon Cancer)~5.0 µg/mL (~15.4 µM)[2]
Acetyl-CoA Carboxylase (ACCA)HCT-15 (Colon Cancer)~4.5 µg/mL (~13.8 µM)[2]
Off-Target Effects
Stearoyl-CoA Desaturase 1 (SCD1)HCT116 (Colon Cancer)Potency comparable to ACC1[1]

Experimental Protocols

Protocol 1: Fatty Acid Rescue Assay
  • Cell Seeding: Plate cells at a density that will allow for logarithmic growth over the course of the experiment (e.g., 72 hours).

  • Compound Preparation: Prepare stock solutions of TOFA, palmitic acid, and oleic acid. Fatty acids should be conjugated to fatty acid-free BSA.

  • Treatment: Treat cells with a range of TOFA concentrations in the presence or absence of a fixed concentration of BSA-conjugated palmitic acid or oleic acid (e.g., 25 µM).

  • Incubation: Incubate the cells for a predetermined time (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as CellTiter-Glo® or MTT assay.

  • Data Analysis: Compare the dose-response curves of TOFA in the presence and absence of the fatty acids. A rightward shift in the curve indicates a rescue effect.

Protocol 2: LC-MS/MS for SCD1 Activity
  • Cell Culture and Treatment: Culture cells to a desired confluency and treat with TOFA for a specified duration (e.g., 1 hour).

  • Stable Isotope Labeling: Add a stable isotope-labeled fatty acid substrate, such as ¹³C-palmitate or ¹³C-stearate, to the culture medium.

  • Lipid Extraction: After an incubation period (e.g., 4 hours), harvest the cells and perform a total lipid extraction using a suitable solvent system (e.g., Folch method).

  • Saponification: Saponify the lipid extract to release the free fatty acids.

  • LC-MS/MS Analysis: Analyze the fatty acid composition using a triple quadrupole mass spectrometer. Monitor the transition of the labeled substrate to its corresponding monounsaturated product (e.g., ¹³C-palmitate to ¹³C-palmitoleate).

  • Data Analysis: Quantify the peak areas of the substrate and product to determine the SCD1 activity, which is expressed as the ratio of product to substrate.

Visualizations

TOFA_Off_Target_Effects cluster_OnTarget On-Target Effect cluster_OffTarget Off-Target Effects TOFA 5-(Tetradecyloxy)-2-furoic acid (TOFA) ACC Acetyl-CoA Carboxylase (ACC) TOFA->ACC Inhibition SCD1 Stearoyl-CoA Desaturase 1 (SCD1) TOFA->SCD1 Inhibition FAO Fatty Acid Oxidation TOFA->FAO Dual Effect (Stimulation/Inhibition) Apoptosis Apoptosis TOFA->Apoptosis Induction PPARa PPARα TOFA->PPARa Agonism FAS Fatty Acid Synthesis ACC->FAS Malonyl-CoA

Caption: Overview of TOFA's on-target and off-target effects.

FAO_Dual_Effect cluster_low_conc Low Concentration cluster_high_conc High Concentration TOFA TOFA ACC_low ACC Inhibition TOFA->ACC_low TOFylCoA Formation of TOFyl-CoA TOFA->TOFylCoA MalonylCoA ↓ Malonyl-CoA ACC_low->MalonylCoA CPT1_stim CPT1 Activity MalonylCoA->CPT1_stim Relief of Inhibition FAO_stim ↑ Fatty Acid Oxidation CPT1_stim->FAO_stim CoA_pool ↓ Free CoA Pool TOFylCoA->CoA_pool CoA Sequestration FA_activation Fatty Acid Activation CoA_pool->FA_activation Inhibition FAO_inhib ↓ Fatty Acid Oxidation FA_activation->FAO_inhib TOFA_Apoptosis_Pathway TOFA TOFA NRP1 Neuropilin-1 (NRP1) TOFA->NRP1 Inhibition Mcl1 Mcl-1 TOFA->Mcl1 Inhibition NRP1->Mcl1 Regulation Mito Mitochondrion Mcl1->Mito Inhibition of pro-apoptotic factors Caspases Caspase Activation Mito->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

References

Technical Support Center: Addressing TOFA Insolubility in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the solubility of 5-(Tetradecyloxy)-2-furoic acid (TOFA) in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is TOFA and what is its primary mechanism of action?

A1: TOFA, or 5-(Tetradecyloxy)-2-furoic acid, is a cell-permeable compound widely used in research as an inhibitor of fatty acid synthesis.[1][2] It functions as an allosteric inhibitor of acetyl-CoA carboxylase-α (ACCA), a key enzyme that catalyzes the synthesis of malonyl-CoA from acetyl-CoA.[1][3][4] By blocking this step, TOFA effectively reduces the cellular levels of malonyl-CoA and inhibits the fatty acid synthesis pathway.[1][2]

Q2: Why is TOFA difficult to dissolve in aqueous culture media?

A2: TOFA is a crystalline solid that is sparingly soluble in aqueous buffers due to its long tetradecyloxy tail, which gives it a hydrophobic (lipophilic) nature.[1] This property makes direct dissolution in saline solutions or culture media challenging, often resulting in precipitation.

Q3: What are the recommended solvents for preparing TOFA stock solutions?

A3: TOFA is soluble in several organic solvents. The most commonly used are Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[1] It is recommended to first dissolve TOFA in one of these organic solvents to create a concentrated stock solution before diluting it to the final working concentration in the culture medium.[1] The solubility varies between these solvents, with DMF generally allowing for the highest concentration.[1][2]

Q4: What is the maximum recommended concentration of an organic solvent in the final culture medium?

A4: The final concentration of the organic solvent should be kept as low as possible to avoid cytotoxicity. While the tolerance can be cell-line specific, a general guideline is to keep the final concentration of DMSO or other solvents at or below 1% (v/v) in the culture medium.[5] It is crucial to perform a vehicle control experiment (treating cells with the same concentration of the solvent alone) to ensure that the observed effects are due to TOFA and not the solvent.

Troubleshooting Guide

Q: My TOFA precipitated when I added it to the culture medium. How can I prevent this?

A: Precipitation is the most common issue when working with TOFA. It typically occurs when the highly concentrated, non-polar TOFA stock solution is rapidly diluted into the aqueous, polar culture medium.

Solution:

  • Prepare a High-Concentration Stock: Dissolve TOFA in 100% fresh, anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).[4] Using fresh DMSO is important, as moisture-absorbing DMSO can reduce solubility.[4]

  • Pre-warm the Culture Medium: Warm your culture medium to 37°C before adding the TOFA stock solution. This can help improve solubility.[5]

  • Use an Intermediate Dilution Step (Optional): For particularly high final concentrations, consider a two-step dilution. First, dilute the stock into a small volume of pre-warmed serum or a buffer solution, mix thoroughly, and then add this intermediate dilution to the bulk of the culture medium.

  • Add Stock to Medium Slowly: Add the stock solution dropwise into the pre-warmed medium while gently vortexing or swirling the medium. This gradual introduction helps to disperse the TOFA molecules and prevent aggregation and precipitation.

  • Ensure Final Solvent Concentration is Low: The final concentration of the organic solvent in your culture medium should be non-toxic to your cells, typically below 1%.

Q: I'm observing unexpected cytotoxicity or off-target effects. What could be the cause?

A: This can be caused by either the solvent or impurities in the TOFA compound.

Solution:

  • Run a Vehicle Control: Always include a control group treated with the culture medium containing the same final concentration of the organic solvent (e.g., DMSO) used to dissolve the TOFA. This will help you differentiate between the effects of TOFA and the solvent.

  • Determine Solvent Toxicity: If you suspect solvent toxicity, run a dose-response experiment with the solvent alone to determine the maximum concentration your specific cell line can tolerate without adverse effects.

  • Verify Compound Purity: Ensure you are using high-purity TOFA (≥98%).[1] Impurities can lead to unexpected biological activities.

Q: My experimental results with TOFA are inconsistent between experiments. Why?

A: Inconsistent results often stem from variability in the preparation of the TOFA working solution.

Solution:

  • Use Freshly Prepared Solutions: TOFA in aqueous solutions is not stable for long periods. It is recommended not to store aqueous solutions for more than one day.[1] Prepare the final working solution fresh for each experiment from a frozen stock.

  • Ensure Complete Dissolution of Stock: Before making your working solution, ensure your stock solution is fully dissolved. If crystals are present in the frozen stock, warm it to room temperature or 37°C and vortex until the solution is clear.

  • Standardize the Protocol: Follow the exact same procedure for preparing the TOFA working solution for every experiment to ensure reproducibility. This includes using the same solvent, same stock concentration, and same dilution method.

Quantitative Data Summary

The solubility of TOFA can vary based on the solvent, its purity, and temperature. The data below is a summary from various suppliers.

SolventConcentrationNotes
Dimethylformamide (DMF) ~10 mg/mL[1][2]Highest solubility among common solvents.
Dimethyl Sulfoxide (DMSO) ≥ 2 mg/mL[1][2][6]Can be higher with fresh DMSO and sonication.[3][4]
Ethanol ~1 mg/mL[1][2]Lower solubility compared to DMSO and DMF.
DMF:PBS (1:1, pH 7.2) ~0.5 mg/mL[1][2]Represents solubility in a mixed aqueous/organic buffer.

Experimental Protocol: Preparation of TOFA for Cell Culture

This protocol describes the preparation of a 10 mM stock solution in DMSO and its subsequent dilution to a 10 µM working concentration in culture media.

Materials:

  • TOFA (crystalline solid, MW: 324.5 g/mol )[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium

  • Vortex mixer

Protocol:

  • Prepare a 10 mM Stock Solution: a. Weigh out 3.245 mg of TOFA and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex vigorously until the TOFA is completely dissolved and the solution is clear. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[1]

  • Prepare a 10 µM Working Solution: a. Pre-warm the required volume of cell culture medium to 37°C in a sterile container. b. Thaw a single aliquot of the 10 mM TOFA stock solution and ensure it is fully dissolved. c. Perform a 1:1000 dilution. For example, to prepare 10 mL of medium with 10 µM TOFA, add 10 µL of the 10 mM stock solution to the 10 mL of pre-warmed medium. d. Add the 10 µL of stock solution drop-by-drop to the medium while gently swirling or vortexing to ensure rapid and even dispersal. e. The final concentration of DMSO in the medium will be 0.1%, which is generally well-tolerated by most cell lines. f. Use the freshly prepared TOFA-containing medium for your experiment immediately.

Visualizations

TOFA_Mechanism_of_Action cluster_cytoplasm Cytoplasm AcetylCoA Acetyl-CoA ACCA Acetyl-CoA Carboxylase (ACCA) AcetylCoA->ACCA Substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids ACCA->MalonylCoA Catalyzes TOFA TOFA TOFylCoA TOFyl-CoA TOFA->TOFylCoA Cellular Conversion TOFylCoA->ACCA Allosteric Inhibition

Caption: TOFA's mechanism of action, inhibiting fatty acid synthesis.

TOFA_Preparation_Workflow start Start weigh Weigh TOFA Powder start->weigh dissolve Dissolve in 100% DMSO to create Stock Solution weigh->dissolve store Aliquot and Store Stock at -20°C dissolve->store thaw Thaw Stock Solution store->thaw dilute Slowly Dilute Stock into Warm Medium thaw->dilute warm_media Pre-warm Culture Medium to 37°C warm_media->dilute apply Apply to Cells Immediately dilute->apply end End apply->end

Caption: Workflow for preparing TOFA working solution for cell culture.

TOFA_Troubleshooting_Logic start Problem Encountered is_precipitate Is TOFA precipitating in media? start->is_precipitate is_toxic Observing unexpected cell toxicity? is_precipitate->is_toxic No sol_precipitate Solution: 1. Use fresh DMSO. 2. Pre-warm media. 3. Dilute slowly while mixing. is_precipitate->sol_precipitate Yes is_inconsistent Are results inconsistent? is_toxic->is_inconsistent No sol_toxic Solution: 1. Run vehicle control. 2. Check solvent tolerance of cell line. is_toxic->sol_toxic Yes sol_inconsistent Solution: 1. Prepare fresh working solution. 2. Ensure stock is fully dissolved. 3. Standardize protocol. is_inconsistent->sol_inconsistent Yes end Problem Resolved is_inconsistent->end No sol_precipitate->end sol_toxic->end sol_inconsistent->end

Caption: Troubleshooting decision tree for common TOFA-related issues.

References

Technical Support Center: TOFA Inhibition Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing TOFA (5-tetradecyloxy-2-furoic acid) to inhibit Acetyl-CoA Carboxylase (ACC).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for TOFA?

A1: TOFA is an allosteric inhibitor of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis.[1][2] Inside the cell, TOFA is converted to its active form, TOFyl-CoA (5-tetradecyloxy-2-furoyl-CoA), which then exerts an allosteric inhibitory effect on ACCA (the alpha isoform of ACC).[3] This inhibition blocks the conversion of acetyl-CoA to malonyl-CoA, a critical step in the production of new fatty acids.[1]

Q2: What are the expected outcomes of successful TOFA treatment in cancer cells?

A2: Successful inhibition of ACC by TOFA in cancer cells is expected to lead to a dose-dependent decrease in fatty acid synthesis.[1] This disruption of lipid metabolism often results in the induction of apoptosis (programmed cell death), which can be observed through markers like PARP cleavage, DNA fragmentation, and positive Annexin-V staining.[1] A reduction in cell proliferation and viability is also a key expected outcome.[1]

Q3: Can the cytotoxic effects of TOFA be reversed?

A3: Yes, the apoptotic effects of TOFA can be prevented by supplementing the cell culture medium with palmitic acid (typically around 100 µM).[1] This "rescue" experiment demonstrates that the cell death is a direct consequence of the inhibition of the fatty acid synthesis pathway.

Q4: Does TOFA affect fatty acid oxidation?

A4: The effect of TOFA on fatty acid oxidation (FAO) is complex and depends on the experimental conditions. Under some conditions, TOFA can stimulate FAO, which is accompanied by a decrease in malonyl-CoA levels.[4] However, under other conditions, TOFA can inhibit FAO.[4] This inhibitory effect is thought to be an off-target mechanism resulting from the sequestration of Coenzyme A (CoA) as TOFyl-CoA, making CoA less available for the activation of fatty acids in the mitochondria.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No significant decrease in cell viability after TOFA treatment. 1. Suboptimal TOFA concentration: The IC50 of TOFA can vary between cell lines. For some lung and colon cancer cell lines, the IC50 is approximately 4.5-5.0 µg/ml.[1] 2. High levels of exogenous lipids in the serum: Fatty acids present in the fetal bovine serum (FBS) in the culture medium can be taken up by the cells, compensating for the inhibition of de novo synthesis. 3. Incorrect TOFA preparation: TOFA may not be fully dissolved, leading to a lower effective concentration.1. Perform a dose-response curve: Titrate TOFA across a range of concentrations to determine the optimal working concentration for your specific cell line. 2. Use delipidated serum: Culture cells in a medium containing delipidated FBS to minimize the influence of exogenous fatty acids. 3. Ensure proper solubilization: Prepare a fresh stock solution of TOFA in a suitable solvent like DMSO and ensure it is fully dissolved before diluting it in the culture medium.
Unexpected inhibition of fatty acid oxidation. 1. High TOFA concentration: At higher concentrations, TOFA can sequester the cellular pool of Coenzyme A, which is essential for the mitochondrial import and oxidation of long-chain fatty acids.[4] 2. Experimental conditions: The inhibitory effect of TOFA on FAO is dependent on the concentrations of TOFA and fatty acids, cell density, and the timing of TOFA addition.[4]1. Use the lowest effective concentration of TOFA: Determine the minimal concentration of TOFA that effectively inhibits fatty acid synthesis without significantly impacting FAO. 2. Optimize experimental parameters: Carefully control for cell density, fatty acid concentration in the medium, and the timing of TOFA treatment. Consider pre-incubating cells with TOFA before the addition of the fatty acid substrate for FAO assays.
High variability in experimental replicates. 1. Inconsistent cell seeding density: Variations in the initial number of cells can lead to differences in metabolic rates and responses to TOFA. 2. Incomplete dissolution of TOFA: If TOFA is not fully in solution, its effective concentration will vary between wells.1. Ensure uniform cell seeding: Use a hemocytometer or an automated cell counter to ensure consistent cell numbers across all wells and experiments. 2. Properly prepare TOFA solution: Vortex the TOFA stock solution thoroughly before each use and visually inspect for any precipitates.

Signaling Pathways and Experimental Workflows

TOFA_Mechanism_of_Action caption Mechanism of TOFA-induced apoptosis.

TOFA_Off_Target_Effect cluster_mitochondrion Mitochondrion CPT1 CPT1 FAO Fatty Acid Oxidation (FAO) CPT1->FAO TOFA TOFA TOFyl_CoA TOFyl_CoA TOFA->TOFyl_CoA CoA_pool_cyto CoA_pool_cyto TOFyl_CoA->CoA_pool_cyto Sequestration LCFA_CoA LCFA_CoA CoA_pool_cyto->LCFA_CoA LCFA LCFA LCFA->LCFA_CoA Activation LCFA_CoA->CPT1 caption Off-target effect of TOFA on FAO.

Experimental_Workflow caption A general workflow for TOFA experiments.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol assesses cell viability by measuring the metabolic activity of cells.

Materials:

  • Cells of interest

  • 96-well plate

  • Complete culture medium

  • TOFA stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.[5] Incubate for 12-24 hours to allow for cell attachment.[6]

  • Treatment: Prepare serial dilutions of TOFA in culture medium. Remove the old medium from the wells and add 100 µL of the TOFA-containing medium. Include untreated and vehicle (DMSO) controls.[6]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[6]

  • Solubilization: Carefully remove the medium without disturbing the formazan crystals.[6] Add 100 µL of DMSO to each well and pipette up and down to dissolve the crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance from wells with no cells.

Protocol 2: Apoptosis Detection using Annexin V/PI Staining

This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Collection: Collect both adherent and floating cells after TOFA treatment. Centrifuge at 670 x g for 5 minutes.[7]

  • Washing: Wash the cells twice with cold PBS.[7]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the cells immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both stains.

Protocol 3: Fatty Acid Synthesis Assay using ¹⁴C-Acetate Incorporation

This protocol measures the rate of de novo fatty acid synthesis by tracking the incorporation of radiolabeled acetate into lipids.

Materials:

  • Cells of interest

  • 6-well plates

  • Culture medium

  • TOFA stock solution

  • [¹⁴C]-Sodium Acetate

  • PBS

  • Hexane:Isopropanol (3:2) extraction solvent

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with TOFA as described in the MTT assay protocol.

  • Radiolabeling: During the last 2-4 hours of TOFA treatment, add [¹⁴C]-Sodium Acetate to each well at a final concentration of 1-2 µCi/mL.

  • Cell Lysis and Lipid Extraction:

    • Wash the cells twice with cold PBS.

    • Add 1 mL of Hexane:Isopropanol (3:2) to each well and incubate for 30 minutes to extract the lipids.

    • Collect the solvent into a clean tube.

  • Phase Separation and Measurement:

    • Allow the solvent to evaporate or evaporate under a stream of nitrogen.

    • Resuspend the lipid extract in a known volume of a suitable solvent.

    • Transfer the extract to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Normalization: Normalize the counts per minute (CPM) to the total protein content of a parallel well to account for differences in cell number. A significant decrease in CPM in TOFA-treated cells compared to controls indicates inhibition of fatty acid synthesis.

References

Technical Support Center: Long-Term TOFA Treatment Effects on Cell Health

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing TOFA (5-(Tetradecyloxy)-2-furoic acid) in their experiments.

Important Clarification: TOFA vs. Tofacitinib

It is crucial to distinguish between two compounds that are sometimes referred to by similar acronyms:

  • TOFA (5-(Tetradecyloxy)-2-furoic acid): The focus of this guide, this compound is an inhibitor of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis. It is primarily used as a research chemical to study the effects of lipid metabolism inhibition on cells.

  • Tofacitinib: An FDA-approved Janus kinase (JAK) inhibitor used to treat autoimmune diseases.

This document pertains exclusively to 5-(Tetradecyloxy)-2-furoic acid .

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of TOFA?

A1: TOFA is an allosteric inhibitor of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis. ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA. By inhibiting ACC, TOFA blocks the synthesis of new fatty acids, which are essential for various cellular functions, including membrane formation, energy storage, and signaling molecule synthesis.

Q2: What are the expected long-term effects of TOFA treatment on cell health?

A2: Long-term treatment with TOFA can lead to several significant effects on cell health, primarily due to the depletion of fatty acids. These effects can include:

  • Inhibition of cell proliferation: Many cancer cell lines, in particular, rely on de novo fatty acid synthesis for rapid growth and division.

  • Induction of apoptosis (programmed cell death): The disruption of lipid metabolism can trigger both intrinsic (mitochondrial) and extrinsic apoptotic pathways.[1]

  • Cell cycle arrest: TOFA has been shown to arrest cells in the G0/G1 or G2/M phase of the cell cycle.[2]

  • Changes in lipid droplet formation: As TOFA inhibits fatty acid synthesis, a reduction in the number and size of lipid droplets within cells is often observed.

Q3: Is TOFA toxic to all cell types?

A3: The cytotoxicity of TOFA is cell-type dependent. Cancer cells that exhibit high rates of de novo fatty acid synthesis are generally more sensitive to TOFA treatment. Normal cells, which can often utilize exogenous fatty acids, may be less affected. However, at high concentrations or with prolonged exposure, TOFA can exhibit toxicity in a wide range of cell lines.

Q4: How should I prepare and store TOFA for cell culture experiments?

A4: TOFA is typically supplied as a crystalline solid. It is soluble in organic solvents like DMSO, ethanol, and dimethyl formamide (DMF). For cell culture, a stock solution is usually prepared in DMSO and then diluted to the final working concentration in the culture medium. It is important to note that TOFA is sparingly soluble in aqueous buffers. To maximize solubility, dissolve it in DMSO first and then dilute with the aqueous buffer. It is recommended not to store the aqueous solution for more than one day.[3] Stock solutions in DMSO can be stored at -20°C for extended periods.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Inconsistent or no observable effect of TOFA on cell viability. 1. Incorrect TOFA concentration: The IC50 of TOFA can vary significantly between cell lines. 2. Cell line is resistant to TOFA: The cells may have a low rate of de novo fatty acid synthesis or efficiently utilize exogenous lipids. 3. Degradation of TOFA: Improper storage or handling of TOFA or working solutions. 4. Issues with the viability assay: The chosen assay may not be sensitive enough, or there may be technical errors in its execution.1. Perform a dose-response curve: Test a wide range of TOFA concentrations to determine the optimal working concentration for your specific cell line. 2. Culture cells in lipid-depleted serum: This will force the cells to rely more on de novo fatty acid synthesis, potentially increasing their sensitivity to TOFA. 3. Prepare fresh working solutions: Always prepare fresh dilutions of TOFA from a properly stored stock solution for each experiment. 4. Use a secondary viability assay: Confirm your results with an alternative method (e.g., if you used an MTT assay, try a trypan blue exclusion assay or a live/dead cell stain).
High levels of unexpected, immediate cell death at low TOFA concentrations. 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. 2. Cell line is highly sensitive to lipid metabolism disruption. 1. Include a solvent control: Treat cells with the same concentration of the solvent used to dissolve TOFA to assess its toxicity. Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% for DMSO). 2. Perform a time-course experiment: Analyze cell viability at earlier time points to determine the onset of cytotoxicity.
Difficulty visualizing changes in lipid droplets after TOFA treatment. 1. Suboptimal staining protocol: The concentration of the lipid-specific dye (e.g., Nile Red, BODIPY) or the incubation time may not be optimal. 2. Low baseline lipid droplet content: The cell line may not have a high number of lipid droplets under normal culture conditions. 3. TOFA concentration is too low to cause a significant change. 1. Optimize the staining protocol: Titrate the concentration of the dye and vary the incubation time to find the optimal conditions for your cell line. 2. Use a positive control: Treat cells with a known inducer of lipid droplet formation (e.g., oleic acid) to confirm that your staining protocol is working correctly. 3. Increase the TOFA concentration or treatment duration: This may lead to a more pronounced effect on lipid droplet content.
Inconsistent results in apoptosis assays (e.g., Western blot for cleaved caspases, Annexin V staining). 1. Incorrect timing of analysis: Apoptosis is a dynamic process, and the peak of apoptotic markers can be transient. 2. Issues with sample preparation for Western blot: Protein degradation or insufficient protein loading can lead to weak or absent signals. 3. Problems with flow cytometry for Annexin V staining: Incorrect compensation or gating can lead to inaccurate results.1. Perform a time-course experiment: Analyze apoptotic markers at multiple time points after TOFA treatment to identify the optimal window for detection. 2. Use protease and phosphatase inhibitors: Always include these in your lysis buffer to preserve the integrity of your protein samples. Ensure you are loading a sufficient amount of protein for your Western blot. 3. Include proper controls for flow cytometry: Use unstained cells, single-stained controls (for Annexin V and propidium iodide separately), and a positive control for apoptosis (e.g., cells treated with staurosporine).

Data Presentation

Table 1: IC50 Values of TOFA in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µg/mL)
HuCCT1Cholangiocarcinoma485.7 ± 1.2
KKU-213ACholangiocarcinoma484.6 ± 1.6
KKU-055Cholangiocarcinoma4823.5 ± 4.3
COC1Ovarian Cancer48~26.1
COC1/DDPOvarian Cancer48~11.6

Data compiled from multiple sources.[2][4]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted for assessing the effect of TOFA on cell proliferation.

Materials:

  • Cells of interest

  • Complete culture medium

  • TOFA stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of TOFA. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated or vehicle-treated) cells.

Apoptosis Detection by Western Blot for Cleaved Caspases

This protocol outlines the detection of cleaved caspase-3, a key marker of apoptosis.

Materials:

  • Cells treated with TOFA and control cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against cleaved caspase-3

  • Loading control primary antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Harvest cells and lyse them in ice-cold lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Strip the membrane (if necessary) and re-probe with a loading control antibody to ensure equal protein loading.

Mandatory Visualizations

TOFA_Mechanism_of_Action AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Proliferation Cell Proliferation & Survival FattyAcids->Proliferation ACC->MalonylCoA TOFA TOFA TOFA->ACC Inhibition

Caption: Mechanism of TOFA-induced inhibition of fatty acid synthesis.

TOFA_Induced_Apoptosis TOFA TOFA Treatment ACC_Inhibition ACC Inhibition TOFA->ACC_Inhibition FattyAcid_Depletion Fatty Acid Depletion ACC_Inhibition->FattyAcid_Depletion Mitochondrial_Stress Mitochondrial Stress FattyAcid_Depletion->Mitochondrial_Stress Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified pathway of TOFA-induced apoptosis.

References

Interpreting variable results in TOFA-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: TOFA-Based Assays

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-(Tetradecyloxy)-2-furoic acid (TOFA)-based assays.

Frequently Asked Questions (FAQs)

1. What is TOFA and what is its mechanism of action?

5-(Tetradecyloxy)-2-furoic acid (TOFA) is a commonly used inhibitor in metabolic research. It works by targeting and allosterically inhibiting the enzyme Acetyl-CoA Carboxylase (ACC). ACC is the rate-limiting enzyme in the de novo fatty acid synthesis pathway, responsible for converting acetyl-CoA to malonyl-CoA. By inhibiting ACC, TOFA effectively blocks the production of new fatty acids.

2. What are the primary applications of TOFA-based assays?

TOFA-based assays are primarily used to:

  • Investigate the role of de novo fatty acid synthesis in various cellular processes, such as cell growth, proliferation, and signaling.

  • Screen for novel inhibitors of the fatty acid synthesis pathway.

  • Study the metabolic reprogramming that occurs in diseases like cancer and metabolic disorders.

  • Assess the efficacy and mechanism of action of drugs that target lipid metabolism.

3. What is the expected outcome of a successful experiment using TOFA?

In a typical cell-based assay designed to measure fatty acid synthesis (e.g., using radiolabeled precursors like [¹⁴C]-acetate), a successful experiment will show a dose-dependent decrease in the incorporation of the label into the lipid fraction in TOFA-treated cells compared to vehicle-treated controls. This indicates that TOFA is effectively inhibiting the synthesis of new fatty acids.

4. Can TOFA have off-target effects or cause cytotoxicity?

Yes. While TOFA is a valuable tool, it's important to be aware of potential confounding effects. At higher concentrations or with prolonged exposure, TOFA can induce cytotoxicity, which may not be directly related to its inhibition of fatty acid synthesis. Unintended off-target activity can interfere with multiple biological processes, potentially leading to unwanted side effects.[1] It is crucial to determine the optimal concentration and treatment duration for your specific cell type to minimize these effects. This can be achieved by performing a dose-response curve and assessing cell viability (e.g., using an MTT or trypan blue exclusion assay) in parallel with the fatty acid synthesis assay.

Troubleshooting Guide

This guide addresses common issues that can lead to variable or unexpected results in TOFA-based assays.

Issue: High Variability and Inconsistent Results Between Replicates

High variability between experimental replicates is a frequent challenge in cell-based assays and can obscure the true biological effect of TOFA.[2] The goal is to achieve a low coefficient of variation (CV) between your technical and biological replicates.

Potential CauseRecommended SolutionExperimental Validation
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and a consistent pipetting technique. Automate cell counting and seeding if possible.[2]After seeding, visually inspect plates using a microscope to confirm even cell distribution. Perform a cell count from a few test wells.
Edge Effects Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media to create a humidity barrier.Compare results from inner wells versus outer wells. If a significant difference is observed, the edge effect is likely a contributing factor.
TOFA Stock Solution Issues Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO). Aliquot the stock to avoid repeated freeze-thaw cycles. Ensure the stock is fully dissolved before each use by vortexing.[3]Test different aliquots of the same stock solution to see if variability persists. Prepare a fresh stock solution and compare the results to the old stock.
Cell Health and Passage Number Use cells from a consistent, low passage number. Ensure cells are healthy and in the exponential growth phase at the time of the experiment. Monitor for signs of stress or contamination.Regularly check cell morphology. Perform a growth curve analysis to confirm the exponential growth phase. Routinely test for mycoplasma contamination.
Inconsistent Incubation Times Use a timer for all incubation steps, including TOFA treatment and subsequent assay steps. Stagger the addition of reagents if processing a large number of plates to ensure uniform incubation times.Process a smaller number of samples in parallel to minimize timing discrepancies and observe if variability is reduced.
Reagent Quality Fluctuation Use reagents from a single lot for the entire experiment.[4][5] Validate new lots of critical reagents (e.g., media, serum, TOFA) before use in a large-scale experiment.Run a small pilot experiment comparing the old and new lots of a specific reagent to ensure consistent results.

Visual Guides and Protocols

Signaling Pathway: TOFA Inhibition of Fatty Acid Synthesis

The following diagram illustrates the central role of Acetyl-CoA Carboxylase (ACC) in the de novo fatty acid synthesis pathway and the inhibitory action of TOFA.

FATTY_ACID_SYNTHESIS cluster_cytoplasm Cytoplasm Citrate Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA via ATP-citrate lyase ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC MalonylCoA Malonyl-CoA ACC->MalonylCoA Carboxylation (Rate-limiting step) FASN Fatty Acid Synthase (FASN) MalonylCoA->FASN FattyAcids Fatty Acids (e.g., Palmitate) FASN->FattyAcids Elongation TOFA TOFA TOFA->ACC

Caption: Mechanism of TOFA-mediated inhibition of the fatty acid synthesis pathway.

Experimental Workflow: Cell-Based Fatty Acid Synthesis Assay

This workflow outlines the key steps for measuring de novo fatty acid synthesis using a radiolabeled precursor in the presence of TOFA.

TOFA_Workflow cluster_workflow Experimental Workflow arrow -> A 1. Seed Cells Plate cells at optimal density and allow to adhere overnight. B 2. TOFA Treatment Pre-treat cells with varying concentrations of TOFA or vehicle. A->B C 3. Add Radiolabel Add radiolabeled precursor (e.g., [14C]-acetate) to media. B->C D 4. Incubate Incubate for a defined period to allow label incorporation. C->D E 5. Cell Lysis & Lipid Extraction Wash cells, lyse, and perform solvent-based lipid extraction. D->E F 6. Scintillation Counting Measure radioactivity in the lipid fraction. E->F G 7. Data Analysis Normalize to protein concentration and compare treated vs. control. F->G

Caption: A typical workflow for a TOFA-based fatty acid synthesis assay.

Detailed Experimental Protocol

Protocol: Measuring De Novo Fatty Acid Synthesis using [¹⁴C]-Acetate

This protocol provides a method to quantify the rate of fatty acid synthesis in cultured cells and to assess the inhibitory effect of TOFA.

Materials:

  • Cell culture medium, fetal bovine serum (FBS), and supplements

  • TOFA (5-(Tetradecyloxy)-2-furoic acid)

  • DMSO (vehicle control)

  • [1-²H] or [¹⁴C]-sodium acetate (radiolabeled precursor)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • Hexane and Isopropanol (for lipid extraction)

  • Scintillation cocktail and vials

  • BCA Protein Assay Kit

Procedure:

  • Cell Seeding:

    • Plate cells in 6-well or 12-well plates at a density that ensures they are in the exponential growth phase (typically 70-80% confluency) at the time of the assay.

    • Allow cells to adhere and grow for 24 hours in a standard cell culture incubator.

  • TOFA Treatment:

    • Prepare a stock solution of TOFA in DMSO (e.g., 10-20 mM).

    • Dilute the TOFA stock solution in a complete culture medium to achieve the desired final concentrations. Include a vehicle-only control (DMSO).

    • Remove the old medium from the cells and replace it with the TOFA-containing or vehicle control medium.

    • Pre-incubate the cells for 1-2 hours.

  • Radiolabeling:

    • Add [¹⁴C]-acetate to each well to a final concentration of 0.5-1.0 µCi/mL.

    • Incubate the cells for 2-4 hours to allow for the incorporation of the radiolabel into newly synthesized lipids.

  • Cell Harvest and Lysis:

    • Aspirate the radiolabeled medium.

    • Wash the cell monolayer twice with ice-cold PBS to remove any unincorporated radiolabel.

    • Add an appropriate volume of lysis buffer to each well and incubate on ice for 10 minutes.

    • Scrape the cells and collect the lysate. Retain a small aliquot of the lysate for protein quantification.

  • Lipid Extraction:

    • To the remaining lysate, add a 2:1 mixture of hexane:isopropanol.

    • Vortex vigorously for 1 minute to mix the phases.

    • Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the aqueous and organic phases.

    • Carefully collect the upper organic phase (which contains the lipids) and transfer it to a new tube.

  • Quantification:

    • Evaporate the solvent from the organic phase (e.g., using a speed vacuum or nitrogen stream).

    • Resuspend the dried lipid extract in a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of newly synthesized fatty acids.

    • Determine the protein concentration of the lysate aliquot using a BCA assay.

  • Data Analysis:

    • Normalize the CPM values to the protein concentration for each sample to account for differences in cell number.

    • Express the results as a percentage of the vehicle-treated control.

    • Plot the normalized activity against the TOFA concentration to generate a dose-response curve.

References

Technical Support Center: Adjusting TOFA Protocol for Different Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing 5-(tetradecyloxy)-2-furoic acid (TOFA) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is TOFA and what is its primary mechanism of action?

A1: TOFA, or 5-(tetradecyloxy)-2-furoic acid, is a widely used small molecule inhibitor in cell biology research. Its primary mechanism is the allosteric inhibition of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in the de novo fatty acid synthesis pathway.[1][2] Inside the cell, TOFA is converted to its active form, TOFyl-CoA, which then exerts an allosteric inhibitory effect on ACC.[1][3] By blocking ACC, TOFA effectively halts the production of malonyl-CoA from acetyl-CoA, thereby inhibiting the synthesis of new fatty acids.[1][4]

TOFA_Mechanism cluster_pathway De Novo Fatty Acid Synthesis cluster_inhibitor Inhibitor AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FattyAcids Fatty Acids MalonylCoA->FattyAcids FAS TOFA TOFA ACC_node TOFA->ACC_node TOFA_Workflow cluster_prep Preparation cluster_exp Experiment Prep_Stock Prepare fresh TOFA stock in DMSO Prep_Media Prepare working concentrations in culture medium Prep_Stock->Prep_Media Treat_Cells 2. Remove old media and add media with TOFA/vehicle Prep_Media->Treat_Cells Seed_Cells 1. Seed cells and allow adhesion (24h) Seed_Cells->Treat_Cells Incubate 3. Incubate for desired duration (e.g., 24-72h) Treat_Cells->Incubate Analyze 4. Perform downstream analysis Incubate->Analyze TOFA_Troubleshooting Start Problem Observed NoEffect No Effect or Weak Response Start->NoEffect HighTox High Toxicity or Excessive Cell Death Start->HighTox CheckConc Concentration too low? NoEffect->CheckConc Check CheckStock TOFA stock degraded? NoEffect->CheckStock Check CheckCells Cell confluency optimal? NoEffect->CheckCells Check CheckToxConc Concentration too high? HighTox->CheckToxConc Check CheckTime Treatment time too long? HighTox->CheckTime Check CheckVehicle Vehicle (DMSO) toxicity? HighTox->CheckVehicle Check Sol_DoseResp Solution: Perform dose-response CheckConc->Sol_DoseResp Yes Sol_FreshStock Solution: Make fresh stock/working solutions CheckStock->Sol_FreshStock Yes Sol_OptCells Solution: Optimize cell seeding density CheckCells->Sol_OptCells No Sol_LowerConc Solution: Lower concentration range CheckToxConc->Sol_LowerConc Yes Sol_ShortenTime Solution: Reduce incubation time CheckTime->Sol_ShortenTime Yes Sol_VehicleCtrl Solution: Run vehicle-only control CheckVehicle->Sol_VehicleCtrl Yes

References

Validation & Comparative

Validating ACC Inhibition: A Comparative Guide to 5-(Tetradecyloxy)-2-furoic acid (TOFA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-(Tetradecyloxy)-2-furoic acid (TOFA) with other common Acetyl-CoA Carboxylase (ACC) inhibitors. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool for their studies on fatty acid metabolism and related therapeutic areas.

Performance Comparison of ACC Inhibitors

The inhibitory potency of TOFA against ACC is compared with other well-characterized inhibitors in the following table. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

InhibitorTarget(s)IC50 ValueKey Characteristics
5-(Tetradecyloxy)-2-furoic acid (TOFA) ACC1~1.23 µM[1]A widely used, cell-permeable allosteric inhibitor of ACC.
Firsocostat (ND-630/GS-0976) hACC1, hACC22.1 nM, 6.1 nM[2][3][4][5]A potent, reversible, and liver-targeted dual inhibitor of human ACC1 and ACC2.
MK-4074 hACC1, hACC2~3 nM[6][7][8]A potent and liver-specific dual inhibitor of human ACC1 and ACC2.
CP-640186 rACC1, rACC253 nM, 61 nM[9]A cell-permeable, allosteric inhibitor of rat ACC1 and ACC2.
ND-646 ACC1, ACC2Not explicitly foundAn allosteric inhibitor that prevents ACC subunit dimerization.

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of ACC inhibition are provided below.

In Vitro Acetyl-CoA Carboxylase (ACC) Activity Assay

This biochemical assay directly measures the enzymatic activity of ACC and its inhibition by compounds like TOFA. The assay quantifies the ACC-catalyzed carboxylation of acetyl-CoA to malonyl-CoA.

Principle: The activity of ACC is determined by measuring the incorporation of radiolabeled bicarbonate ([¹⁴C]NaHCO₃) into the acid-stable product, malonyl-CoA.

Materials:

  • Purified ACC enzyme

  • Assay Buffer: 50 mM HEPES-Na (pH 7.5), 20 mM MgCl₂, 20 mM potassium citrate, 2 mM DTT, 0.5 mg/mL BSA

  • Substrates: 5 mM ATP, 250 µM acetyl-CoA, 4.1 mM NaHCO₃

  • Radiolabel: [¹⁴C]NaHCO₃

  • Inhibitor: 5-(Tetradecyloxy)-2-furoic acid (TOFA) or other inhibitors

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, acetyl-CoA, and NaHCO₃.

  • Add the purified ACC enzyme to the reaction mixture.

  • To test for inhibition, pre-incubate the enzyme with varying concentrations of TOFA for a specified time (e.g., 30 minutes) before adding the substrates.

  • Initiate the enzymatic reaction by adding [¹⁴C]NaHCO₃.

  • Incubate the reaction at 37°C for a defined period (e.g., 40 minutes).

  • Stop the reaction by adding a strong acid (e.g., HCl) to remove unincorporated [¹⁴C]O₂.

  • Transfer the reaction mixture to a scintillation vial containing scintillation fluid.

  • Measure the radioactivity using a microplate scintillation counter.

  • Calculate the ACC activity based on the amount of incorporated radiolabel and determine the IC50 value for the inhibitor.

Cellular De Novo Lipogenesis (DNL) Assay

This cell-based assay measures the synthesis of new fatty acids from non-lipid precursors, a key downstream effect of ACC activity.

Principle: The rate of de novo lipogenesis is quantified by measuring the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate, into cellular lipids.

Materials:

  • Cultured cells (e.g., HepG2 hepatocytes)

  • Cell culture medium

  • Inhibitor: 5-(Tetradecyloxy)-2-furoic acid (TOFA) or other inhibitors

  • Radiolabel: [¹⁴C]-acetate

  • Lipid extraction solvents (e.g., hexane/isopropanol mixture)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Plate cells in a multi-well plate and allow them to adhere and grow.

  • Pre-incubate the cells with varying concentrations of TOFA for a specified time (e.g., 1 hour).

  • Add [¹⁴C]-acetate to the cell culture medium and incubate for a defined period (e.g., 4 hours).

  • Wash the cells with cold phosphate-buffered saline (PBS) to remove unincorporated radiolabel.

  • Lyse the cells and extract the total cellular lipids using an appropriate solvent system.

  • Evaporate the solvent and resuspend the lipid extract in scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Normalize the results to the total protein content of the cell lysate.

  • Calculate the inhibition of de novo lipogenesis and determine the EC50 value for the inhibitor.

Cellular Fatty Acid Oxidation (FAO) Assay

This assay measures the breakdown of fatty acids to produce energy, a process that is negatively regulated by the product of ACC, malonyl-CoA.

Principle: The rate of fatty acid oxidation is determined by measuring the production of a metabolic byproduct, such as ¹⁴CO₂ or tritiated water (³H₂O), from a radiolabeled fatty acid substrate (e.g., [¹⁴C]-palmitate or [³H]-palmitate).

Materials:

  • Cultured cells (e.g., C2C12 myotubes)

  • Cell culture medium

  • Inhibitor: 5-(Tetradecyloxy)-2-furoic acid (TOFA) or other inhibitors

  • Radiolabel: [¹⁴C]-palmitate or [³H]-palmitate

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Plate cells in a multi-well plate and allow them to differentiate (if necessary).

  • Pre-incubate the cells with varying concentrations of TOFA for a specified time (e.g., 1 hour).

  • Add the radiolabeled fatty acid substrate to the cell culture medium.

  • Incubate the cells for a defined period (e.g., 2-4 hours).

  • For [¹⁴C]-palmitate, capture the released ¹⁴CO₂ using a suitable trapping agent (e.g., NaOH).

  • For [³H]-palmitate, separate the ³H₂O from the radiolabeled substrate.

  • Measure the radioactivity of the trapped ¹⁴CO₂ or the separated ³H₂O using a scintillation counter.

  • Normalize the results to the total protein content of the cell lysate.

  • Calculate the stimulation of fatty acid oxidation by the inhibitor.

Visualizing the Molecular Context and Experimental Approach

To better understand the role of ACC in cellular metabolism and the workflow for its inhibition studies, the following diagrams are provided.

ACC_Signaling_Pathway AMPK AMPK ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC phosphorylates & inhibits Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA produces Fatty_Acid_Synthesis De Novo Lipogenesis (Fatty Acid Synthesis) Malonyl_CoA->Fatty_Acid_Synthesis substrate for CPT1 Carnitine Palmitoyltransferase 1 (CPT1) Malonyl_CoA->CPT1 inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation facilitates SREBP1c SREBP-1c SREBP1c->ACC promotes transcription TOFA TOFA TOFA->ACC inhibits Experimental_Workflow Start Start: Hypothesis (TOFA inhibits ACC) Biochemical_Assay 1. In Vitro ACC Activity Assay (Direct Inhibition) Start->Biochemical_Assay Cellular_Assays 2. Cellular Assays (Downstream Effects) Biochemical_Assay->Cellular_Assays DNL_Assay 2a. De Novo Lipogenesis Assay (Decreased Fatty Acid Synthesis) Cellular_Assays->DNL_Assay FAO_Assay 2b. Fatty Acid Oxidation Assay (Increased Fatty Acid Breakdown) Cellular_Assays->FAO_Assay Data_Analysis 3. Data Analysis (IC50/EC50 Determination) DNL_Assay->Data_Analysis FAO_Assay->Data_Analysis Conclusion Conclusion: Validation of TOFA as an ACC inhibitor Data_Analysis->Conclusion

References

A Comparative Guide to TOFA and C75 as Fatty Acid Synthase (FASN) Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent inhibitors used in the study of fatty acid synthesis: TOFA (5-(Tetradecyloxy)-2-furoic acid) and C75. While both compounds ultimately disrupt the production of fatty acids, they target different key enzymes in the de novo lipogenesis pathway, leading to distinct biochemical and cellular effects. This document outlines their mechanisms of action, summarizes their efficacy through experimental data, provides detailed experimental protocols for their evaluation, and visualizes the cellular pathways they influence.

Mechanism of Action: Targeting Different Steps in Fatty Acid Synthesis

The primary difference between TOFA and C75 lies in their enzymatic targets within the fatty acid synthesis pathway.

  • TOFA is an inhibitor of Acetyl-CoA Carboxylase (ACC) , the enzyme responsible for the conversion of acetyl-CoA to malonyl-CoA. This reaction is the first committed step in fatty acid synthesis. By blocking ACC, TOFA prevents the formation of the building blocks necessary for fatty acid elongation.

  • C75 is a direct inhibitor of Fatty Acid Synthase (FASN) , a large multifunctional enzyme that catalyzes the subsequent steps of fatty acid synthesis. Specifically, C75 is reported to bind to the β-ketoacyl synthase domain of FASN, thereby halting the elongation of the fatty acid chain.

Comparative Efficacy: A Look at the In Vitro Data

The efficacy of TOFA and C75 has been evaluated in numerous cancer cell lines, primarily through the determination of their half-maximal inhibitory concentration (IC50) for cell viability. It is important to note that the following data is compiled from various studies and direct side-by-side comparisons in the same experimental setup are limited. Therefore, these values should be interpreted with caution.

InhibitorTargetCell LineIC50 ValueReference
TOFA Acetyl-CoA Carboxylase (ACC)NCI-H460 (Lung Cancer)~5.0 µg/mL[1]
HCT-8 (Colon Carcinoma)~5.0 µg/mL[1]
HCT-15 (Colon Carcinoma)~4.5 µg/mL[1]
COC1 (Ovarian Cancer)~26.1 µg/mL[1]
COC1/DDP (Cisplatin-resistant Ovarian Cancer)~11.6 µg/mL[1]
C75 Fatty Acid Synthase (FASN)PC3 (Prostate Cancer)35 µM[2]
LNCaP (Prostate Cancer)50 µM (spheroid growth)[2]
A375 (Melanoma)32.43 µM[1]
Purified human FASN200 µM[3]

Impact on Cellular Signaling Pathways

Inhibition of fatty acid synthesis by both TOFA and C75 has been shown to induce apoptosis in cancer cells. The disruption of lipid metabolism affects cellular signaling pathways crucial for cell survival and proliferation.

C75 has been demonstrated to downregulate the PI3K/AKT/mTOR signaling pathway . This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of FASN by C75 leads to a decrease in the phosphorylation of key proteins in this pathway, such as AKT and mTOR, ultimately promoting apoptosis.

The direct effects of TOFA on the PI3K/AKT/mTOR pathway are less extensively documented in the context of FASN inhibition. However, by depleting the pool of malonyl-CoA, TOFA is known to induce apoptosis through the disruption of fatty acid synthesis.

Experimental Protocols

Here are detailed methodologies for key experiments cited in the evaluation of TOFA and C75.

FASN Activity Assay (Spectrophotometric)

This assay measures the activity of FASN by monitoring the oxidation of NADPH, a necessary cofactor for the enzyme.

Materials:

  • Purified FASN enzyme or cell lysate containing FASN

  • NADPH

  • Acetyl-CoA

  • Malonyl-CoA

  • Potassium phosphate buffer (pH 7.0)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and Acetyl-CoA.

  • Add the FASN-containing sample (purified enzyme or cell lysate) to the reaction mixture.

  • To test the inhibitors, pre-incubate the FASN sample with varying concentrations of TOFA or C75 before adding it to the reaction mixture.

  • Initiate the reaction by adding Malonyl-CoA.

  • Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The rate of NADPH oxidation is proportional to FASN activity.

  • Calculate the specific activity of FASN (nmol of NADPH oxidized per minute per mg of protein) and the percentage of inhibition by TOFA or C75.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.

Materials:

  • Cells to be tested

  • Complete cell culture medium

  • TOFA and C75 stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of TOFA or C75 for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During the incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each inhibitor.

Western Blotting for PI3K/AKT Pathway Analysis

This technique is used to detect and quantify the levels of specific proteins involved in the PI3K/AKT signaling pathway.

Materials:

  • Cell lysates from cells treated with TOFA or C75

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against total and phosphorylated forms of PI3K, AKT, and mTOR

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Lyse the treated and control cells and determine the protein concentration of each lysate.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Quantify the band intensities to determine the relative protein expression levels.

Visualizing the Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams have been generated using Graphviz.

FASN_Inhibition_Pathway AcetylCoA Acetyl-CoA ACC ACC AcetylCoA->ACC MalonylCoA Malonyl-CoA FASN FASN MalonylCoA->FASN FattyAcids Fatty Acids ACC->MalonylCoA FASN->FattyAcids TOFA TOFA TOFA->ACC C75 C75 C75->FASN

Caption: Mechanism of Action for TOFA and C75.

C75_Signaling_Pathway C75 C75 FASN FASN C75->FASN Apoptosis Apoptosis C75->Apoptosis Induces PI3K PI3K FASN->PI3K Activates FASN->Apoptosis Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: C75's effect on the PI3K/AKT/mTOR pathway.

Experimental_Workflow cluster_0 In Vitro Efficacy cluster_1 Mechanism of Action CellCulture Cell Culture (e.g., Cancer Cell Lines) Treatment Treatment with TOFA or C75 CellCulture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Lysate Cell Lysate Preparation Treatment->Lysate IC50 IC50 Determination MTT->IC50 EnzymeAssay FASN Activity Assay (NADPH Oxidation) WesternBlot Western Blot (PI3K/AKT Pathway) Lysate->EnzymeAssay Lysate->WesternBlot

Caption: General experimental workflow for inhibitor evaluation.

References

A Comparative Guide to 5-(Tetradecyloxy)-2-furoic acid (TOFA) and Other Acetyl-CoA Carboxylase (ACC) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-(Tetradecyloxy)-2-furoic acid (TOFA) with other prominent Acetyl-CoA Carboxylase (ACC) inhibitors. The information is intended for researchers, scientists, and professionals involved in drug development and is supported by experimental data from preclinical and clinical studies.

Introduction to Acetyl-CoA Carboxylase (ACC) Inhibition

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the rate-limiting step in the de novo synthesis of fatty acids. In mammals, two main isoforms of ACC exist: ACC1 and ACC2. ACC1 is primarily located in the cytoplasm of lipogenic tissues like the liver and adipose tissue, where it provides malonyl-CoA for fatty acid synthesis. ACC2 is found on the outer mitochondrial membrane, and its product, malonyl-CoA, acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT-1), thereby regulating fatty acid oxidation.

The inhibition of ACC has emerged as a promising therapeutic strategy for a range of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), obesity, and certain types of cancer where cancer cells exhibit increased fatty acid synthesis. By inhibiting ACC, the production of malonyl-CoA is reduced, leading to a decrease in fatty acid synthesis and an increase in fatty acid oxidation.

5-(Tetradecyloxy)-2-furoic acid (TOFA)

5-(Tetradecyloxy)-2-furoic acid, commonly known as TOFA, is a well-characterized allosteric inhibitor of ACC. It is a cell-permeable small molecule that has been widely used in research to study the roles of fatty acid synthesis in various biological processes. Inside the cell, TOFA is converted to its active form, TOFyl-CoA, which then allosterically inhibits ACC.[1][2] While it is considered a non-selective inhibitor of both ACC1 and ACC2, its precise inhibitory constants are not as widely reported in comparative studies as some newer generation inhibitors.

Comparison of ACC Inhibitors: Potency and Selectivity

The following table summarizes the in vitro potency of TOFA and other notable ACC inhibitors against the human ACC1 and ACC2 isoforms. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.

InhibitorACC1 IC50 (nM)ACC2 IC50 (nM)SelectivityReference(s)
TOFA Not widely reported in direct comparative assaysNot widely reported in direct comparative assaysNon-selective[3]
ND-646 3.54.1Dual[3][4]
Firsocostat (GS-0976) 2.16.1Dual[5]
PF-05175157 27.033.0Dual[6][7]
MK-4074 ~3~3Dual, Liver-specific[8][9]
CP-640186 53 (rat)61 (rat)Dual[10][11]

Comparative Pharmacokinetics

A summary of available pharmacokinetic parameters for various ACC inhibitors is presented below. Data for TOFA in a standardized format is limited in publicly available literature.

InhibitorSpeciesBioavailability (%)Half-life (t½) (h)CmaxTmax (h)Reference(s)
TOFA Not explicitly foundNot explicitly foundNot explicitly foundNot explicitly foundNot explicitly found
ND-646 MouseFavorable drug-like profileNot specifiedNot specifiedNot specified[4]
PF-05175157 Rat40% (3 mg/kg), 106% (50 mg/kg)Not specifiedNot specifiedNot specified[6]
Dog54% (3 mg/kg)Not specifiedNot specifiedNot specified[6]
PF-05221304 HumanDose-proportional absorption14-18Dose-dependent1.5-3[12]
CP-640186 Rat39%1.5345 ng/mL1.0[10]
ob/ob Mouse50%1.12177 ng/mL0.25[10]

Preclinical and Clinical Efficacy: A Comparative Overview

TOFA has been instrumental as a research tool. Studies have shown that it can inhibit fatty acid synthesis and induce apoptosis in various cancer cell lines, including prostate, lung, and colon cancer.[5][13] For instance, in NCI-H460 lung cancer cells and HCT-8 and HCT-15 colon carcinoma cells, TOFA exhibited IC50 values for cytotoxicity of approximately 5.0, 5.0, and 4.5 µg/mL, respectively, and effectively blocked fatty acid synthesis.[5]

Newer Generation ACC Inhibitors have progressed further in clinical development, particularly for NAFLD and NASH.

  • Firsocostat (GS-0976) , a liver-targeted dual ACC1/2 inhibitor, has been shown to significantly improve severe steatosis and suppress the progression of fibrosis in a murine model of NASH.[5] In a phase 2 trial, firsocostat reduced liver fat in patients with NASH.[7]

  • PF-05175157 demonstrated dose-dependent lowering of platelet counts in healthy human participants, an effect attributed to the essential role of de novo lipogenesis in platelet production.[2] This highlights a potential on-target side effect of systemic ACC inhibition.

  • MK-4074 , a liver-specific dual ACC inhibitor, reduced hepatic de novo lipogenesis by approximately 91-96% in healthy subjects.[9] In patients with hepatic steatosis, it reduced liver triglycerides by an average of 36%.[9] However, a notable side effect was a significant increase in plasma triglycerides.[9][14]

  • ND-646 has shown promise in preclinical cancer models. In non-small cell lung cancer (NSCLC) xenografts, chronic treatment with ND-646 inhibited tumor growth, and combination with carboplatin markedly suppressed tumor growth.[4][15]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate interpretation and replication of results. Below are generalized protocols for key assays used in the evaluation of ACC inhibitors.

Acetyl-CoA Carboxylase (ACC) Activity Assay

This protocol describes a common method for measuring the enzymatic activity of ACC, which can be adapted for inhibitor screening.

Principle: The activity of ACC is determined by measuring the incorporation of radiolabeled bicarbonate ([¹⁴C]NaHCO₃) into acid-stable malonyl-CoA.

Materials:

  • Purified recombinant human ACC1 or ACC2

  • Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 5 mM Sodium Citrate, 2 mM DTT

  • Substrates: Acetyl-CoA, ATP, [¹⁴C]NaHCO₃

  • Test Inhibitors (e.g., TOFA) dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation vials and scintillation cocktail

  • Phosphoric acid (85%)

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, Acetyl-CoA, and ATP.

  • Add the test inhibitor at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding [¹⁴C]NaHCO₃.

  • Incubate the reaction at 37°C for a specific time (e.g., 20 minutes).

  • Stop the reaction by adding a strong acid, such as phosphoric acid. This also removes unincorporated [¹⁴C]O₂.

  • Transfer the reaction mixture to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

In Vitro Fatty Acid Synthesis Assay

This assay measures the rate of de novo fatty acid synthesis in cultured cells.

Principle: Cells are incubated with a radiolabeled precursor, such as [¹⁴C]-acetate, which is incorporated into newly synthesized fatty acids. The amount of radioactivity in the lipid fraction is then quantified.

Materials:

  • Adherent cells (e.g., HepG2, A549) cultured in appropriate media

  • Test inhibitors

  • [¹⁴C]-acetate

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., Hexane:Isopropanol, 3:2 v/v)

  • Scintillation counter

Procedure:

  • Plate cells in multi-well plates and allow them to adhere and grow to a desired confluency.

  • Treat the cells with various concentrations of the ACC inhibitor or vehicle control for a specified duration.

  • Add [¹⁴C]-acetate to the culture medium and incubate for a further period (e.g., 2-4 hours).

  • Wash the cells with ice-cold PBS to remove unincorporated radiolabel.

  • Lyse the cells and extract the total lipids using an appropriate organic solvent mixture.

  • Evaporate the solvent and resuspend the lipid extract in a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Normalize the radioactivity to the protein content of the cell lysate.

  • Calculate the inhibition of fatty acid synthesis relative to the vehicle-treated cells.

Signaling Pathways and Experimental Workflows

ACC Signaling Pathway

The activity of ACC is tightly regulated by both allosteric mechanisms and covalent modification in response to hormonal and nutritional signals.

ACC_Signaling Insulin Insulin Insulin_R Insulin Receptor Insulin->Insulin_R Akt Akt/PKB Insulin_R->Akt activates ACC Acetyl-CoA Carboxylase (Active, dephosphorylated) Akt->ACC activates (via phosphatase) AMPK AMPK pACC p-Acetyl-CoA Carboxylase (Inactive, phosphorylated) AMPK->pACC phosphorylates (inactivates) Glucagon_Epi Glucagon / Epinephrine PKA PKA Glucagon_Epi->PKA activates PKA->pACC phosphorylates (inactivates) MalonylCoA Malonyl-CoA ACC->MalonylCoA pACC->ACC dephosphorylates AcetylCoA Acetyl-CoA AcetylCoA->ACC FAS Fatty Acid Synthesis MalonylCoA->FAS substrate for CPT1 CPT-1 MalonylCoA->CPT1 inhibits FAO Fatty Acid Oxidation CPT1->FAO promotes Citrate Citrate (Allosteric Activator) Citrate->ACC allosterically activates LC_AcylCoA Long-chain Acyl-CoA (Allosteric Inhibitor) LC_AcylCoA->ACC allosterically inhibits ACC_Inhibitors ACC Inhibitors (e.g., TOFA) ACC_Inhibitors->ACC inhibit

Caption: Regulation of Acetyl-CoA Carboxylase activity.

Experimental Workflow for Evaluating an ACC Inhibitor in a NAFLD Model

The following diagram illustrates a typical experimental workflow for assessing the efficacy of an ACC inhibitor in a preclinical model of non-alcoholic fatty liver disease.

NAFLD_Workflow start Start: Induce NAFLD in Rodents (e.g., High-Fat Diet) treatment Treatment Groups: 1. Vehicle Control 2. TOFA 3. Other ACC Inhibitor start->treatment dosing Chronic Dosing (e.g., daily oral gavage for 8-12 weeks) treatment->dosing monitoring In-life Monitoring: - Body Weight - Food Intake - Glucose Tolerance Test dosing->monitoring endpoint End-of-Study Measurements monitoring->endpoint liver_analysis Liver Analysis: - Histology (H&E, Oil Red O) - Gene Expression (qRT-PCR) - Lipid Content (Triglycerides) endpoint->liver_analysis plasma_analysis Plasma Analysis: - Liver Enzymes (ALT, AST) - Lipid Profile (Triglycerides, Cholesterol) - Drug Concentration (Pharmacokinetics) endpoint->plasma_analysis data_analysis Data Analysis and Comparison liver_analysis->data_analysis plasma_analysis->data_analysis

Caption: Preclinical evaluation of ACC inhibitors in a NAFLD model.

Conclusion

TOFA remains a valuable pharmacological tool for investigating the fundamental roles of fatty acid synthesis in cellular physiology and disease. However, for therapeutic applications, newer generations of ACC inhibitors, such as firsocostat, ND-646, and MK-4074, have been developed with improved potency, selectivity, and pharmacokinetic properties. While these newer agents show promise in preclinical and clinical studies for conditions like NAFLD and cancer, they are also associated with potential on-target side effects, such as hypertriglyceridemia and thrombocytopenia, which require careful management and further investigation. The choice of an ACC inhibitor for research or therapeutic development will depend on the specific application, balancing the need for potent and selective target engagement with a favorable safety profile.

References

Western Blot Analysis of ACC Phosphorylation: A Comparative Guide to TOFA Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of 5-(Tetradecyloxy)-2-furoic acid (TOFA) on Acetyl-CoA Carboxylase (ACC) phosphorylation, a critical enzyme in fatty acid synthesis. We will delve into the experimental data, provide detailed protocols for Western blot analysis, and compare TOFA with other ACC inhibitors, offering valuable insights for researchers in metabolic diseases and oncology.

Introduction: ACC Regulation and the Role of Phosphorylation

Acetyl-CoA Carboxylase (ACC) is the rate-limiting enzyme in de novo fatty acid biosynthesis, catalyzing the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA. This process is fundamental for energy storage, membrane synthesis, and the production of signaling molecules. Given its central role in metabolism, ACC activity is tightly regulated through multiple mechanisms, including allosteric regulation and covalent modification.

One of the primary modes of ACC regulation is through reversible phosphorylation. The phosphorylation of ACC, primarily by AMP-activated protein kinase (AMPK), leads to its inactivation.[1] This inactivation shifts cellular metabolism from energy storage (fatty acid synthesis) to energy production (fatty acid oxidation). Consequently, the ratio of phosphorylated ACC (p-ACC) to total ACC is a key indicator of the cell's energetic state and the activity of the fatty acid synthesis pathway.

TOFA: An Allosteric Inhibitor of ACC

TOFA is a widely used small molecule inhibitor of ACC. It functions as an allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces its catalytic activity.[2] This inhibition of ACC by TOFA effectively blocks the production of malonyl-CoA, thereby halting fatty acid synthesis.[3] This mechanism has made TOFA a valuable tool for studying the role of fatty acid synthesis in various physiological and pathological processes, including cancer.[2][3][4][5][6]

Comparative Analysis of ACC Phosphorylation after TOFA Treatment

A key question for researchers using TOFA is its effect on the phosphorylation state of ACC. The data presented below summarizes findings from studies investigating this relationship.

Quantitative Data Summary
Cell Line/ModelTreatmentConcentrationDurationp-ACC/ACC Ratio ChangeReference
Ovarian Cancer Cells (COC1, COC1/DDP)TOFA10 µg/ml72 hoursNo significant change[5][6]

Key Finding: Experimental evidence suggests that TOFA, as an allosteric inhibitor, does not directly induce the phosphorylation of ACC.[5][6] This is a critical distinction from other mechanisms of ACC inhibition.

Alternative ACC Inhibitors: A Comparative Perspective

To provide a broader context, it is useful to compare TOFA's effect on ACC phosphorylation with that of other ACC inhibitors that operate through different mechanisms.

CP-640186

CP-640186 is another potent inhibitor of both ACC1 and ACC2.[7][8][9] Unlike TOFA, studies have shown that treatment with CP-640186 can lead to an increase in the phosphorylation of ACC.[10] This suggests that CP-640186 may activate upstream kinases, such as AMPK, or inhibit phosphatases, leading to the inactivation of ACC through phosphorylation in addition to its direct inhibitory effect.

InhibitorMechanism of ActionEffect on p-ACC/ACC Ratio
TOFA Allosteric InhibitionNo significant change
CP-640186 Active Site InhibitionIncrease

This comparison highlights the importance of selecting the appropriate inhibitor based on the specific research question. If the goal is to study the effects of blocking fatty acid synthesis without directly manipulating the phosphorylation state of ACC, TOFA is a suitable choice. Conversely, if the aim is to investigate the interplay between direct ACC inhibition and its phosphorylation, CP-640186 may be more relevant.

Experimental Protocols

A. TOFA Treatment of Cancer Cells

This protocol is a general guideline for treating adherent cancer cell lines with TOFA. Optimal concentrations and incubation times should be determined empirically for each cell line.

  • Cell Seeding: Plate cells in a suitable culture vessel and allow them to adhere and reach 50-70% confluency.

  • TOFA Preparation: Prepare a stock solution of TOFA in DMSO. A common stock concentration is 10 mg/mL.

  • Treatment: Dilute the TOFA stock solution in fresh culture medium to the desired final concentration (e.g., 5-20 µg/mL).[3][4][5][6]

  • Incubation: Remove the old medium from the cells and replace it with the TOFA-containing medium. Incubate the cells for the desired duration (e.g., 24-72 hours).[3][5][6]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and proceed with cell lysis for Western blot analysis.

B. Western Blot Analysis for p-ACC and Total ACC

This protocol outlines the key steps for detecting phosphorylated and total ACC by Western blot.

  • Protein Extraction: Lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ACC (e.g., anti-p-ACC Ser79) overnight at 4°C with gentle agitation. Use a separate membrane for the total ACC primary antibody.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. To determine the relative phosphorylation, calculate the ratio of the p-ACC signal to the total ACC signal for each sample.[12]

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

G ACC Phosphorylation Signaling Pathway cluster_upstream Upstream Signaling cluster_acc ACC Regulation cluster_downstream Downstream Effects cluster_inhibitor Inhibitors AMPK AMPK ACC ACC (Active) AMPK->ACC Phosphorylates pACC p-ACC (Inactive) MalonylCoA Malonyl-CoA ACC->MalonylCoA Catalyzes FAS Fatty Acid Synthesis MalonylCoA->FAS TOFA TOFA TOFA->ACC Allosterically Inhibits CP640186 CP-640186 CP640186->ACC Inhibits

Caption: ACC phosphorylation signaling pathway.

G Western Blot Workflow for p-ACC/ACC Analysis cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis CellCulture 1. Cell Culture & TOFA Treatment Lysis 2. Cell Lysis (with Phosphatase Inhibitors) CellCulture->Lysis Quant 3. Protein Quantification Lysis->Quant SDSPAGE 4. SDS-PAGE Quant->SDSPAGE Transfer 5. Protein Transfer to Membrane SDSPAGE->Transfer Blocking 6. Blocking Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation (p-ACC & Total ACC) Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 9. Chemiluminescent Detection SecondaryAb->Detection Densitometry 10. Densitometry Detection->Densitometry Ratio 11. Calculate p-ACC/Total ACC Ratio Densitometry->Ratio

Caption: Western blot workflow for p-ACC/ACC analysis.

Conclusion

The analysis of ACC phosphorylation is a critical aspect of metabolic research. This guide highlights that TOFA, a commonly used allosteric inhibitor of ACC, does not appear to directly alter the phosphorylation state of the enzyme. This is in contrast to other inhibitors like CP-640186, which have been shown to increase ACC phosphorylation. Understanding these distinctions is crucial for the accurate interpretation of experimental results. The provided protocols and diagrams serve as a valuable resource for researchers investigating the intricate regulation of fatty acid metabolism and its implications in health and disease.

References

Unveiling the Metabolic Impact of TOFA: A Comparative Guide Using the Seahorse Assay

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of 5-(tetradecyloxy)-2-furoic acid (TOFA), a potent inhibitor of acetyl-CoA carboxylase (ACC), reveals its significant impact on cellular metabolism. This guide provides a comparative overview of TOFA's effects against other fatty acid synthesis inhibitors, supported by experimental data from Seahorse XF assays, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating its utility in metabolic research.

TOFA is a widely used tool in metabolic studies to investigate the role of de novo fatty acid synthesis in various cellular processes. Its primary mechanism of action is the allosteric inhibition of ACC, the rate-limiting enzyme in the fatty acid biosynthesis pathway. By blocking ACC, TOFA effectively curtails the production of malonyl-CoA, a critical building block for the synthesis of long-chain fatty acids. This inhibition has profound effects on cellular energy homeostasis, impacting both mitochondrial respiration and glycolysis.

The Seahorse XF Assay: A Window into Cellular Metabolism

The Agilent Seahorse XF Analyzer is a powerful tool that measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[1][2] By monitoring these rates, researchers can gain a dynamic understanding of how cells respond to various stimuli, including the introduction of metabolic inhibitors like TOFA.

The Seahorse XF Cell Mito Stress Test and Glycolysis Stress Test are two fundamental assays that provide a detailed metabolic profile of cells. The Mito Stress Test assesses mitochondrial function by sequentially injecting inhibitors of the electron transport chain, while the Glycolysis Stress Test evaluates the glycolytic capacity of cells by manipulating glucose availability and glycolytic enzyme activity.

Comparative Analysis of TOFA and Other Fatty Acid Synthesis Inhibitors

While TOFA is a well-established ACC inhibitor, other compounds are also used to target the fatty acid synthesis pathway. These include C75 and cerulenin, which primarily inhibit fatty acid synthase (FASN), the enzyme responsible for the elongation of fatty acid chains. Understanding the distinct metabolic consequences of inhibiting different steps in this pathway is crucial for designing and interpreting experiments.

InhibitorPrimary TargetMechanism of ActionExpected Metabolic Shift
TOFA Acetyl-CoA Carboxylase (ACC)Allosteric inhibition, preventing the conversion of acetyl-CoA to malonyl-CoA.Decreased fatty acid synthesis, potential shift towards fatty acid oxidation, and varied effects on glycolysis and mitochondrial respiration depending on cell type.
C75 Fatty Acid Synthase (FASN)Irreversible inhibition of the thioesterase domain.Accumulation of malonyl-CoA, inhibition of fatty acid elongation, and potential feedback inhibition of ACC.
Cerulenin Fatty Acid Synthase (FASN)Covalent modification of the active site of the β-ketoacyl-ACP synthase domain.Inhibition of fatty acid elongation, leading to a buildup of upstream precursors.
Firsocostat Acetyl-CoA Carboxylase (ACC1/2)Allosteric inhibitor targeting the biotin carboxylase dimerization site.Liver-directed inhibition of de novo lipogenesis.
Clesacostat Acetyl-CoA Carboxylase (ACC1/2)Liver-targeted dual inhibitor.Reduction of hepatic fatty acid synthesis and enhancement of fatty acid oxidation.

Table 1. Comparison of Fatty Acid Synthesis Inhibitors. This table summarizes the primary targets, mechanisms of action, and expected metabolic shifts for TOFA and other commonly used inhibitors of fatty acid synthesis.

Experimental Data: The Metabolic Signature of ACC Inhibition

Studies utilizing the Seahorse XF assay have demonstrated the profound effects of ACC inhibition on cellular metabolism. For instance, in glioblastoma cells, treatment with a dual ACC inhibitor has been shown to significantly alter cellular bioenergetics.

Treatment GroupBasal OCR (pmol/min)Basal ECAR (mpH/min)
Control 50.2 ± 3.145.8 ± 2.5
ACC Inhibitor 65.7 ± 4.258.3 ± 3.7

Table 2. Effect of a Dual ACC Inhibitor on Glioblastoma Cell Metabolism. This table presents representative data showing the impact of ACC inhibition on basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in U87 EGFRvIII glioblastoma cells. Data is represented as mean ± SEM. (Adapted from a study on dual ACC1/ACC2 inhibition in glioblastoma cells).[3]

These findings indicate that inhibiting ACC can lead to an increase in both mitochondrial respiration and glycolysis in certain cancer cells, a phenomenon that may be attributed to compensatory metabolic reprogramming.

Experimental Protocols

Seahorse XF Cell Mito Stress Test Protocol

This protocol is designed to assess mitochondrial function in cells treated with TOFA or other fatty acid synthesis inhibitors.

Materials:

  • Seahorse XF96 or XFe96 Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine.

  • TOFA or other inhibitors of choice

  • Mito Stress Test Reagents: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Treatment: The following day, treat the cells with the desired concentrations of TOFA or other inhibitors for the specified duration.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.

  • Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cell plate in a non-CO2 37°C incubator for one hour.

  • Load Sensor Cartridge: Load the hydrated sensor cartridge with the Mito Stress Test reagents (Oligomycin, FCCP, and Rotenone/Antimycin A) into the appropriate injection ports.

  • Run Assay: Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure baseline OCR and ECAR, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial function.

Seahorse XF Glycolysis Stress Test Protocol

This protocol is used to evaluate the glycolytic capacity of cells following treatment with fatty acid synthesis inhibitors.

Materials:

  • Seahorse XF96 or XFe96 Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium: XF Base Medium supplemented with glutamine.

  • TOFA or other inhibitors of choice

  • Glycolysis Stress Test Reagents: Glucose, Oligomycin, 2-Deoxyglucose (2-DG)

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the Mito Stress Test.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge as described above.

  • Assay Preparation: On the day of the assay, replace the culture medium with glucose-free assay medium and incubate the cell plate in a non-CO2 37°C incubator for one hour.

  • Load Sensor Cartridge: Load the hydrated sensor cartridge with the Glycolysis Stress Test reagents (Glucose, Oligomycin, and 2-DG) into the appropriate injection ports.

  • Run Assay: Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer and initiate the Glycolysis Stress Test protocol. The instrument will measure basal ECAR in the absence of glucose, followed by sequential injections to measure glycolysis, glycolytic capacity, and glycolytic reserve.

Signaling Pathways and Experimental Workflow

The inhibition of fatty acid synthesis by TOFA triggers a cascade of downstream signaling events. A key player in this response is AMP-activated protein kinase (AMPK), a central energy sensor of the cell.

Fatty_Acid_Synthesis_Inhibition TOFA TOFA ACC Acetyl-CoA Carboxylase (ACC) TOFA->ACC Inhibits Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Produces AMPK AMPK ACC->AMPK Activates FAS Fatty Acid Synthase (FAS) Malonyl_CoA->FAS Substrate Fatty_Acids Fatty Acids FAS->Fatty_Acids Synthesizes mTORC1 mTORC1 AMPK->mTORC1 Inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Figure 1. TOFA Signaling Pathway. This diagram illustrates the mechanism of action of TOFA and its downstream effects on cellular signaling pathways.

Seahorse_Workflow Start Seed Cells in Seahorse Plate Treat Treat with Inhibitor (e.g., TOFA) Start->Treat Prepare Prepare Seahorse Assay Treat->Prepare Run_Assay Run Seahorse XF Assay Prepare->Run_Assay Analyze Analyze OCR/ECAR Data Run_Assay->Analyze

Figure 2. Seahorse Assay Workflow. This diagram outlines the key steps involved in performing a Seahorse XF assay to evaluate the metabolic effects of inhibitors.

References

Cross-Validation of TOFA's Effects with Genetic Knockdown of ACC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two key methods for studying the role of Acetyl-CoA Carboxylase (ACC) in cellular metabolism: pharmacological inhibition using 5-(Tetradecyloxy)-2-furoic acid (TOFA) and genetic knockdown of ACC isoforms (ACC1 and ACC2). Understanding the nuances, advantages, and limitations of each approach is critical for designing robust experiments and accurately interpreting results in the fields of metabolic research and drug development.

Mechanism of Action: A Tale of Two Interventions

Both TOFA and genetic knockdown target ACC, the rate-limiting enzyme in de novo fatty acid synthesis. However, they achieve this through fundamentally different mechanisms.

TOFA (5-Tetradecyloxy-2-furoic acid) is a small molecule inhibitor of ACC. Its mechanism of action involves its conversion within the cell to its coenzyme A derivative, TOFyl-CoA.[1] It is this metabolite, not TOFA itself, that allosterically inhibits ACC, preventing the carboxylation of acetyl-CoA to malonyl-CoA. This leads to a rapid and potent, but often reversible, cessation of fatty acid synthesis.

Genetic knockdown , typically achieved through small interfering RNA (siRNA) or short hairpin RNA (shRNA), targets the ACC mRNA for degradation. This prevents the translation of the ACC protein, leading to a reduction in the total amount of the enzyme. This approach offers high specificity for the targeted ACC isoform (ACC1 or ACC2) and can lead to a more sustained, long-term reduction in enzyme levels compared to pharmacological inhibition.

Logical Relationship between TOFA and ACC Knockdown

cluster_inhibition Intervention Strategies cluster_target Molecular Target cluster_effect Cellular Effect Pharmacological Inhibition Pharmacological Inhibition ACC Enzyme ACC Enzyme Pharmacological Inhibition->ACC Enzyme Inhibits Activity (TOFyl-CoA) Genetic Knockdown Genetic Knockdown Genetic Knockdown->ACC Enzyme Reduces Protein Level Reduced Fatty Acid Synthesis Reduced Fatty Acid Synthesis ACC Enzyme->Reduced Fatty Acid Synthesis Catalyzes Rate-Limiting Step

Caption: Comparison of TOFA's inhibition and ACC knockdown.

Comparative Data: TOFA vs. ACC Knockdown

The following tables summarize quantitative data from various studies to provide a side-by-side comparison of the effects of TOFA and ACC knockdown.

Table 1: Effects on Cell Viability and Apoptosis

Parameter TOFA Treatment ACC Knockdown (siRNA/shRNA) Cell Line(s) Reference
IC50 (Cell Viability) ~5.36 - 6.06 µg/mL (48h)Not typically measured in the same way; effectiveness is measured by knockdown efficiency.ACHN, 786-O (Renal Cell Carcinoma)[1]
Apoptosis Induction Significant increase in apoptosis.Significant increase in apoptosis.NCI-H460, HCT-8, HCT-15 (Lung and Colon Cancer)[2]
Rescue of Apoptosis Rescued by addition of palmitic acid.Not explicitly shown, but implied to be due to fatty acid depletion.NCI-H460, HCT-8, HCT-15[2]

Table 2: Effects on Fatty Acid Synthesis and Lipid Profile

Parameter TOFA Treatment ACC Knockdown (siRNA/shRNA) Cell Line/Model Reference
Fatty Acid Synthesis Potent inhibition.Significant reduction.Various cancer cell lines[2][3]
Malonyl-CoA Levels Decreased.Decreased.General knowledge
Lipid Droplet Formation Reduced.Reduced.General expectation
Fatty Acid Oxidation Increased (indirectly, due to decreased malonyl-CoA).Increased (especially with ACC2 knockdown).Mouse models

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for TOFA treatment and ACC knockdown.

Pharmacological Inhibition with TOFA

Objective: To inhibit de novo fatty acid synthesis in cultured cells using TOFA.

Materials:

  • Cell line of interest (e.g., ACHN, 786-O)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • TOFA (5-(Tetradecyloxy)-2-furoic acid)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT reagent

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 4.5 x 10³ cells/well and allow them to adhere overnight.[1]

  • TOFA Preparation: Prepare a stock solution of TOFA in DMSO (e.g., 10 mg/mL).[1] Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 2, 4, 6, 8, 10 µg/mL).[1] A vehicle control (DMSO) should be prepared at the same final concentration as the highest TOFA concentration.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of TOFA or the vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).[1]

  • Assessment of Cell Viability (MTT Assay):

    • Add MTT reagent to each well and incubate for 3-4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1]

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Genetic Knockdown of ACC using siRNA

Objective: To specifically reduce the expression of ACC1 or ACC2 in cultured cells using siRNA.

Materials:

  • Cell line of interest

  • Complete culture medium

  • ACC1- or ACC2-specific siRNA and a non-targeting (scrambled) control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • 6-well plates

  • Reagents for Western blotting (lysis buffer, antibodies against ACC1/ACC2 and a loading control like beta-actin)

Protocol:

  • Cell Seeding: Seed cells in 6-well plates to achieve 30-50% confluency on the day of transfection.

  • siRNA-Transfection Reagent Complex Formation:

    • For each well, dilute the required amount of siRNA (e.g., 50 nM final concentration) in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.

  • Transfection: Add the siRNA-transfection reagent complexes to the cells in fresh, antibiotic-free medium.

  • Incubation: Incubate the cells for 48-72 hours to allow for mRNA degradation and protein depletion.

  • Validation of Knockdown (Western Blot):

    • Lyse the cells and quantify the protein concentration.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against the target ACC isoform and a loading control.

    • Incubate with a secondary antibody and visualize the protein bands.

    • Quantify the band intensities to determine the percentage of knockdown compared to the non-targeting control.[4][5][6][7][8]

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental procedures can aid in understanding the comparison.

ACC Signaling Pathway

Citrate Citrate ACC ACC Citrate->ACC Activates Acetyl-CoA Acetyl-CoA Acetyl-CoA->ACC Substrate Malonyl-CoA Malonyl-CoA ACC->Malonyl-CoA Produces Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis Precursor CPT1 CPT1 Malonyl-CoA->CPT1 Inhibits Fatty Acid Oxidation Fatty Acid Oxidation CPT1->Fatty Acid Oxidation Rate-limiting step AMPK AMPK AMPK->ACC Inhibits (Phosphorylation) Glucagon_Epinephrine Glucagon_Epinephrine Glucagon_Epinephrine->AMPK Activates

Caption: Key regulators and products of the ACC signaling pathway.

Experimental Workflow: TOFA vs. ACC Knockdown

cluster_tofa TOFA Treatment cluster_knockdown ACC Knockdown Seed Cells_T Seed Cells_T Treat with TOFA Treat with TOFA Seed Cells_T->Treat with TOFA Incubate_T Incubate_T Treat with TOFA->Incubate_T Assess Phenotype_T Assess Phenotype_T Incubate_T->Assess Phenotype_T Compare Results Compare Results Assess Phenotype_T->Compare Results Seed Cells_K Seed Cells_K Transfect with siRNA/shRNA Transfect with siRNA/shRNA Seed Cells_K->Transfect with siRNA/shRNA Incubate_K Incubate_K Transfect with siRNA/shRNA->Incubate_K Validate Knockdown Validate Knockdown Incubate_K->Validate Knockdown Assess Phenotype_K Assess Phenotype_K Validate Knockdown->Assess Phenotype_K Assess Phenotype_K->Compare Results Start Start Start->Seed Cells_T Start->Seed Cells_K

Caption: Workflow for comparing TOFA and ACC knockdown.

Conclusion: Choosing the Right Tool for the Job

Both pharmacological inhibition with TOFA and genetic knockdown of ACC are powerful tools for dissecting the role of fatty acid synthesis in various biological processes.

  • TOFA offers a rapid, reversible, and dose-dependent method to inhibit overall ACC activity. It is particularly useful for studying the acute effects of blocking fatty acid synthesis.

  • Genetic knockdown provides a highly specific and sustained method to reduce the levels of individual ACC isoforms. This is ideal for investigating the distinct roles of ACC1 and ACC2 and for long-term studies.

References

Evaluating the Specificity of 5-(Tetradecyloxy)-2-furoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-(Tetradecyloxy)-2-furoic acid (TOFA), a widely used inhibitor of fatty acid synthesis. Its performance is evaluated against other common alternatives, supported by available experimental data to offer a clear perspective on its specificity and potential applications.

Mechanism of Action

5-(Tetradecyloxy)-2-furoic acid primarily functions as an allosteric inhibitor of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis.[1][2] ACC exists in two isoforms, ACC1 and ACC2. ACC1 is predominantly found in the cytoplasm of lipogenic tissues like the liver and adipose tissue, where it provides malonyl-CoA for fatty acid synthesis. ACC2 is associated with the outer mitochondrial membrane, and its product, malonyl-CoA, regulates fatty acid oxidation by inhibiting carnitine palmitoyltransferase 1 (CPT1).[1] By inhibiting both isoforms, TOFA not only blocks fatty acid synthesis but also promotes their oxidation.[1]

Notably, TOFA has also been reported to act as a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonist. PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.

Comparative Analysis of ACC Inhibitors

The following table summarizes the available quantitative data for TOFA and its alternatives. It is important to note that direct, head-to-head comparative studies on the specificity of these compounds are limited. The provided IC50 values are sourced from different studies and may have been determined using varying experimental conditions.

CompoundTarget(s)IC50 (ACC1)IC50 (ACC2)Known Off-Targets/Secondary Activities
5-(Tetradecyloxy)-2-furoic acid (TOFA) ACC1 and ACC2~12.3 µM (in MCF-7 cells)[3]~12.3 µM (in MCF-7 cells)[3]PPARα agonist (EC50 not reported)
Soraphen A ACC1 and ACC2~5 nM[4][5]~5 nM[4][5]Broad antifungal activity
ND-646 ACC1 and ACC23.5 nM[6][7][8]4.1 nM[6][7][8]Prevents ACC subunit dimerization[6]
CP-640186 ACC1 and ACC2~60 nM[9]~60 nM[9]Isozyme-nonselective
PF-05221304 (Clesacostat) ACC1 and ACC2Data not availableData not availableLiver-targeted inhibitor[10][11]

Note: The IC50 value for TOFA was calculated based on a reported IC50 of 4 µg/ml in MCF-7 cells.[3] This value represents the compound's activity in a cellular context and may not directly reflect its potency against purified enzymes. The IC50 for Soraphen A is also from cellular assays.[4][5] In contrast, the IC50 values for ND-646 are from cell-free enzymatic assays, providing a more direct measure of enzyme inhibition.[6][7][8]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.

cluster_0 Fatty Acid Synthesis Pathway cluster_1 Fatty Acid Oxidation Pathway Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC1 Fatty Acids Fatty Acids Malonyl-CoA->Fatty Acids Fatty Acid Synthase Fatty Acyl-CoA Fatty Acyl-CoA Mitochondrion Mitochondrion Fatty Acyl-CoA->Mitochondrion CPT1 Beta-Oxidation Beta-Oxidation Mitochondrion->Beta-Oxidation Malonyl-CoA_ox Malonyl-CoA CPT1 CPT1 Malonyl-CoA_ox->CPT1 Inhibition ACC2 ACC2 ACC2->Malonyl-CoA_ox Acetyl-CoA_ox Acetyl-CoA Acetyl-CoA_ox->ACC2 TOFA TOFA TOFA->ACC2 Inhibition ACC1 ACC1 TOFA->ACC1 Inhibition

Caption: Mechanism of TOFA action on fatty acid metabolism.

cluster_0 Radiochemical ACC Inhibition Assay Workflow Prepare Reaction Mixture Prepare Reaction Mixture Add [14C]Acetyl-CoA Add [14C]Acetyl-CoA Prepare Reaction Mixture->Add [14C]Acetyl-CoA Add ACC Enzyme Add ACC Enzyme Add [14C]Acetyl-CoA->Add ACC Enzyme Add Inhibitor (TOFA or Alternative) Add Inhibitor (TOFA or Alternative) Add ACC Enzyme->Add Inhibitor (TOFA or Alternative) Incubate Incubate Add Inhibitor (TOFA or Alternative)->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Separate Products (e.g., HPLC) Separate Products (e.g., HPLC) Stop Reaction->Separate Products (e.g., HPLC) Quantify Radioactivity Quantify Radioactivity Separate Products (e.g., HPLC)->Quantify Radioactivity

Caption: Workflow for a radiochemical ACC inhibition assay.

cluster_1 PPARα Reporter Assay Workflow Transfect Cells with PPARα Reporter Construct Transfect Cells with PPARα Reporter Construct Plate Cells Plate Cells Transfect Cells with PPARα Reporter Construct->Plate Cells Treat with TOFA or Agonist Treat with TOFA or Agonist Plate Cells->Treat with TOFA or Agonist Incubate Incubate Treat with TOFA or Agonist->Incubate Lyse Cells Lyse Cells Incubate->Lyse Cells Measure Reporter Activity (e.g., Luciferase) Measure Reporter Activity (e.g., Luciferase) Lyse Cells->Measure Reporter Activity (e.g., Luciferase)

Caption: Workflow for a PPARα reporter gene assay.

Experimental Protocols

Radiochemical Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory activity of compounds against ACC using a radiolabeled substrate.

Materials:

  • Purified ACC1 or ACC2 enzyme

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 2 mM DTT, 10 mM KHCO3, 0.5 mM ATP)

  • [1-14C]Acetyl-CoA

  • Test compounds (TOFA and alternatives) dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation cocktail and vials

  • Scintillation counter

  • Phosphocellulose paper (e.g., Whatman P81)

  • Phosphoric acid wash solution

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, purified ACC enzyme, and the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Initiate Reaction: Start the reaction by adding [1-14C]Acetyl-CoA to the mixture.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding a small volume of strong acid (e.g., perchloric acid or formic acid).

  • Spotting: Spot an aliquot of the reaction mixture onto a phosphocellulose paper disc.

  • Washing: Wash the paper discs multiple times with phosphoric acid to remove unreacted [1-14C]Acetyl-CoA.

  • Scintillation Counting: Place the washed and dried paper disc in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

PPARα Reporter Gene Assay

This protocol describes a cell-based assay to measure the activation of the PPARα signaling pathway.

Materials:

  • Mammalian cell line (e.g., HEK293T, HepG2)

  • Expression plasmid for human or mouse PPARα

  • Reporter plasmid containing a PPAR response element (PPRE) driving a reporter gene (e.g., luciferase)

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds (TOFA and known PPARα agonists/antagonists)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Transfection: Co-transfect the chosen cell line with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., expressing β-galactosidase) can be co-transfected for normalization of transfection efficiency.

  • Cell Plating: After transfection, plate the cells into a 96-well plate and allow them to attach and recover.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., TOFA) and known PPARα agonists (positive control) and antagonists (for specificity). Include a vehicle control.

  • Incubation: Incubate the cells for 18-24 hours to allow for gene expression.

  • Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.

  • Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer. If a normalization control was used, perform the corresponding assay (e.g., β-galactosidase assay).

  • Data Analysis: Normalize the luciferase activity to the control reporter activity (if applicable). Calculate the fold activation relative to the vehicle control. Determine the EC50 value for agonists by fitting the data to a dose-response curve.

Discussion and Conclusion

5-(Tetradecyloxy)-2-furoic acid is a valuable tool for studying fatty acid metabolism due to its dual inhibition of ACC1 and ACC2. However, researchers should be aware of its potential off-target effects, most notably its activity as a PPARα agonist.

The available data indicates that other ACC inhibitors, such as Soraphen A and ND-646, exhibit significantly higher potency in inhibiting ACC activity compared to TOFA.[4][5][6][7][8] ND-646, in particular, has been well-characterized with low nanomolar IC50 values against both ACC isoforms in enzymatic assays.[6][7][8] This suggests that for studies requiring highly specific and potent inhibition of ACC, alternatives like ND-646 may be more suitable.

The lack of a reported EC50 value for TOFA's PPARα agonism makes a direct quantitative comparison with other PPARα agonists challenging. This represents a significant data gap, and researchers investigating the effects of TOFA should consider the possibility that some observed phenotypes may be mediated through PPARα activation rather than solely through ACC inhibition.

References

Tofacitinib: A Comparative Analysis of its Efficacy Across Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the Janus kinase (JAK) inhibitor, Tofacitinib (TOFA), across various cancer models. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical data to offer an objective overview of TOFA's therapeutic potential in oncology.

Abstract

Tofacitinib, an FDA-approved treatment for several autoimmune diseases, has garnered increasing interest for its potential applications in oncology. By primarily inhibiting JAK1 and JAK3, Tofacitinib disrupts the JAK-STAT signaling pathway, a critical mediator of cell proliferation, differentiation, and survival that is often dysregulated in cancer. This guide presents a comparative analysis of Tofacitinib's effectiveness in different cancer models, summarizing key quantitative data and detailing relevant experimental protocols to aid in the evaluation of its anti-tumor activity.

Data Summary

The following table summarizes the available quantitative data on the efficacy of Tofacitinib in various cancer cell lines and xenograft models.

Cancer TypeCell LineAssayEfficacy MetricValueCitation
Hematological Malignancies
Peripheral T-cell LymphomaITK-SYK+ CEMIn vivo (Xenograft)Tumor Growth InhibitionMarked delay in tumor growth[1]
EBV-positive T-cell LymphomaSNK-6, SNT-8, SNT-16Cell ViabilityInhibition of ProliferationSignificant reduction in cell number
EBV-positive NK-cell LymphomaKAI-3Cell ViabilityInhibition of ProliferationSignificant reduction in cell number
Solid Tumors
Data Not Currently Available in Publicly Accessible Preclinical Studies

Mechanism of Action: The JAK-STAT Signaling Pathway

Tofacitinib exerts its effects by inhibiting the Janus kinase family of enzymes, particularly JAK1 and JAK3. This inhibition blocks the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STATs). In many cancers, the JAK-STAT pathway is constitutively active, leading to uncontrolled cell growth and survival. By disrupting this pathway, Tofacitinib can induce cell cycle arrest and apoptosis in cancer cells.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation TOFA Tofacitinib TOFA->JAK Inhibition STAT_active p-STAT (active dimer) STAT_inactive->STAT_active 4. Dimerization Nucleus Nucleus STAT_active->Nucleus 5. Translocation Gene Target Gene Transcription (Proliferation, Survival)

Figure 1: Tofacitinib's inhibition of the JAK-STAT pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

A common method to assess the effect of Tofacitinib on cancer cell proliferation and viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Tofacitinib Treatment: Cells are treated with varying concentrations of Tofacitinib or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of Tofacitinib that inhibits cell growth by 50%) can be determined from the dose-response curve.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Tofacitinib A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) D->E F 6. Solubilize Formazan E->F G 7. Read Absorbance F->G H 8. Analyze Data (IC50) G->H

Figure 2: Workflow for a typical MTT cell viability assay.
In Vivo Xenograft Model

To evaluate the anti-tumor efficacy of Tofacitinib in a living organism, a xenograft mouse model is commonly employed.

Methodology:

  • Cell Implantation: Human cancer cells (e.g., ITK-SYK+ CEM cells) are subcutaneously injected into immunocompromised mice (e.g., nude or NOD/SCID mice).[1]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are randomized into treatment and control groups. The treatment group receives Tofacitinib (e.g., 20 mg/kg/day) via a specified route (e.g., oral gavage), while the control group receives a vehicle.[1]

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set duration (e.g., 28 days).[1]

  • Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group. Tumors may also be excised for further analysis (e.g., immunohistochemistry).

Xenograft_Workflow A 1. Inject Cancer Cells into Immunocompromised Mice B 2. Allow Tumors to Establish A->B C 3. Randomize Mice into Groups B->C D 4. Administer Tofacitinib or Vehicle C->D E 5. Monitor Tumor Growth and Body Weight D->E F 6. Endpoint Reached E->F G 7. Analyze Tumor Growth Inhibition F->G

Figure 3: Experimental workflow for an in vivo xenograft study.

Discussion and Future Directions

The available preclinical data indicates that Tofacitinib demonstrates notable efficacy in certain hematological malignancies, particularly those with activated JAK-STAT signaling, such as EBV-associated T and NK-cell lymphomas.[1] Its ability to suppress proliferation and induce cell cycle arrest in these models highlights its potential as a targeted therapy.

However, a significant gap exists in the publicly available data regarding Tofacitinib's effectiveness in solid tumors. Further research, including comprehensive in vitro screening across a diverse panel of solid tumor cell lines and subsequent in vivo xenograft studies, is crucial to fully elucidate its therapeutic potential in these cancers.

Future investigations should focus on:

  • Determining the IC50 values of Tofacitinib in a broad range of cancer cell lines.

  • Conducting comparative xenograft studies in various solid tumor models.

  • Exploring combination therapies to enhance the anti-tumor effects of Tofacitinib.

  • Identifying predictive biomarkers to select patients most likely to respond to Tofacitinib treatment.

By addressing these research questions, the oncology community can better define the role of Tofacitinib in the armamentarium of cancer therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-(Tetradecyloxy)-2-furoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the dynamic landscape of scientific research and pharmaceutical development, the safe handling and disposal of chemical compounds are paramount. This document provides essential, procedural guidance on the proper disposal of 5-(Tetradecyloxy)-2-furoic acid, ensuring the safety of laboratory personnel and the preservation of our environment. Adherence to these protocols is critical for any research scientist, laboratory technician, or drug development professional working with this compound.

5-(Tetradecyloxy)-2-furoic acid is a chemical compound that requires careful management due to its hazardous properties. The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Consequently, it must be treated as a hazardous waste product, and under no circumstances should it be disposed of in regular trash or discharged into the sewer system.[1]

Operational Disposal Plan: A Step-by-Step Protocol

The following step-by-step procedure should be integrated into all laboratory standard operating procedures (SOPs) involving 5-(Tetradecyloxy)-2-furoic acid:

  • Waste Identification and Segregation: All materials contaminated with 5-(Tetradecyloxy)-2-furoic acid, including unused neat compound, solutions, contaminated personal protective equipment (PPE) such as gloves, and labware (e.g., pipette tips, vials), must be segregated as hazardous waste. To prevent potentially dangerous reactions, this waste stream should not be mixed with other chemical wastes.[2][3]

  • Containerization:

    • Utilize a designated, chemically compatible, and leak-proof container for waste collection. High-density polyethylene (HDPE) containers are a suitable option.

    • The container must be in good condition, with a secure, screw-top cap to prevent spills and evaporation.[2][3]

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "5-(Tetradecyloxy)-2-furoic acid"

    • The date when the first waste was added to the container.

  • Storage:

    • Waste containers should be stored in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[2][4]

    • The SAA must be a well-ventilated, secondary containment area, away from sources of ignition and incompatible materials like strong oxidizing agents and bases.[2][5]

    • Containers must remain closed at all times, except when adding waste.[3][4]

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Do not attempt to treat the waste in the laboratory (e.g., via neutralization) unless it is a part of a formally approved experimental protocol. In-lab treatment of complex organic chemicals can be hazardous and may violate regulations.[6]

Quantitative Data for Safe Handling and Disposal

The following table summarizes key quantitative data for 5-(Tetradecyloxy)-2-furoic acid, which is essential for risk assessment and proper handling during the disposal process.

PropertyValueSource
CAS Number 54857-86-2[1]
Molecular Formula C₁₉H₃₂O₄[7][8]
Molecular Weight 324.5 g/mol [8]
Appearance Crystalline solid[8]
Solubility in Organic Solvents Ethanol: ~1 mg/mLDMSO: ~2 mg/mLDimethyl formamide (DMF): ~10 mg/mL[8]
Aqueous Solubility Sparingly soluble. Approximately 0.5 mg/mL in a 1:1 solution of DMF:PBS (pH 7.2).[8]

Experimental Protocols

There are no universally recommended experimental protocols for the in-laboratory neutralization or treatment of 5-(Tetradecyloxy)-2-furoic acid waste. The standard and safest procedure is to manage it as hazardous waste for disposal by trained professionals, typically via incineration at a licensed facility.[9] This approach ensures complete destruction of the compound and compliance with environmental regulations.

Logical Workflow for Disposal

The following diagram outlines the decision-making process and workflow for the proper disposal of 5-(Tetradecyloxy)-2-furoic acid.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Generation of 5-(Tetradecyloxy)-2-furoic acid waste (unused chemical, contaminated materials) collect_waste Collect in a designated, compatible, and leak-proof hazardous waste container start->collect_waste labeling Label container with 'Hazardous Waste' and full chemical name collect_waste->labeling storage Store in a designated Satellite Accumulation Area (SAA) labeling->storage storage_conditions Keep container closed and segregated from incompatible materials storage->storage_conditions contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste vendor for pickup storage_conditions->contact_ehs disposal Professional hazardous waste disposal (e.g., Incineration) contact_ehs->disposal

Caption: Disposal workflow for 5-(Tetradecyloxy)-2-furoic acid.

By implementing these procedures, laboratories can ensure they are not only compliant with safety and environmental regulations but are also fostering a culture of responsibility and trust. For specific questions regarding your institution's policies, always consult your local EHS office.

References

Personal protective equipment for handling 5-(Tetradecyloxy)-2-furoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for handling 5-(Tetradecyloxy)-2-furoic acid (TOFA), a compound identified as harmful if swallowed, and an irritant to the skin, eyes, and respiratory system.[1][2] Adherence to these guidelines is critical to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

When handling 5-(Tetradecyloxy)-2-furoic acid, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye Protection Safety Glasses/GogglesMust provide a complete seal around the eyes.
Hand Protection Chemical-resistant GlovesImpermeable and resistant to the substance.
Respiratory Protection Dust MaskA minimum of a type N95 (US) respirator is recommended.[3]
Body Protection Laboratory CoatTo be worn at all times in the handling area.

Hazard Identification and First Aid

The primary hazards associated with 5-(Tetradecyloxy)-2-furoic acid are summarized below, along with prescribed first aid measures in case of exposure.

HazardGHS ClassificationFirst Aid Measures
Acute Oral Toxicity Category 4: Harmful if swallowed[1][2]Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
Skin Irritation Category 2: Causes skin irritation[1][2]Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If irritation persists, seek medical attention.[2]
Eye Irritation Category 2A: Causes serious eye irritation[1][2]Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
Respiratory Irritation Category 3: May cause respiratory irritation[1][2]Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[2]

Operational Plan for Handling and Storage

Handling:

  • Ventilation: Always handle 5-(Tetradecyloxy)-2-furoic acid in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid Dust Formation: This compound is a solid, and care should be taken to avoid the generation of dust.[2]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the substance.[2]

  • Spill Management: In the event of a spill, ensure the area is well-ventilated. Use an absorbent material, such as diatomite or universal binders, to contain the spill.[2] Decontaminate the affected surfaces with alcohol and dispose of the cleaning materials as hazardous waste.[2]

Storage:

  • Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8°C.

Disposal Plan

All waste materials contaminated with 5-(Tetradecyloxy)-2-furoic acid, including the chemical itself, empty containers, and cleaning materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the substance to enter drains or water systems.[2]

Experimental Workflow

The following diagram illustrates the standard workflow for handling 5-(Tetradecyloxy)-2-furoic acid in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Don PPE Don PPE Prepare well-ventilated workspace Prepare well-ventilated workspace Don PPE->Prepare well-ventilated workspace Ensure safety Weighing and preparation of solutions Weighing and preparation of solutions Prepare well-ventilated workspace->Weighing and preparation of solutions Proceed when ready Perform experiment Perform experiment Weighing and preparation of solutions->Perform experiment Decontaminate workspace Decontaminate workspace Perform experiment->Decontaminate workspace Post-experiment Dispose of waste Dispose of waste Decontaminate workspace->Dispose of waste Doff PPE Doff PPE Dispose of waste->Doff PPE

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4S)-Tofacitinib
Reactant of Route 2
(3R,4S)-Tofacitinib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.